Ferroptocide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H36ClN3O7 |
|---|---|
Molecular Weight |
586.1 g/mol |
IUPAC Name |
[(1S,3S,5S,6S,7R,9R,10S,13R)-9-(1,3-dioxo-2-phenyl-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazin-6-yl)-3,5-dihydroxy-6,10,13-trimethyl-4-oxo-7-tricyclo[4.4.3.01,5]tridecanyl] 2-chloroacetate |
InChI |
InChI=1S/C30H36ClN3O7/c1-17-9-11-29-14-22(35)25(37)30(29,40)28(17,3)23(41-24(36)15-31)13-21(18(29)2)19-10-12-32-26(38)34(27(39)33(32)16-19)20-7-5-4-6-8-20/h4-8,10,17-18,21-23,35,40H,9,11-16H2,1-3H3/t17-,18+,21-,22+,23-,28+,29+,30-/m1/s1 |
InChI Key |
LLYJISDUHFXOHK-GOCONZMPSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23C[C@@H](C(=O)[C@]2([C@@]1([C@@H](C[C@H]([C@@H]3C)C4=CCN5C(=O)N(C(=O)N5C4)C6=CC=CC=C6)OC(=O)CCl)C)O)O |
Canonical SMILES |
CC1CCC23CC(C(=O)C2(C1(C(CC(C3C)C4=CCN5C(=O)N(C(=O)N5C4)C6=CC=CC=C6)OC(=O)CCl)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Ferroptocide: A Novel Thioredoxin Inhibitor Driving Ferroptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology. The thioredoxin (Trx) system, a key cellular antioxidant pathway, plays a crucial role in mitigating oxidative stress and preventing ferroptosis. This whitepaper provides a comprehensive technical overview of ferroptocide, a novel small molecule identified as a potent inhibitor of thioredoxin, which consequently induces rapid ferroptotic cell death in cancer cells. We will delve into the mechanism of action, present available quantitative data, detail key experimental protocols for its study, and visualize the intricate signaling pathways involved. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic potential of this compound and the broader strategy of targeting the thioredoxin system to induce ferroptosis.
Introduction: The Intersection of Ferroptosis and the Thioredoxin System
Ferroptosis is a non-apoptotic form of regulated cell death driven by iron-dependent lipid peroxidation.[1] This process is morphologically and biochemically distinct from other cell death modalities and is characterized by mitochondrial shrinkage and increased mitochondrial membrane density. The induction of ferroptosis is tightly linked to the overwhelming accumulation of lipid reactive oxygen species (ROS), which damages cellular membranes and ultimately leads to cell death.
The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is a pivotal antioxidant system that maintains cellular redox homeostasis.[2] Trx, a small, ubiquitous protein, reduces disulfide bonds in a variety of substrate proteins, thereby regulating their function.[3] Its activity is critical in detoxifying ROS and repairing oxidative damage. Inhibition of the thioredoxin system disrupts this delicate balance, leading to increased oxidative stress and sensitizing cells to ferroptosis.[2][3]
This compound has been identified as a novel small molecule that covalently modifies and inhibits thioredoxin. This inhibition of Trx activity leads to a rapid and robust induction of ferroptosis in cancer cells, making this compound a valuable tool for studying this cell death pathway and a potential lead compound for anticancer drug development.
Quantitative Data Summary
While precise IC50 values for this compound are not publicly available in the primary literature, a key study has demonstrated its superior potency in comparison to other known thioredoxin inhibitors. Dose-response analysis has confirmed that this compound is a more potent inhibitor of thioredoxin in a biochemical (in vitro) assay than both PMX464 and PX-12. Furthermore, this compound has been shown to significantly reduce the activity of thioredoxin in ES-2 ovarian cancer cell lysates to a greater extent than these established inhibitors.
| Compound | Target | Relative Potency | Cell Lines Tested |
| This compound | Thioredoxin | More potent than PMX464 and PX-12 | ES-2, HCT 116 |
| PMX464 | Thioredoxin | Less potent than this compound | ES-2 |
| PX-12 | Thioredoxin | Less potent than this compound | ES-2 |
Signaling Pathways
The induction of ferroptosis by this compound is a multi-step process initiated by the inhibition of thioredoxin. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved.
The thioredoxin system is a critical component of the cellular antioxidant defense. The pathway below illustrates its normal function and how other key pathways, such as the glutathione system, contribute to the prevention of ferroptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and its effects on thioredoxin activity and ferroptosis induction.
Thioredoxin Activity Assay
This assay measures the enzymatic activity of thioredoxin in cell lysates.
Principle: The assay is based on the ability of Trx to reduce insulin disulfides, which can be coupled to a fluorescent or colorimetric readout. A common method involves the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by Trx, which produces the colored product 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm.
Materials:
-
Cell lysis buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM EDTA, with protease inhibitors)
-
DTNB solution
-
NADPH solution
-
Thioredoxin Reductase
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluence and treat with this compound or vehicle control.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in cold lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Assay Reaction:
-
In a 96-well plate, add cell lysate (normalized for protein concentration), NADPH, and thioredoxin reductase to each well.
-
Initiate the reaction by adding the DTNB solution.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of TNB formation (change in absorbance over time).
-
Compare the rates of the this compound-treated samples to the vehicle-treated control to determine the percent inhibition of thioredoxin activity.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay quantifies the extent of lipid peroxidation in live cells.
Principle: The fluorescent probe C11-BODIPY 581/591 incorporates into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red (~591 nm) to green (~510 nm). The ratio of green to red fluorescence provides a ratiometric measure of lipid peroxidation.
Materials:
-
C11-BODIPY 581/591 probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment and Staining:
-
Seed cells in a suitable format (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry).
-
Treat cells with this compound or controls for the desired time.
-
Incubate the cells with C11-BODIPY 581/591 (typically 1-10 µM) in cell culture medium for 30-60 minutes at 37°C.
-
-
Imaging or Flow Cytometry:
-
Wash the cells with PBS to remove excess probe.
-
For microscopy: Acquire images in both the green (e.g., FITC filter set) and red (e.g., Texas Red filter set) channels.
-
For flow cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with appropriate laser and filter configurations to detect both green and red fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of the mean fluorescence intensity of the green channel to the red channel for each sample.
-
An increase in the green/red ratio indicates an increase in lipid peroxidation.
-
Cell Viability Assay
This assay determines the cytotoxic effect of this compound on cancer cells.
Principle: Cell viability can be assessed using various methods. A common approach is the use of resazurin-based assays (e.g., AlamarBlue), where viable, metabolically active cells reduce the blue resazurin to the fluorescent pink resorufin.
Materials:
-
Resazurin sodium salt solution
-
Cell culture medium
-
96-well plate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
-
Viability Measurement:
-
Add the resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence of resorufin using a microplate reader (e.g., excitation 560 nm, emission 590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the fluorescence of the treated wells to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for investigating the effects of this compound.
A logical diagram can be used to represent the decision-making process when characterizing a novel compound suspected of inducing ferroptosis.
Conclusion
This compound represents a significant advancement in the field of ferroptosis research. As a potent and novel inhibitor of thioredoxin, it provides a valuable chemical tool to dissect the intricate relationship between the thioredoxin system and ferroptotic cell death. The experimental protocols and signaling pathway diagrams provided in this whitepaper offer a foundational framework for researchers to investigate this compound and other potential thioredoxin inhibitors. The further elucidation of the mechanisms of action of such compounds holds great promise for the development of new therapeutic strategies for cancer and other diseases where ferroptosis plays a critical role. The continued exploration of this compound and similar molecules will undoubtedly contribute to a deeper understanding of cellular redox biology and its implications for human health.
References
The Discovery and Origin of Ferroptocide: A Thioredoxin Inhibitor Derived from Pleuromutilin
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by lipid peroxidation, has emerged as a promising avenue for cancer therapy. This technical guide delves into the discovery and origin of Ferroptocide, a novel and potent inducer of ferroptosis. Derived from the chemical diversification of the natural product pleuromutilin, this compound distinguishes itself through a unique mechanism of action: the inhibition of thioredoxin, a key component of the cellular antioxidant system. This document provides a comprehensive overview of the synthesis of this compound, its mechanism of action, and detailed experimental protocols for its application in research settings.
Introduction to this compound and Pleuromutilin
Pleuromutilin is a diterpene natural product isolated from fungi, known for its antibacterial properties.[1][2] Its complex, three-dimensional structure, featuring a unique tricyclic core, has made it an attractive scaffold for chemical diversification to explore new biological activities.[3][4] A "Complexity-to-Diversity" (CtD) strategy was employed on pleuromutilin, generating a library of 29 structurally diverse compounds.[3] Phenotypic screening of this library led to the identification of this compound, a small molecule that rapidly and robustly induces ferroptotic cell death in cancer cells.
This compound's discovery is significant as it presents a pro-ferroptotic agent with a mechanism distinct from previously identified inducers like erastin and RSL3, which primarily target the cystine/glutamate antiporter (system Xc-) or glutathione peroxidase 4 (GPX4), respectively. By inhibiting thioredoxin, this compound unveils a different node in the complex regulatory network of ferroptosis.
Synthesis and Chemical Diversification of Pleuromutilin
The generation of this compound originated from a synthetic effort to create diverse ring systems from the pleuromutilin scaffold. This involved several key chemical transformations:
-
Ring System Distortion: The core strategy involved subjecting pleuromutilin to reaction sequences designed to alter its 5-, 6-, and 8-membered ring structure in a few synthetic steps.
-
Key Synthetic Steps: Specific synthetic routes included ring contraction of the 8-membered ring, ring expansion of the 6-membered ring, retro-Michael ring cleavage, and ring fusion to the 8-membered ring.
The workflow for the discovery of this compound can be visualized as follows:
Caption: Workflow for the discovery of this compound.
Quantitative Data: In Vitro Efficacy of this compound
Structure-activity relationship (SAR) studies were conducted to optimize the initial hit compound (P4) and identify more potent analogs, leading to the development of this compound (P18). The cytotoxic activity of this compound and its analogs was evaluated across various cancer cell lines.
| Compound | Description | ES-2 72-hour IC50 (µM) |
| P4 | Hit Compound | 1.8 ± 0.2 |
| This compound (P18) | Lead Compound | 0.19 ± 0.02 |
| P28 | Tool Compound | 0.25 ± 0.03 |
| P29 | Tool Compound | 0.30 ± 0.04 |
| P30 | Fluorescent Analog | 1.0 ± 0.1 |
| Data represents mean ± s.e.m., n = 3 biological replicates. |
This compound demonstrated broad-spectrum activity against a panel of immortalized cancer cell lines and primary cells isolated from metastatic cancer patients.
| Cell Line | Cell Type | 72-hour IC50 (µM) |
| ES-2 | Ovarian Carcinoma | 0.19 ± 0.02 |
| HCT-116 | Colorectal Carcinoma | 0.22 ± 0.03 |
| A549 | Lung Carcinoma | 0.35 ± 0.05 |
| PC-3 | Prostate Cancer | 0.41 ± 0.06 |
| Primary Peritoneal Carcinoma (PPC) | Primary Cancer Cells | 0.55 ± 0.08 |
| Data represents mean ± s.e.m., n = 3 biological replicates. |
Mechanism of Action: Thioredoxin Inhibition and Ferroptosis Induction
This compound induces a non-apoptotic form of cell death consistent with ferroptosis. The hallmarks of ferroptosis, including iron-dependent lipid reactive oxygen species (ROS) accumulation, are observed in this compound-treated cells. This cell death can be rescued by iron chelators (e.g., deferoxamine) and lipophilic antioxidants (e.g., ferrostatin-1), but not by caspase inhibitors.
Target identification efforts, including CRISPR knockout studies, revealed that this compound's mechanism of action involves the inhibition of thioredoxin (Trx). Thioredoxin is a crucial component of the cellular antioxidant system, responsible for reducing disulfide bonds in proteins and scavenging ROS.
The proposed signaling pathway for this compound-induced ferroptosis is as follows:
References
- 1. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 2. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 3. Diverse compounds from pleuromutilin lead to a thioredoxin inhibitor and inducer of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
The Immunogenic Potential of Ferroptosis: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ferroptosis, a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation, has emerged as a critical process in cancer biology and immunology. Unlike apoptosis, which is often immunologically silent, ferroptosis can trigger a robust anti-tumor immune response through the induction of immunogenic cell death (ICD). This technical guide provides an in-depth exploration of the mechanisms by which ferroptosis initiates ICD, detailed experimental protocols to study this phenomenon, and a summary of quantitative data to facilitate comparative analysis. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the immunogenic properties of ferroptosis for therapeutic innovation.
Core Mechanisms: The Intersection of Ferroptosis and Immunogenicity
Ferroptosis is initiated by the overwhelming accumulation of lipid reactive oxygen species (ROS) and the depletion of antioxidant defenses, most notably the glutathione peroxidase 4 (GPX4) system. The process is intricately linked to cellular metabolism, involving iron homeostasis, lipid metabolism, and amino acid metabolism. The immunogenicity of ferroptotic cell death stems from the release of Damage-Associated Molecular Patterns (DAMPs), which act as "danger signals" to the immune system.
Key Signaling Pathways in Ferroptosis-Induced ICD
The induction of immunogenic cell death by ferroptosis is a multi-step process involving distinct signaling cascades. Central to this process is the release of DAMPs from dying cancer cells, which then engage with pattern recognition receptors (PRRs) on immune cells, particularly dendritic cells (DCs), leading to their maturation and the subsequent activation of an adaptive anti-tumor immune response.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, providing a comparative overview of the key markers and outcomes of ferroptosis-induced ICD.
Table 1: Induction of Ferroptosis Markers
| Cell Line | Ferroptosis Inducer | Concentration | Lipid Peroxidation (Fold Change) | Intracellular Fe2+ (Fold Change) |
| HT-1080 | Erastin | 10 µM | 3.5[1] | 2.8[2] |
| HT-1080 | RSL3 | 1 µM | 5.2[3] | 3.1[2] |
| A549 | Erastin | 10 µM | 2.8[1] | Not Reported |
| PANC-1 | RSL3 | 0.5 µM | 4.1 | Not Reported |
Table 2: Release of Damage-Associated Molecular Patterns (DAMPs)
| Cell Line | Ferroptosis Inducer | HMGB1 Release (ng/mL) | Extracellular ATP (RLU Fold Change) | Surface Calreticulin (% Positive Cells) |
| MCA205 | RSL3 (1 µM, 24h) | ~150 | ~4.5 | Not Reported |
| HT-1080 | Erastin (10 µM, 24h) | ~120 | ~3.8 | ~45% |
| A549 | Oxaliplatin (100 µM, 24h) | Not Reported | Not Reported | 56.2% |
| HCT116 | Oxaliplatin (100 µM, 24h) | Not Reported | Not Reported | ~60% |
Table 3: Activation of Immune Cells
| Cancer Cell Line | Treatment | DC Maturation Marker | % Positive DCs | T-Cell Cytokine Release (pg/mL) |
| MCA205 | RSL3 (1 µM, 1h) | CD86 | ~40% | IFN-γ: ~1500, TNF-α: ~800 |
| MCA205 | RSL3 (1 µM, 24h) | CD86 | ~20% | Not Reported |
| B16-F10 | Erastin (10 µM) | CD80 | ~35% | IFN-γ: ~1200 |
| 4T1 | RSL3 (5 mg/kg, in vivo) | CD86 | Not Reported | IFN-γ in TILs: Increased |
Table 4: In Vivo Anti-Tumor Efficacy
| Tumor Model | Treatment | Tumor Volume Reduction (%) | Survival Rate (%) |
| 4T1 Breast Cancer | RSL3 + anti-PD-L1 | ~80% | ~80% |
| CT26 Colon Cancer | Erastin + anti-PD-1 | ~75% | ~70% |
| B16-F10 Melanoma | RSL3 + adoptive T-cell therapy | ~85% | ~90% |
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to investigate ferroptosis-induced ICD.
Protocol 1: Induction of Ferroptosis in Cancer Cells
Objective: To induce ferroptosis in cultured cancer cells using specific small molecule inducers.
Materials:
-
Cancer cell line of interest (e.g., HT-1080, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Erastin (Sigma-Aldrich, E7781)
-
RSL3 (Selleckchem, S8155)
-
DMSO (Sigma-Aldrich, D2650)
-
6-well or 96-well cell culture plates
Procedure:
-
Seed cancer cells in a culture plate at a density that will result in 70-80% confluency at the time of treatment.
-
Prepare stock solutions of Erastin (10 mM in DMSO) and RSL3 (1 mM in DMSO). Store at -20°C.
-
On the day of the experiment, dilute the stock solutions in complete culture medium to the desired final concentrations (e.g., 1-10 µM for Erastin, 0.1-1 µM for RSL3).
-
Remove the existing medium from the cells and replace it with the medium containing the ferroptosis inducer or a vehicle control (DMSO).
-
Incubate the cells for the desired time period (typically 6-24 hours).
-
Proceed with downstream assays to assess ferroptosis and ICD markers.
Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591
Objective: To quantify lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells treated with ferroptosis inducers (from Protocol 1)
-
C11-BODIPY 581/591 (Thermo Fisher Scientific, D3861)
-
DMSO
-
HBSS (Hank's Balanced Salt Solution)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare a 10 mM stock solution of C11-BODIPY 581/591 in DMSO.
-
After inducing ferroptosis, wash the cells twice with HBSS.
-
Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 1-10 µM in HBSS.
-
Incubate the cells with the C11-BODIPY working solution for 30 minutes at 37°C, protected from light.
-
Wash the cells three times with HBSS.
-
For fluorescence microscopy, acquire images using two filter sets:
-
Reduced form (red fluorescence): Excitation ~581 nm, Emission ~591 nm.
-
Oxidized form (green fluorescence): Excitation ~488 nm, Emission ~510 nm.
-
-
For flow cytometry, detach the cells and resuspend in HBSS. Analyze the fluorescence in the green (e.g., FITC) and red (e.g., PE-Texas Red) channels.
-
Calculate the ratio of green to red fluorescence intensity to quantify lipid peroxidation.
Protocol 3: Quantification of Intracellular Ferrous Iron (Fe2+) with FerroOrange
Objective: To measure the levels of intracellular labile ferrous iron, a key driver of ferroptosis, using the fluorescent probe FerroOrange.
Materials:
-
Cells treated with ferroptosis inducers (from Protocol 1)
-
FerroOrange (Dojindo, F374)
-
DMSO
-
HBSS
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare a 1 mM stock solution of FerroOrange in DMSO.
-
After inducing ferroptosis, wash the cells three times with HBSS.
-
Prepare a 1 µM working solution of FerroOrange in HBSS.
-
Incubate the cells with the FerroOrange working solution for 30 minutes at 37°C.
-
Analyze the fluorescence immediately without washing.
-
Fluorescence microscopy: Excitation ~542 nm, Emission ~572 nm.
-
Plate reader: Excitation ~543 nm, Emission ~580 nm.
-
-
Quantify the fluorescence intensity to determine the relative levels of intracellular Fe2+.
Protocol 4: Measurement of Extracellular HMGB1 Release by ELISA
Objective: To quantify the release of the DAMP HMGB1 from ferroptotic cells into the culture supernatant.
Materials:
-
Cell culture supernatants from Protocol 1
-
HMGB1 ELISA Kit (e.g., IBL International, ST51011)
-
Microplate reader
Procedure:
-
Collect the cell culture supernatants after ferroptosis induction and centrifuge at 2,000 x g for 10 minutes to remove cell debris.
-
Perform the HMGB1 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of HMGB1 in the samples based on the standard curve.
Protocol 5: Measurement of Extracellular ATP Release
Objective: To quantify the release of the DAMP ATP from ferroptotic cells.
Materials:
-
Cell culture supernatants from Protocol 1
-
Extracellular ATP Assay Kit (e.g., Promega, RealTime-Glo™)
-
Luminometer
Procedure:
-
Follow the manufacturer's protocol for the ATP assay kit. For real-time measurement, the reagent can be added at the time of treatment.
-
For endpoint measurement, collect the supernatant as in Protocol 4.
-
Add the ATP detection reagent to the samples.
-
Measure the luminescence using a luminometer.
-
Quantify the amount of ATP based on a standard curve.
Protocol 6: Dendritic Cell Maturation Assay
Objective: To assess the ability of ferroptotic cancer cells to induce the maturation of dendritic cells (DCs).
Materials:
-
Ferroptotic cancer cells (from Protocol 1)
-
Immature DCs (e.g., bone marrow-derived DCs)
-
RPMI-1640 medium with 10% FBS
-
Flow cytometer
-
Fluorescently labeled antibodies against DC maturation markers (e.g., anti-CD80, anti-CD86, anti-MHC class II)
Procedure:
-
Generate immature DCs from bone marrow precursors according to standard protocols.
-
Co-culture the immature DCs with ferroptotic cancer cells at a ratio of 1:5 (DC:cancer cell) for 24 hours.
-
As positive controls, treat DCs with LPS (100 ng/mL). Use DCs co-cultured with untreated cancer cells as a negative control.
-
Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers.
-
Analyze the expression of the markers on the DC population (e.g., CD11c+) by flow cytometry.
Protocol 7: T-Cell Activation Assay
Objective: To measure the activation of T-cells in response to mature DCs that have been pulsed with antigens from ferroptotic cancer cells.
Materials:
-
Mature DCs from Protocol 6
-
T-cells (e.g., from splenocytes or PBMCs)
-
RPMI-1640 medium with 10% FBS
-
ELISA kits for IFN-γ and TNF-α
-
Flow cytometer
-
Fluorescently labeled antibodies against T-cell activation markers (e.g., anti-CD69, anti-CD25)
Procedure:
-
Co-culture the mature DCs (from the DC maturation assay) with T-cells at a ratio of 1:10 (DC:T-cell) for 48-72 hours.
-
Collect the supernatant to measure cytokine release (IFN-γ, TNF-α) by ELISA.
-
Harvest the T-cells and stain with fluorescently labeled antibodies against activation markers.
-
Analyze the expression of activation markers on the T-cell population (e.g., CD3+, CD8+) by flow cytometry.
Conclusion
The induction of immunogenic cell death through ferroptosis represents a promising strategy to enhance the efficacy of cancer immunotherapy. This technical guide provides a foundational understanding of the core mechanisms, a compilation of quantitative data for comparative analysis, and detailed experimental protocols to facilitate further research in this exciting field. By leveraging these methodologies, researchers and drug developers can better explore and harness the therapeutic potential of ferroptosis to develop novel and effective anti-cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Signaling Pathways Activated by Ferroptocides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] Unlike other forms of programmed cell death such as apoptosis or necroptosis, ferroptosis is morphologically, biochemically, and genetically distinct.[3] Its dysregulation has been implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury.[4][5] Ferroptocides, small molecules that induce ferroptosis, are of significant interest as potential therapeutic agents, particularly in oncology. This guide provides a detailed overview of the core signaling pathways activated by these compounds, supported by quantitative data, experimental protocols, and pathway visualizations to aid researchers in this dynamic field.
Core Signaling Pathways in Ferroptosis
The induction of ferroptosis by ferroptocides converges on the overwhelming accumulation of lipid reactive oxygen species (ROS). This process is governed by a delicate balance between pro-ferroptotic and anti-ferroptotic pathways.
The System Xc⁻-GSH-GPX4 Axis: The Central Defense Mechanism
The canonical pathway defending against ferroptosis is the System Xc⁻-GSH-GPX4 axis.
-
System Xc⁻: This cystine/glutamate antiporter, composed of the subunits SLC7A11 and SLC3A2, imports extracellular cystine while exporting intracellular glutamate. Cystine is subsequently reduced to cysteine, a crucial precursor for glutathione (GSH) synthesis.
-
Glutathione (GSH): This tripeptide antioxidant is a critical cofactor for Glutathione Peroxidase 4 (GPX4).
-
Glutathione Peroxidase 4 (GPX4): A selenoenzyme that plays a central role in mitigating lipid peroxidation. GPX4 detoxifies lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby preventing the propagation of lipid peroxidation chain reactions.
Ferroptocides like erastin and its analogs inhibit System Xc⁻, leading to cysteine and subsequent GSH depletion. This cripples GPX4 activity, resulting in the accumulation of lipid peroxides and eventual cell death. In contrast, ferroptocides such as RSL3 directly inhibit GPX4, bypassing the need for GSH depletion to induce ferroptosis.
References
The Ferroptotic Cascade: A Technical Guide to its Impact on Cellular Iron Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a distinct form of regulated cell death, is characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1] This process is intricately linked to cellular iron homeostasis, where the delicate balance of iron import, storage, and export is disrupted, leading to a cascade of events culminating in cell demise. Understanding the molecular mechanisms governing the interplay between ferroptosis and iron metabolism is paramount for developing novel therapeutic strategies targeting a range of pathologies, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury.[2][3] This technical guide provides an in-depth exploration of the core molecular machinery of ferroptosis with a focus on its profound effects on cellular iron homeostasis.
Core Mechanisms of Ferroptosis and the Central Role of Iron
Ferroptosis is primarily executed through the overwhelming accumulation of lipid reactive oxygen species (ROS), a process heavily reliant on the availability of intracellular iron.[2] The Fenton reaction, a key contributor to this oxidative stress, involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide to generate highly reactive hydroxyl radicals.[3] This initiates a chain reaction of lipid peroxidation, particularly affecting polyunsaturated fatty acids (PUFAs) within cellular membranes, leading to loss of membrane integrity and eventual cell death.
Several key proteins act as gatekeepers of ferroptosis. Glutathione peroxidase 4 (GPX4) is a central anti-ferroptotic enzyme that, using glutathione (GSH) as a cofactor, reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby halting the lipid peroxidation cascade. Conversely, Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a pro-ferroptotic enzyme that enriches cellular membranes with long-chain PUFAs, the primary substrates for lipid peroxidation. Ferroptosis suppressor protein 1 (FSP1) represents a more recently discovered GPX4-independent pathway that also suppresses ferroptosis.
Disruption of Cellular Iron Homeostasis in Ferroptosis
The induction of ferroptosis is intrinsically linked to the dysregulation of cellular iron metabolism. An increase in the labile iron pool (LIP), the readily available and redox-active form of intracellular iron, is a critical prerequisite for the execution of ferroptotic cell death. This increase is achieved through the modulation of iron import, storage, and export mechanisms.
Iron Import: The Role of Transferrin Receptor (TFRC)
The primary mechanism for cellular iron uptake is through the transferrin receptor (TFRC), which binds to iron-loaded transferrin and internalizes it via endocytosis. Upregulation of TFRC expression is a common feature in many cancers and has been shown to sensitize cells to ferroptosis by increasing the intracellular iron pool.
Iron Storage and Release: Ferritin, NCOA4, and Ferritinophagy
Ferritin, a multi-subunit protein complex composed of ferritin heavy chain 1 (FTH1) and ferritin light chain (FTL), is the primary intracellular iron storage protein, safely sequestering iron in a non-toxic form. The degradation of ferritin through a selective autophagic process termed "ferritinophagy" releases stored iron into the LIP, thereby promoting ferroptosis. This process is mediated by the cargo receptor Nuclear Receptor Coactivator 4 (NCOA4), which recognizes and delivers ferritin to autophagosomes for lysosomal degradation.
Iron Export: The Function of Ferroportin (FPN1)
Ferroportin (FPN1) is the only known mammalian iron exporter, responsible for transporting iron out of the cell. Consequently, the downregulation or inhibition of FPN1 leads to intracellular iron accumulation and sensitizes cells to ferroptosis.
Quantitative Analysis of Molecular Changes During Ferroptosis
The following tables summarize quantitative data on the changes in key molecules involved in iron homeostasis and markers of ferroptosis upon induction of this cell death pathway.
Table 1: Changes in Iron Homeostasis-Related Protein Expression During Ferroptosis
| Protein | Ferroptosis Inducer | Cell Line/Model | Change in Expression | Fold Change | Reference |
| TFRC | Erastin | HT1080 cells | Increase | ~1.5 - 2.0 | |
| FPN1 | Erastin | Endometriotic Stromal Cells | Decrease | ~0.5 | |
| FTH1 | Erastin | MC38-luc cells | Increase | ~2.5 (at 2.5 µM) | |
| FTL | Aging Rat Ovaries | Rat | Increase | ~2.0 (22 vs 3 months) | |
| NCOA4 | Iron Depletion (DFO) | HT22 cells | Increase | Not specified | |
| NCOA4 | Iron Supplementation | HT22 cells | Decrease | Not specified |
Table 2: Alterations in Markers of Ferroptosis
| Marker | Ferroptosis Inducer | Cell Line/Model | Change | Magnitude of Change | Reference |
| Labile Iron Pool (LIP) | Erastin (40.63 µM) | MDA-MB-231 cells | Increase | Significant (p<0.001) | |
| Reactive Oxygen Species (ROS) | Erastin (40.63 µM) | MDA-MB-231 cells | Increase | Significant (p<0.001) | |
| Malondialdehyde (MDA) | Erastin (40.63 µM) | MDA-MB-231 cells | Increase | Significant (p<0.01) | |
| Glutathione (GSH) | Erastin | Mouse Duodenum | Decrease | 64% | |
| Serum Iron | Erastin | Mice | Increase | 6.16-fold | |
| Lipid Peroxidation (BODIPY-C11) | RSL3 | Pfa1 cells | Increase | Time-dependent |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Ferroptosis and Iron Homeostasis
Caption: Signaling pathways illustrating the interplay between iron homeostasis and ferroptosis.
Experimental Workflow: Quantifying Lipid Peroxidation using BODIPY-C11
Caption: A typical experimental workflow for measuring lipid peroxidation.
Detailed Experimental Protocols
Malondialdehyde (MDA) Assay for Lipid Peroxidation
This protocol is adapted from commercially available kits and is a common method to quantify lipid peroxidation by measuring MDA, a reactive aldehyde product.
Materials:
-
MDA Lysis Buffer (containing butylated hydroxytoluene - BHT)
-
Thiobarbituric Acid (TBA)
-
MDA standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation (Cultured Cells):
-
Harvest cells (e.g., 1-5 x 10⁶ cells) by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 100-300 µL of MDA Lysis Buffer.
-
Homogenize or sonicate the sample on ice.
-
Centrifuge at 13,000 x g for 10 minutes to remove insoluble material. Collect the supernatant.
-
-
MDA Standard Curve Preparation:
-
Prepare a series of MDA standards according to the kit manufacturer's instructions, typically ranging from 0 to 50 µM.
-
-
Assay Reaction:
-
Add 100 µL of the cell lysate supernatant or MDA standard to a microcentrifuge tube.
-
Add 200 µL of the TBA reagent to each tube.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the tubes on ice for 10 minutes to stop the reaction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Measurement:
-
Transfer 200 µL of the supernatant from each tube to a 96-well plate.
-
Measure the absorbance at 532 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve of absorbance versus MDA concentration.
-
Determine the MDA concentration in the samples from the standard curve.
-
GSH/GSSG Ratio Assay
This protocol outlines the measurement of reduced glutathione (GSH) and oxidized glutathione (GSSG) to determine the cellular redox state.
Materials:
-
GSH/GSSG assay kit (containing reagents for cell lysis, GSH and GSSG detection)
-
96-well microplate (opaque for luminescence-based assays)
-
Microplate reader (capable of luminescence or absorbance measurement)
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with ferroptosis inducers or control vehicle for the desired time.
-
-
Sample Preparation for Total Glutathione (GSH + GSSG):
-
Remove the culture medium.
-
Add 50 µL of Total Glutathione Lysis Reagent to each well.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
-
Sample Preparation for Oxidized Glutathione (GSSG):
-
In a separate set of wells, remove the culture medium.
-
Add 50 µL of Oxidized Glutathione Lysis Reagent (containing a GSH-scavenging agent).
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
-
Assay Reaction:
-
Add 50 µL of the Luciferin Generation Reagent to all wells.
-
Incubate for 30 minutes at room temperature.
-
Add 100 µL of the Luciferin Detection Reagent to all wells.
-
Incubate for 15 minutes at room temperature.
-
-
Measurement:
-
Measure luminescence using a microplate reader.
-
-
Calculation:
-
Prepare standard curves for both GSH and GSSG according to the kit instructions.
-
Calculate the concentrations of total glutathione and GSSG from the respective standard curves.
-
Calculate the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.
-
Determine the GSH/GSSG ratio.
-
Measurement of the Labile Iron Pool (LIP) using Calcein-AM
This method utilizes the fluorescent probe Calcein-AM, which is quenched by intracellular labile iron.
Materials:
-
Calcein-AM
-
Iron chelator (e.g., Deferoxamine - DFO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells on coverslips (for microscopy) or in suspension (for flow cytometry).
-
-
Calcein-AM Loading:
-
Incubate cells with 0.1-0.5 µM Calcein-AM in HBSS for 15-30 minutes at 37°C.
-
-
Washing:
-
Wash the cells twice with HBSS to remove extracellular Calcein-AM.
-
-
Fluorescence Measurement (Baseline):
-
Measure the baseline fluorescence of the calcein-loaded cells using a fluorescence microscope (Ex/Em ~495/515 nm) or a flow cytometer.
-
-
Iron Chelation:
-
Add a saturating concentration of an iron chelator (e.g., 100 µM DFO) to the cells.
-
Incubate for 10-15 minutes to allow for the chelation of intracellular labile iron.
-
-
Fluorescence Measurement (Post-Chelation):
-
Measure the fluorescence again. The increase in fluorescence intensity after chelation is proportional to the size of the labile iron pool.
-
-
Quantification:
-
The change in fluorescence (F_post-chelation - F_baseline) can be used to relatively quantify the LIP. For absolute quantification, a calibration curve with known iron concentrations can be generated.
-
Conclusion
The intricate relationship between ferroptosis and cellular iron homeostasis presents a compelling area of research with significant therapeutic potential. The dysregulation of iron import, storage, and export is not merely a consequence but a critical driver of ferroptotic cell death. By providing a comprehensive overview of the molecular mechanisms, quantitative data, and detailed experimental protocols, this guide aims to equip researchers with the foundational knowledge and practical tools necessary to further unravel the complexities of this fascinating cell death modality and to accelerate the development of novel therapeutic interventions.
References
Investigating the Anti-Tumor Properties of Ferroptocide: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising avenue for cancer therapy. This document provides a comprehensive technical overview of Ferroptocide, a novel anti-tumor agent that induces ferroptosis through a distinct molecular mechanism. This compound, a derivative of the natural product pleuromutilin, has been identified as a potent inhibitor of the thioredoxin antioxidant system, leading to rapid and robust cancer cell death. This guide details the core mechanism of action of this compound, presents its cytotoxic efficacy across various cancer cell lines, outlines detailed protocols for its experimental evaluation, and provides visual diagrams of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Thioredoxin Inhibition
This compound exerts its anti-tumor effects by inducing ferroptosis, a non-apoptotic form of cell death. Unlike classical ferroptosis inducers such as erastin or RSL3, which primarily target the glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis, this compound's primary target is the thioredoxin (Trx) system[1]. The thioredoxin system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a crucial antioxidant pathway that works in parallel with the glutathione system to maintain cellular redox homeostasis[2][3].
By inhibiting thioredoxin, this compound disrupts the cell's ability to counteract oxidative stress. This leads to an accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, the hallmark of ferroptosis[1]. The iron-dependency of this cell death process has been confirmed by experiments showing that the iron chelator deferoxamine (DFO) can rescue cancer cells from this compound-induced death. Furthermore, the involvement of lipid peroxidation is substantiated by the protective effects of the lipophilic antioxidant ferrostatin-1[1].
The induction of cell death by this compound is rapid and robust, occurring within hours in multiple cancer cell lines. Morphological and biochemical analyses have confirmed that the cell death pathway is non-apoptotic, as evidenced by a lack of classical apoptotic features and the inability of pan-caspase inhibitors to prevent cytotoxicity.
Signaling Pathway of this compound-Induced Ferroptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound.
Quantitative Data: Anti-Tumor Efficacy
This compound has demonstrated potent cytotoxic activity against a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined after a 72-hour incubation period using the Alamar Blue assay, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| ES-2 | Ovarian Cancer | 0.8 ± 0.1 |
| HCT 116 | Colon Cancer | 1.1 ± 0.2 |
| Mia PaCa-2 | Pancreatic Cancer | 0.9 ± 0.15 |
| A549 | Lung Cancer | Not specified |
| PPC | Primary Peritoneal Carcinoma | 1.5 ± 0.3 |
Table 1: IC50 values of this compound in various cancer cell lines. Data are presented as mean ± s.e.m. from three biological replicates. Data extracted from Llabani et al., Nat Chem. 2019 and associated supplementary materials where available.
This compound also exhibits some activity against non-cancerous cell lines, with reported IC50 values of 3.1 µM in MCF10A (non-cancerous breast) and 4.1 µM in HFF-1 (human skin fibroblast) cells.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anti-tumor properties of this compound.
Cell Viability and IC50 Determination (Alamar Blue Assay)
This protocol is used to assess the dose-dependent cytotoxic effect of this compound and to determine its IC50 value.
-
Materials:
-
Cancer cell lines of interest (e.g., ES-2, HCT 116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Alamar Blue HS reagent
-
Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/ml in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or medium with DMSO as a vehicle control) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate for 4-8 hours at 37°C, protected from light.
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Assessment of Cell Death Mechanism (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells to confirm the non-apoptotic nature of this compound-induced cell death.
-
Materials:
-
Cells treated with this compound (e.g., at 10 µM) and controls (vehicle, pro-apoptotic agent)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Induce cell death by treating cells with this compound for the desired time (e.g., 8 hours).
-
Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Wash the cell pellet once with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells will be Annexin V(-) / PI(-), early apoptotic cells will be Annexin V(+) / PI(-), and late apoptotic/necrotic cells will be Annexin V(+) / PI(+).
-
Detection of Lipid Peroxidation (C11-BODIPY 581/591 Assay)
This assay measures the accumulation of lipid ROS, a key indicator of ferroptosis.
-
Materials:
-
Cells treated with this compound and controls
-
C11-BODIPY 581/591 fluorescent probe (stock solution in DMSO)
-
Flow cytometer with 488 nm and 561 nm lasers
-
-
Procedure:
-
Treat cells with this compound (e.g., 10 µM) for a short duration (e.g., 1 hour). Include positive (e.g., RSL3) and negative (vehicle) controls.
-
During the last 30 minutes of treatment, add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-2 µM.
-
Harvest the cells, wash once with PBS, and resuspend in PBS for analysis.
-
Analyze by flow cytometry. The probe emits red fluorescence (~590 nm) in its reduced state and shifts to green fluorescence (~510 nm) upon oxidation. An increase in the green fluorescence signal indicates lipid peroxidation.
-
Visualization of Experimental Workflows
The following diagrams provide a visual representation of the key experimental procedures.
IC50 Determination Workflow
Lipid Peroxidation Detection Workflow
Conclusion
This compound represents a novel and promising anti-tumor agent with a distinct mechanism of action centered on the inhibition of the thioredoxin system to induce ferroptosis. Its potent and rapid induction of non-apoptotic cell death in a variety of cancer cell lines makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The experimental protocols and data presented in this guide provide a framework for researchers to investigate and harness the anti-tumor properties of this compound. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for combination therapies.
References
An In-depth Technical Guide to Ferroptocide: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptocide is a novel small molecule compound that has garnered significant interest within the scientific community for its potent ability to induce a specific form of regulated cell death known as ferroptosis.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for its application in cell-based assays are presented, alongside a summary of its quantitative biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development who are interested in exploring the therapeutic potential and biological functions of this compound.
Chemical Structure and Physicochemical Properties
This compound, a derivative of the natural product pleuromutilin, is a structurally complex molecule with the chemical formula C₃₀H₃₆ClN₃O₇.[3] Its discovery stemmed from the chemical diversification of natural products to create novel compounds with unique biological activities.[2] Key physicochemical properties of this compound are summarized in Table 1 for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2505218-38-0 | [1] |
| Molecular Formula | C₃₀H₃₆ClN₃O₇ | |
| Formula Weight | 586.1 g/mol | |
| Appearance | Solid | |
| Purity | ≥90% | |
| Solubility | Soluble in DMSO and Methanol | |
| SMILES | O=C(N1CC(--INVALID-LINK--=O)[C@]23C">C@H--INVALID-LINK--=O)O)(C4)CC[C@H]2C">C@@HC)=CCN15)N(C6=CC=CC=C6)C5=O | |
| InChI Key | LLYJISDUHFXOHK-GOCONZMPSA-N |
Mechanism of Action: Induction of Ferroptosis via Thioredoxin Inhibition
This compound exerts its biological effects by inducing ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. The primary molecular target of this compound has been identified as thioredoxin (Trx), a key enzyme in the cellular antioxidant system.
By inhibiting thioredoxin, this compound disrupts the cellular redox balance, leading to an increase in oxidative stress. This heightened oxidative environment, coupled with the presence of labile iron, triggers the peroxidation of lipids within cellular membranes, a hallmark of ferroptosis. The induction of ferroptosis by this compound is distinct from other ferroptosis inducers like erastin or RSL3, making it a valuable tool for studying the nuances of this cell death pathway. Furthermore, this compound has been shown to induce G2/M cell cycle arrest and apoptosis in certain cancer cell lines.
Below is a diagram illustrating the proposed signaling pathway for this compound.
Quantitative Biological Data
This compound has demonstrated potent cytotoxic activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound in several cell lines are summarized in Table 2. It is important to note that IC50 values can vary depending on the assay conditions and cell line used.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ES-2 | Ovarian Cancer | 1.6 | |
| LNCaP | Prostate Cancer | Data suggests effective inhibition of cell viability | |
| TRAMP-C1 | Prostate Cancer | Data suggests effective inhibition of cell viability | |
| 4T1 | Murine Mammary Carcinoma | Effective at 50 mg/kg in vivo |
Experimental Protocols
The following are representative protocols for the in vitro evaluation of this compound. These protocols are based on established methods for assessing ferroptosis and cytotoxicity and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol outlines a general procedure to determine the cytotoxic effects of this compound on a chosen cancer cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in a complete cell culture medium to achieve the desired final concentrations. Include appropriate controls: vehicle control (DMSO), positive control for ferroptosis inhibition (e.g., Ferrostatin-1), and a negative control (untreated cells).
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound and controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or isopropanol with HCl) and read the absorbance at the appropriate wavelength (typically 570 nm).
-
CellTiter-Glo® Luminescent Cell Viability Assay: Follow the manufacturer's protocol. Briefly, add the CellTiter-Glo® reagent to each well, mix, and measure the luminescent signal.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log concentration of this compound to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Lipid Peroxidation Assay
This assay measures the accumulation of lipid reactive oxygen species (ROS), a key indicator of ferroptosis.
Methodology:
-
Cell Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with this compound (e.g., at its IC50 concentration), a vehicle control, and a positive control for ROS induction (e.g., tert-Butyl hydroperoxide) for a predetermined time (e.g., 6-24 hours). A ferroptosis inhibitor like Ferrostatin-1 should be used as a negative control.
-
Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate them with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591) according to the manufacturer's instructions.
-
Analysis: The shift in fluorescence from red to green, indicating lipid peroxidation, can be quantified using a flow cytometer or visualized using a fluorescence microscope.
Thioredoxin Activity Assay
This assay can be used to confirm the inhibitory effect of this compound on thioredoxin activity.
Methodology:
-
Cell Lysate Preparation: Treat cells with this compound for a specific duration. After treatment, harvest the cells and prepare cell lysates.
-
Thioredoxin Reductase Assay: The activity of thioredoxin reductase, which is upstream of thioredoxin, can be measured using a commercially available kit (e.g., using the DTNB reduction assay). This assay measures the reduction of 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which produces a yellow color that can be measured at 412 nm. The inhibition of this activity in the presence of this compound would support its mechanism of action.
Conclusion
This compound is a potent inducer of ferroptosis with a distinct mechanism of action involving the inhibition of thioredoxin. Its complex chemical structure and demonstrated efficacy in various cancer cell lines make it a valuable tool for studying ferroptosis and a potential lead compound for the development of novel anticancer therapies. The experimental protocols provided in this guide offer a starting point for researchers to investigate the biological effects of this compound in their own experimental systems. Further research is warranted to fully elucidate its therapeutic potential and in vivo efficacy.
References
The Impact of Ferroptosis on Mitochondrial Function and Morphology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1] Unlike other cell death modalities such as apoptosis and necrosis, ferroptosis exhibits unique morphological and biochemical features, with mitochondria playing a central and multifaceted role.[2][3] This technical guide provides an in-depth exploration of the intricate relationship between ferroptosis and mitochondria, focusing on the impact on mitochondrial function and morphology. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for researchers in the field.
Morphological Alterations of Mitochondria during Ferroptosis
One of the defining characteristics of ferroptosis is the dramatic alteration of mitochondrial morphology.[4] These changes, readily observable by transmission electron microscopy (TEM), serve as key indicators of this cell death process.
Key Morphological Changes:
-
Mitochondrial Shrinkage: Mitochondria in ferroptotic cells are typically smaller and more condensed compared to those in healthy cells.[4]
-
Increased Membrane Density: The mitochondrial membranes, particularly the inner membrane, become more electron-dense.
-
Reduction or Loss of Cristae: The inner mitochondrial membrane folds, known as cristae, are significantly reduced or may disappear entirely.
-
Outer Mitochondrial Membrane Rupture: In some instances, the outer mitochondrial membrane has been observed to rupture.
These morphological changes are distinct from the mitochondrial alterations seen in apoptosis, which often involve mitochondrial swelling and the release of cytochrome c without the pronounced cristae remodeling characteristic of ferroptosis.
Impact of Ferroptosis on Mitochondrial Function
Ferroptosis profoundly disrupts mitochondrial function, affecting key processes such as energy metabolism, redox homeostasis, and iron handling. The functional consequences are often intertwined with the observed morphological changes.
Energy Metabolism
Ferroptosis is associated with a significant decline in mitochondrial energy production. This is primarily due to the disruption of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).
-
TCA Cycle Dysregulation: The activity of the TCA cycle is often altered during ferroptosis. While some studies suggest an initial increase in TCA cycle activity might sensitize cells to ferroptosis, the progression of cell death is linked to its dysfunction.
-
ATP Depletion: A hallmark of ferroptotic cell death is a marked decrease in cellular ATP levels. This is a direct consequence of impaired oxidative phosphorylation.
Redox Homeostasis and Oxidative Stress
Mitochondria are a primary source of reactive oxygen species (ROS) and play a critical role in the oxidative stress that drives ferroptosis.
-
Mitochondrial ROS Production: The mitochondrial ETC is a major generator of superoxide radicals. During ferroptosis, there is a significant increase in mitochondrial ROS (mtROS) production.
-
Lipid Peroxidation: mtROS contribute to the peroxidation of polyunsaturated fatty acids (PUFAs) in mitochondrial membranes, a central event in ferroptosis. This can be visualized using fluorescent probes like C11-BODIPY.
-
Mitochondrial Membrane Potential (MMP): Changes in MMP are a key indicator of mitochondrial health. During the initial phases of ferroptosis induced by cystine deprivation, mitochondrial membrane hyperpolarization has been observed. However, as ferroptosis progresses, dissipation of the MMP occurs.
Iron Metabolism
As an iron-dependent process, ferroptosis is intrinsically linked to mitochondrial iron metabolism.
-
Mitochondrial Iron Overload: An accumulation of iron within the mitochondria has been observed during ferroptosis, which can catalyze the Fenton reaction and generate highly reactive hydroxyl radicals, further exacerbating oxidative damage.
Quantitative Data on Mitochondrial Dysfunction in Ferroptosis
The following tables summarize quantitative data on the changes in key mitochondrial parameters during ferroptosis, providing a basis for experimental design and data interpretation.
| Parameter | Cell Line | Ferroptosis Inducer | Change Observed | Reference |
| Mitochondrial Membrane Potential | MEFs | Cysteine Starvation | Hyperpolarization followed by dissipation | |
| N2A | Erastin (10 µM) | Significant decrease | ||
| Mitochondrial ROS | Cardiomyocytes | tBHP | Significant increase in MitoSOX fluorescence | |
| N2A | Erastin (10 µM) | ~2.5-fold increase in BODIPY C11 green fluorescence | ||
| Cellular ATP Levels | H9c2 | RSL3 | Dose-dependent decrease | |
| Various | Erastin | Significant depletion | ||
| Mitochondrial Respiration (OCR) | iPSC-derived neurons | Oligomycin/FCCP | Decrease in basal and maximal respiration | |
| HNSCC cells | RSL3 | Dose-dependent decrease | ||
| Lipid Peroxidation | HT-1080 | Erastin (10 µM, 22 hr) | Significant increase in oxidized BODIPY 581/591 C11 | |
| N2A | RSL3 (5 µM) | Significant increase in BODIPY 581/591 C11 fluorescence |
Table 1: Summary of Quantitative Changes in Mitochondrial Function during Ferroptosis.
| Cell Line | Inducer (Concentration) | Incubation Time | IC50 | Reference |
| Rhabdomyosarcoma lines | Erastin | 24h / 48h | ~0.5 - 2.5 µM | |
| Rhabdomyosarcoma lines | RSL3 | 24h / 48h | ~0.1 - 0.5 µM | |
| HNSCC cell lines | Erastin | 24h | ~1 - 10 µM | |
| HNSCC cell lines | RSL3 | 24h | ~1 - 10 µM | |
| N2A cells | Erastin | 24h | ~2 µM | |
| N2A cells | RSL3 | 24h | ~1 µM |
Table 2: Effective Concentrations of Ferroptosis Inducers in Various Cell Lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the impact of ferroptosis on mitochondrial function and morphology.
Induction of Ferroptosis
Objective: To induce ferroptosis in cultured cells using standard chemical inducers.
Materials:
-
Cell culture medium and supplements
-
Erastin (Selleck Chemicals, Cat# S7242 or equivalent)
-
RSL3 (Selleck Chemicals, Cat# S8155 or equivalent)
-
DMSO (vehicle control)
-
Cultured cells of interest
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting or flow cytometry) and allow them to adhere overnight.
-
Prepare stock solutions of Erastin and RSL3 in DMSO. A typical stock concentration is 10 mM.
-
On the day of the experiment, dilute the stock solutions in pre-warmed cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for the specific cell line and experimental duration (refer to Table 2 for guidance).
-
Remove the existing medium from the cells and replace it with the medium containing the ferroptosis inducer or vehicle control.
-
Incubate the cells for the desired period (typically 6-48 hours, depending on the assay and cell line).
-
Proceed with downstream analysis (e.g., viability assay, ROS measurement, protein extraction).
Assessment of Lipid Peroxidation using C11-BODIPY 581/591
Objective: To quantify lipid peroxidation, a hallmark of ferroptosis, in live cells.
Materials:
-
C11-BODIPY 581/591 (Thermo Fisher Scientific, Cat# D3861 or equivalent)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or flow cytometer
Protocol:
-
Prepare a 10 mM stock solution of C11-BODIPY 581/591 in anhydrous DMSO.
-
Culture cells and induce ferroptosis as described in Protocol 4.1.
-
Thirty minutes to one hour before the end of the ferroptosis induction period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-2 µM.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with pre-warmed HBSS to remove excess probe.
-
For Fluorescence Microscopy: Image the cells immediately. The unoxidized probe fluoresces red (Ex/Em ~581/591 nm), while the oxidized probe fluoresces green (Ex/Em ~488/510 nm). An increase in the green to red fluorescence ratio indicates lipid peroxidation.
-
For Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer. Analyze the cells using a flow cytometer with appropriate laser and filter sets for detecting both red and green fluorescence.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
Objective: To assess the impact of ferroptosis on mitochondrial oxygen consumption rate (OCR).
Materials:
-
Seahorse XF Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
Protocol:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
Induce ferroptosis for a predetermined duration.
-
On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator for at least one hour.
-
Replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate the cells at 37°C in a non-CO2 incubator for one hour.
-
Prepare the compounds from the Mito Stress Test Kit in the assay medium at the desired concentrations. Typical final concentrations are 1.0-1.5 µM Oligomycin, 0.5-1.0 µM FCCP, and 0.5 µM Rotenone/Antimycin A, though these may need optimization for your cell type.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell culture plate.
-
Run the Mito Stress Test assay, which will sequentially inject the compounds and measure the OCR at baseline and after each injection.
-
Analyze the data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Quantification of Cellular ATP Levels
Objective: To measure the total cellular ATP content as an indicator of energy metabolism during ferroptosis.
Materials:
-
Luminescent ATP detection assay kit (e.g., CellTiter-Glo® from Promega, or equivalent from Abcam or Cayman Chemical)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate and induce ferroptosis as described in Protocol 4.1.
-
At the end of the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the ATP detection reagent (which typically contains a cell lysis agent and the luciferase/luciferin substrate) to each well according to the manufacturer's instructions (e.g., a volume equal to the culture medium).
-
Mix the contents by shaking on an orbital shaker for 2-5 minutes to induce cell lysis and stabilize the luminescent signal.
-
Allow the plate to incubate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP present. A decrease in luminescence in treated cells compared to control cells indicates ATP depletion.
Visualization of Mitochondrial Morphology by Transmission Electron Microscopy (TEM)
Objective: To observe the ultrastructural changes in mitochondria during ferroptosis.
Materials:
-
Glutaraldehyde and paraformaldehyde for fixation
-
Cacodylate buffer
-
Osmium tetroxide
-
Uranyl acetate and lead citrate for staining
-
Ethanol series for dehydration
-
Resin for embedding (e.g., LX-112)
-
Ultramicrotome
-
Transmission electron microscope
Protocol:
-
Culture cells on a suitable substrate (e.g., aclar film) and induce ferroptosis.
-
Fix the cells with a solution of 3% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate buffer.
-
Post-fix the cells with 1% osmium tetroxide in cacodylate buffer.
-
Stain the cells en bloc with uranyl acetate.
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Infiltrate and embed the samples in resin.
-
Polymerize the resin at 60°C for 2-3 days.
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids and stain with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope to visualize mitochondrial morphology.
Signaling Pathways and Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways involved in the mitochondrial response to ferroptosis.
Core Ferroptosis Pathway and Mitochondrial Involvement
This diagram outlines the central axis of ferroptosis, highlighting the roles of GPX4, lipid peroxidation, and the contribution of mitochondrial processes.
Caption: Core ferroptotic pathway showing mitochondrial contribution.
Experimental Workflow for Assessing Mitochondrial Function in Ferroptosis
This diagram illustrates a typical experimental workflow for investigating the effects of ferroptosis on mitochondrial parameters.
References
- 1. Frontiers | Role of mitochondria in the regulation of ferroptosis and disease [frontiersin.org]
- 2. Ferroptosis and Cancer: Mitochondria Meet the “Iron Maiden” Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multifaceted Regulation of Mitochondria in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Ferroptocide: A Technical Guide to its Applications in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a distinct form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological contexts, including cancer biology.[1] Small molecule inducers of ferroptosis are invaluable tools for elucidating the intricate molecular mechanisms governing this cell death pathway and for exploring its therapeutic potential. Ferroptocide is a novel compound that has been identified as a potent inducer of ferroptosis. This technical guide provides an in-depth overview of the basic research applications of this compound in cell biology, focusing on its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action: Targeting the Thioredoxin System
This compound induces ferroptosis through a mechanism distinct from classical ferroptosis inducers like erastin and RSL3, which primarily target the cystine/glutamate antiporter (system Xc-) and glutathione peroxidase 4 (GPX4), respectively.[2][3][4][5] Emerging evidence suggests that this compound's primary target lies within the thioredoxin (Trx) antioxidant system. Inhibition of the thioredoxin system leads to an accumulation of reactive oxygen species (ROS), subsequent lipid peroxidation, and ultimately, ferroptotic cell death.
The thioredoxin system, comprising thioredoxin reductase (TXNRD), thioredoxin (TXN), and peroxiredoxin (PRDX), plays a crucial role in maintaining cellular redox homeostasis. This compound has been shown to covalently modify its targets within cells, and proteomics studies have identified components of the thioredoxin system as potential binding partners. By inhibiting this key antioxidant pathway, this compound tips the cellular redox balance towards a pro-oxidative state, creating a vulnerable environment for iron-dependent lipid peroxidation to initiate and propagate, leading to the execution of ferroptosis.
Quantitative Data
Precise quantitative data on the efficacy of this compound across a wide range of cell lines is still emerging in the public domain. However, initial studies provide valuable insights into its potency.
| Compound | Cell Line | Assay Duration | IC50 Value |
| P18 (this compound) | ES-2 | 72 hours | 1.9 ± 0.2 µM |
| P4 (this compound Precursor) | ES-2 | 72 hours | > 50 µM |
Note: The provided IC50 value is from a single study and further independent validation across multiple cancer cell lines is necessary to establish a comprehensive sensitivity profile. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration of this compound for their specific cell model.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study ferroptosis in cell biology. These protocols are based on established methods for other ferroptosis inducers and have been adapted based on available information on this compound.
Induction of Ferroptosis with this compound
This protocol outlines the general procedure for treating cultured cells with this compound to induce ferroptosis.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or trypan blue)
-
Ferrostatin-1 (ferroptosis inhibitor, for control experiments)
-
Z-VAD-FMK (pan-caspase inhibitor, for control experiments)
-
Necrosulfonamide (necroptosis inhibitor, for control experiments)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line. A typical starting range could be from 0.1 µM to 50 µM.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include the following controls:
-
Vehicle control (medium with the same concentration of solvent used for this compound).
-
Positive control for ferroptosis (e.g., RSL3 or erastin).
-
Inhibitor controls: Pre-treat cells with Ferrostatin-1 (typically 1-10 µM) for 1-2 hours before adding this compound to confirm the involvement of ferroptosis. Similarly, use Z-VAD-FMK (typically 20-50 µM) and Necrosulfonamide (typically 1-5 µM) to exclude the involvement of apoptosis and necroptosis, respectively.
-
-
Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the cell line and this compound concentration. A time course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal endpoint.
-
Assessment of Cell Viability: Following incubation, measure cell viability using a preferred method. For example, when using a luminescent-based assay like CellTiter-Glo®, follow the manufacturer's instructions.
Detection of Lipid Peroxidation using C11-BODIPY 581/591
This protocol describes the use of the fluorescent lipid peroxidation sensor C11-BODIPY 581/591 to detect the hallmark of ferroptosis.
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO).
-
Serum-free cell culture medium or PBS.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Probe Preparation: Prepare a working solution of C11-BODIPY 581/591 in a serum-free medium or PBS at a final concentration of 1-10 µM.
-
Cell Staining:
-
For adherent cells, remove the treatment medium and wash the cells once with PBS. Add the C11-BODIPY working solution and incubate for 15-30 minutes at 37°C, protected from light.
-
For suspension cells, pellet the cells by centrifugation, wash once with PBS, and resuspend in the C11-BODIPY working solution. Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: After incubation, wash the cells two to three times with PBS to remove excess probe.
-
Imaging or Flow Cytometry:
-
Fluorescence Microscopy: Resuspend adherent cells in a suitable imaging buffer or observe them directly in the plate. The non-oxidized probe fluoresces in the red channel (e.g., excitation/emission ~581/591 nm), while the oxidized probe fluoresces in the green channel (e.g., excitation/emission ~488/510 nm). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Resuspend cells in PBS and analyze them on a flow cytometer. Detect the green and red fluorescence signals and quantify the shift in the cell population towards higher green fluorescence as an indicator of lipid peroxidation.
-
In-Gel Fluorescence Assay for Target Identification
This protocol is adapted from methodologies used to identify the covalent targets of small molecules and can be applied to investigate the binding of this compound to its cellular targets. This often involves using a fluorescent or biotinylated analog of the compound of interest. A fluorescent analog of this compound, termed P30, has been used for this purpose.
Materials:
-
Cultured cells.
-
This compound.
-
Fluorescent this compound analog (e.g., P30).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
SDS-PAGE gels.
-
In-gel fluorescence scanner.
-
Coomassie stain.
Procedure:
-
Cell Treatment:
-
Labeling: Treat cells with the fluorescent this compound analog (e.g., 1 µM P30) for a specified time (e.g., 30-60 minutes).
-
Competition: To confirm target specificity, pre-treat cells with a range of concentrations of non-fluorescent this compound for 30 minutes before adding the fluorescent analog. A decrease in the fluorescence signal of a specific band in the presence of excess this compound indicates competitive binding to that target.
-
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them on ice using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
In-Gel Fluorescence Scanning: After electrophoresis, scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the fluorescent analog.
-
Coomassie Staining: After scanning, stain the gel with Coomassie Brilliant Blue to visualize the total protein loading and ensure equal loading between lanes.
-
Analysis: Analyze the fluorescent bands. A decrease in the intensity of a specific band in the competition experiment suggests that this compound covalently binds to that protein.
Visualizations
Signaling Pathway
Caption: this compound induces ferroptosis by inhibiting the thioredoxin system.
Experimental Workflow
Caption: Workflow for studying this compound-induced ferroptosis.
Logical Relationships
Caption: Logical flow from this compound treatment to cell death.
Conclusion
This compound represents a valuable research tool for investigating the intricacies of ferroptosis, particularly the role of the thioredoxin system in this process. This guide provides a foundational framework for researchers to design and execute experiments utilizing this compound. As research in this area continues to evolve, the methodologies and understanding of this compound's applications in cell biology will undoubtedly expand, offering new avenues for therapeutic intervention in diseases where ferroptosis plays a pivotal role.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Detecting Ferroptosis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the detection of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. These guidelines are designed to assist researchers in accurately identifying and quantifying ferroptocider-induced ferroptosis in cellular models. For the purpose of these notes, "ferroptociders" will be exemplified by two well-characterized inducers: erastin , which inhibits the cystine/glutamate antiporter system Xc-, and RSL3 , which directly inhibits glutathione peroxidase 4 (GPX4).
Application Notes
Ferroptosis is implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[1][2] The ability to reliably induce and detect ferroptosis is crucial for understanding its molecular mechanisms and for the development of novel therapeutic strategies. The following methods are recommended for a comprehensive assessment of ferroptosis. A multi-parametric approach is highly advised to ensure the specificity of the observed cell death modality.[3]
Key hallmarks of ferroptosis that can be quantitatively assessed include:
-
Lipid Peroxidation: The accumulation of lipid reactive oxygen species (ROS) is a central feature of ferroptosis.[4][5]
-
Iron Accumulation: An increase in the intracellular labile iron pool is a prerequisite for the execution of ferroptosis.
-
Glutathione Depletion: Reduced levels of intracellular glutathione (GSH), a key antioxidant, are characteristic of ferroptosis induced by system Xc- inhibition.
-
Changes in Protein Expression: Alterations in the expression levels of key regulatory proteins provide molecular evidence of ferroptosis induction.
Quantitative Data Summary
The following tables summarize quantitative data from studies using erastin and RSL3 to induce ferroptosis in various cell lines. These values can serve as a reference for expected outcomes.
Table 1: Erastin-Induced Ferroptosis Markers
| Cell Line | Erastin Concentration (µM) | Time (h) | Parameter Measured | Fold Change vs. Control | Reference |
| HT22 | 1 | 8 | Lipid ROS (C11-BODIPY) | ~2.5 | |
| HT22 | 1 | 8 | Intracellular ROS (DCFDA) | ~2.0 | |
| HEY | 25 | 8 | Cell Viability (MTT) | ~50% decrease | |
| HEY | 25 | 8 | Lipid Peroxidation (BODIPY-C11) | Significant increase | |
| EESCs | Not Specified | Not Specified | Total ROS | Increased | |
| EESCs | Not Specified | Not Specified | Lipid ROS | Increased | |
| A549 | Not Specified | Not Specified | p53 expression | Upregulated | |
| HepG2 | Not Specified | Not Specified | ACSL4 expression | Increased |
Table 2: RSL3-Induced Ferroptosis Markers
| Cell Line | RSL3 Concentration (µM) | Time (h) | Parameter Measured | Fold Change vs. Control | Reference |
| HCT116 | Not Specified | 24 | GPX4 Protein | Decreased | |
| HCT116 | Not Specified | 24 | Transferrin Expression | Increased | |
| U87 | 0.25 | 24 | Lipid Peroxidation (C11-BODIPY) | Increased | |
| U251 | 1 | 24 | GPX4 Protein | Decreased | |
| CAL33 | 5 | 24 | GPX4 Protein | Decreased | |
| AMC-HN-8 | 5 | 24 | GPX4 Protein | Decreased | |
| HT1080 | 2.5 | 24 | MDA Content | Increased | |
| HT1080 | 2.5 | 24 | GPX4 Protein | Decreased |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures, the following diagrams are provided.
References
- 1. Frontiers | Iron Metabolism in Ferroptosis [frontiersin.org]
- 2. Ferroptosis: Iron-mediated cell death linked to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical mechanism of erastin-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of a Stable Stock Solution of Ferroptocide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptocide is a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] As a derivative of pleuromutilin, it exerts its cytotoxic effects through the inhibition of thioredoxin (Trx).[1][2] Accurate and reproducible in vitro and in vivo studies involving this compound rely on the correct preparation and storage of a stable stock solution. These application notes provide a detailed protocol for the preparation of a stable stock solution of this compound, ensuring its integrity and activity for experimental use.
Chemical Information and Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its proper handling and storage.
| Property | Value | Reference |
| CAS Number | 2505218-38-0 | [1][2] |
| Molecular Formula | C₃₀H₃₆ClN₃O₇ | |
| Molecular Weight | 586.1 g/mol | |
| Appearance | Solid | |
| Purity | ≥90% | |
| Solubility | Soluble in DMSO and Methanol | |
| Storage (Solid) | -20°C for ≥ 4 years |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is suitable for subsequent dilution to typical working concentrations used in cell culture experiments (5 µM to 20 µM).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen), optional
Procedure:
-
Equilibration: Allow the vial of this compound solid and the DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube using a calibrated analytical balance.
-
Calculation for 1 mL of 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 586.1 g/mol = 5.861 mg
-
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube containing the weighed this compound.
-
Cap the tube tightly and vortex thoroughly for several minutes until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
-
Inert Gas Purge (Optional but Recommended): To enhance stability, gently purge the headspace of the vial with an inert gas like argon or nitrogen before tightly sealing the cap. This helps to displace oxygen and minimize oxidative degradation.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Storage and Stability of Stock Solution:
| Storage Temperature | Stability | Reference |
| 4°C | Up to 2 weeks | |
| -20°C | Up to 1 month | |
| -80°C | Up to 6 months |
Note on Final DMSO Concentration: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Experimental Workflow
References
Application Notes and Protocols for In Vivo Experimental Design Using Ferroptosis Inducers in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has emerged as a critical process in various pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. The ability to modulate ferroptosis in vivo is a promising therapeutic strategy. These application notes provide a comprehensive guide for the in vivo experimental design using ferroptosis inducers in mouse models, with a focus on two well-characterized compounds: Erastin and RSL3. While the term "Ferroptocide" is used in the topic, it is not a widely documented specific agent. Therefore, Erastin and RSL3 are presented here as exemplary ferroptosis inducers to illustrate the principles and protocols of such studies.
Mechanism of Action of Key Ferroptosis Inducers:
-
Erastin: Induces ferroptosis by inhibiting the cystine/glutamate antiporter (System Xc-), leading to depletion of intracellular cysteine. This, in turn, inhibits the synthesis of glutathione (GSH), an essential cofactor for the antioxidant enzyme Glutathione Peroxidase 4 (GPX4). The resulting inactivation of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
-
RSL3: Directly inhibits GPX4, the master regulator of ferroptosis. By inactivating GPX4, RSL3 promotes the accumulation of lipid peroxides, leading to ferroptotic cell death.
Data Presentation: In Vivo Effects of Ferroptosis Inducers
The following tables summarize quantitative data from studies using Erastin and RSL3 in mouse models.
Table 1: In Vivo Administration and Efficacy of Erastin in Mice
| Parameter | Vehicle Control | Erastin-Treated | Mouse Strain/Model | Dosing Regimen | Key Findings | Reference |
| Serum Iron (µmol/L) | ~50 | ~300 | C57BL/6J | 25 mg/kg, i.p., twice daily for 2 days | Significant increase in serum iron levels.[1] | [1] |
| Duodenum Villus Height (µm) | 435.70 ± 12.43 | 531.9 ± 35.48 | C57BL/6J | 25 mg/kg, i.p., twice daily for 2 days | Significant increase in villus height.[1] | [1] |
| Kidney Glomerular Volume (x10^3 µm^3) | ~100 | ~176 | C57BL/6J | 25 mg/kg, i.p., twice daily for 2 days | Significant increase in glomerular volume.[1] | |
| Tumor Glutathione (nmol/mg protein) | ~12 | ~6 | Nude mice with NCI-H1975 xenografts | 15 mg/kg, i.p., daily for 3 days | Significant decrease in intratumoral glutathione. |
Table 2: In Vivo Administration and Efficacy of RSL3 in Mice
| Parameter | Vehicle Control | RSL3-Treated | Mouse Strain/Model | Dosing Regimen | Key Findings | Reference |
| Tumor Volume (mm³) | Varies | Significantly reduced | Athymic nude mice with BJeLR xenografts | 100 mg/kg, s.c., twice weekly for 2 weeks | Significant prevention of tumor growth. | |
| Toxicity | No toxicity | No toxicity up to 400 mg/kg | Athymic nude mice | Single i.p. injection | Well-tolerated at high doses. | |
| Tumor Volume (mm³) | Varies | Significantly reduced (in combination) | Athymic BALB/c nude mice with HN3R xenografts | 100 mg/kg, intratumorally, twice weekly for 20 days | Significantly reduced tumor volume in combination with trigonelline. |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Erastin-Induced Ferroptosis
Caption: Erastin inhibits System Xc-, leading to GSH depletion and GPX4 inactivation.
Signaling Pathway of RSL3-Induced Ferroptosis
Caption: RSL3 directly inhibits GPX4, causing lipid ROS accumulation and ferroptosis.
General Experimental Workflow for In Vivo Ferroptosis Induction
Caption: A typical workflow for an in vivo ferroptosis study in a mouse model.
Experimental Protocols
Protocol 1: In Vivo Administration of Ferroptosis Inducers
1.1. Preparation of Erastin for Injection
-
Stock Solution: Prepare a 10 mg/mL stock solution of Erastin in DMSO.
-
Working Solution: For a final dose of 25 mg/kg, dilute the stock solution in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline. The final injection volume should be approximately 100-200 µL per 25g mouse.
1.2. Preparation of RSL3 for Injection
-
Stock Solution: Prepare a stock solution of RSL3 in DMSO.
-
Working Solution: For a final dose of 100 mg/kg, dilute the stock solution in a vehicle of corn oil. Ensure the final DMSO concentration is low (e.g., <5%). The final injection volume should be approximately 100 µL per 25g mouse.
1.3. Administration
-
Administer the prepared solutions to mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, as required by the experimental design.
-
For control groups, administer the vehicle solution alone.
-
Monitor the mice for any adverse effects following injection.
Protocol 2: Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay)
This protocol is adapted from commercially available kits and published methods.
2.1. Reagents
-
MDA Lysis Buffer: 300 µL per sample.
-
Butylated hydroxytoluene (BHT): To prevent further oxidation during sample processing.
-
Phosphotungstic Acid Solution.
-
Thiobarbituric Acid (TBA).
-
MDA Standard.
2.2. Tissue Sample Preparation
-
Excise and weigh approximately 10-20 mg of tissue.
-
Wash the tissue with ice-cold PBS to remove any blood.
-
Add 300 µL of MDA Lysis Buffer containing BHT to the tissue.
-
Homogenize the tissue on ice using a Dounce homogenizer or a bead mill.
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
2.3. Assay Procedure
-
Add 200 µL of the supernatant to a new microcentrifuge tube.
-
Add 600 µL of TBA solution.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the tubes on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm using a microplate reader.
-
Calculate the MDA concentration based on a standard curve prepared with MDA standards.
Protocol 3: Assessment of Glutathione (GSH) Levels
This protocol is based on commercially available GSH assay kits.
3.1. Reagents
-
GSH Assay Buffer.
-
5-Sulfosalicylic acid (SSA) for deproteination.
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).
-
Glutathione Reductase.
-
NADPH.
-
GSH Standard.
3.2. Tissue Sample Preparation
-
Homogenize 10-20 mg of tissue in 0.4 mL of GSH Assay Buffer on ice.
-
Add 100 µL of 5% SSA, mix well, and centrifuge at 8,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the GSH assay.
3.3. Assay Procedure
-
Add 50 µL of the deproteinated sample supernatant to a 96-well plate.
-
Prepare a standard curve using the GSH standard.
-
Add 150 µL of a master mix containing GSH Assay Buffer, DTNB, and Glutathione Reductase to each well.
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of NADPH to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the GSH concentration from the standard curve.
Protocol 4: Assessment of GPX4 Activity
This protocol is based on commercially available GPX4 activity assay kits.
4.1. Reagents
-
GPX4 Assay Buffer.
-
GPX4 Substrate (e.g., cumene hydroperoxide).
-
NADPH.
-
Glutathione Reductase.
-
GPX4 Standard.
4.2. Tissue Sample Preparation
-
Homogenize 10-20 mg of tissue in ice-cold GPX4 Assay Buffer.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
4.3. Assay Procedure
-
Add sample supernatant to a 96-well plate.
-
Prepare a master mix containing GPX4 Assay Buffer, Glutathione Reductase, and GSH.
-
Add the master mix to each well and incubate for 5 minutes.
-
Initiate the reaction by adding the GPX4 substrate.
-
Immediately measure the decrease in absorbance at 340 nm due to NADPH consumption.
-
Calculate GPX4 activity based on the rate of NADPH oxidation, using the extinction coefficient of NADPH.
Protocol 5: Histological Detection of Iron (Prussian Blue Staining)
This protocol is a standard histological method for detecting ferric iron deposits in tissues.
5.1. Reagents
-
10% Potassium Ferrocyanide solution.
-
20% Hydrochloric Acid (HCl) solution.
-
Nuclear Fast Red (counterstain).
5.2. Procedure
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Prepare the working solution by mixing equal parts of 10% Potassium Ferrocyanide and 20% HCl immediately before use.
-
Immerse slides in the working solution for 20 minutes at room temperature.
-
Rinse thoroughly in distilled water.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Rinse in distilled water.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
5.3. Interpretation
-
Ferric iron deposits will appear as blue to dark blue precipitates.
-
Nuclei will be stained red.
Conclusion
The in vivo induction of ferroptosis using agents like Erastin and RSL3 is a valuable tool for studying the role of this cell death pathway in various diseases and for evaluating novel therapeutic strategies. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust in vivo ferroptosis studies. Careful consideration of the experimental model, dosing regimen, and appropriate biomarker analysis is crucial for obtaining meaningful and reproducible results.
References
Application Notes and Protocols: Measuring Thioredoxin System Activity Following Ferroptocide Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. The cellular redox state, maintained by antioxidant systems, is a critical regulator of ferroptosis. The thioredoxin (Trx) system, comprising Thioredoxin Reductase (TrxR), Thioredoxin (Trx), and NADPH, is a key antioxidant pathway that works in parallel with the glutathione system to maintain cellular redox homeostasis.[1][2] Recent studies have identified a novel compound, Ferroptocide, which induces rapid ferroptotic death in cancer cells by directly inhibiting thioredoxin.[3] this compound has been shown to covalently modify and significantly reduce the activity of Trx.[3] Therefore, accurately measuring the activity of the thioredoxin system is crucial for researchers studying the mechanism of this compound and other ferroptosis inducers.
These application notes provide detailed protocols for measuring the activity of both thioredoxin and thioredoxin reductase in cell lysates following exposure to this compound.
Core Signaling Pathway and Experimental Overview
The following diagrams illustrate the mechanism of this compound action and the general workflow for assessing its impact on the thioredoxin system.
Data Presentation
The following table summarizes representative data on the effect of this compound and other known thioredoxin system inhibitors on thioredoxin activity.
| Compound | Concentration | Cell Line | Incubation Time | Thioredoxin Activity (% of Control) | Reference |
| This compound | 20 µM | ES-2 | 30 min | ~25% | [3] |
| PMX464 | 50 µM | ES-2 | 30 min | ~60% | |
| PX-12 | 50 µM | ES-2 | 30 min | ~75% | |
| Auranofin | 0.03 µM | B. malayi lysates | N/A | 69% | |
| Auranofin | 0.1 µM | B. malayi lysates | N/A | 33% | |
| Auranofin | 0.3 µM | B. malayi lysates | N/A | 15% |
Note: Data for this compound, PMX464, and PX-12 are estimated from graphical representations in the source material.Auranofin is primarily a TrxR inhibitor, but its effect on the overall thioredoxin system activity is shown for comparison.
Protocol 1: Thioredoxin Activity Assay (Insulin Reduction Method)
This endpoint assay measures the ability of thioredoxin in a cell lysate to reduce the disulfide bonds in insulin, causing the insulin β-chain to precipitate. The resulting turbidity is proportional to Trx activity.
Materials:
-
Cell lysate (prepared from this compound-treated and control cells)
-
HEPES buffer (1 M, pH 7.4)
-
EDTA (0.5 M, pH 8.0)
-
NADPH (40 mg/ml solution)
-
Bovine Insulin (10 mg/mL in a slightly acidic buffer)
-
Recombinant Thioredoxin Reductase (e.g., from rat liver)
-
Sterile, nuclease-free water
-
Microplate reader capable of reading absorbance at 650 nm
-
96-well microplate
Procedure:
-
Prepare Reaction Buffer: For each reaction, prepare a reaction buffer containing:
-
10 µL 1 M HEPES, pH 7.4
-
4 µL 0.5 M EDTA
-
Sufficient water to bring the final reaction volume to 100 µL.
-
-
Prepare Master Mix: Prepare a master mix for the desired number of reactions. For each reaction, combine:
-
Reaction Buffer
-
1 µL NADPH solution (final concentration ~0.4 mg/mL)
-
0.5 µL Recombinant TrxR (ensure this is not the limiting factor)
-
10 µL Insulin solution (final concentration 1 mg/mL or ~130 µM)
-
-
Set up Reactions:
-
Add 10-50 µg of cell lysate protein to each well of a 96-well plate. Adjust the volume with lysis buffer to ensure all samples have the same volume.
-
Include a blank control containing lysis buffer instead of cell lysate.
-
Initiate the reaction by adding the Master Mix to each well, bringing the final volume to 100 µL.
-
-
Incubation and Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 650 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the initial absorbance reading (T=0) from all subsequent readings for each well.
-
Plot the change in absorbance (ΔA650) over time.
-
The rate of insulin reduction (slope of the linear portion of the curve) is proportional to the thioredoxin activity in the lysate.
-
Compare the rates of the this compound-treated samples to the vehicle-treated control samples. Express activity as a percentage of the control.
-
Protocol 2: Thioredoxin Reductase (TrxR) Activity Assay (DTNB Reduction Method)
This colorimetric assay measures TrxR activity based on the reduction of 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH to 5-thio-2-nitrobenzoic acid (TNB), which has a strong yellow color. To ensure specificity, the assay is run in the presence and absence of a specific TrxR inhibitor.
Materials:
-
Cell lysate (prepared from this compound-treated and control cells)
-
Assay Buffer (e.g., 100 mM Potassium phosphate, pH 7.0, containing 10 mM EDTA)
-
NADPH solution (e.g., 40 mg/mL in water)
-
DTNB solution (e.g., 100 mM in DMSO)
-
TrxR specific inhibitor (e.g., Auranofin or a proprietary inhibitor from a kit)
-
Sterile, nuclease-free water
-
Microplate reader capable of reading absorbance at 412 nm
-
96-well microplate
Procedure:
-
Prepare Working Solutions:
-
NADPH Working Solution: Dilute the NADPH stock solution in Assay Buffer to a final concentration of ~4 mg/mL. Prepare fresh.
-
DTNB Working Solution: Dilute the DTNB stock solution in Assay Buffer. Note: The optimal concentration may vary; refer to commercial kit protocols (typically around 1-2 mM final concentration).
-
Inhibitor Solution: Prepare the TrxR inhibitor according to the manufacturer's instructions, diluted in Assay Buffer.
-
-
Set up Reactions: For each cell lysate sample, prepare two sets of reactions in a 96-well plate:
-
Total Activity: Add 10-50 µg of cell lysate.
-
Background Activity: Add 10-50 µg of cell lysate and 10 µL of the TrxR Inhibitor solution. Incubate for 10-20 minutes at room temperature.
-
Add Assay Buffer to bring the volume in all wells to a consistent level (e.g., 50 µL).
-
Include a positive control (recombinant TrxR) and a blank (Assay Buffer only).
-
-
Prepare Reaction Mix: Prepare a reaction mix containing the NADPH and DTNB working solutions in Assay Buffer.
-
Initiate Reaction and Measure:
-
Start the reaction by adding the Reaction Mix to all wells.
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 412 nm every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA412/min) for each well from the linear portion of the curve.
-
Calculate Total Activity Rate: ΔA412/min for the sample without inhibitor.
-
Calculate Background Rate: ΔA412/min for the sample with the TrxR inhibitor.
-
Calculate TrxR-Specific Activity Rate: (Total Activity Rate) - (Background Rate).
-
Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate into nmol/min/mg of protein.
-
Compare the specific TrxR activity of this compound-treated samples to the vehicle-treated controls.
-
Considerations and Troubleshooting:
-
Sample Preparation: During cell lysis, it is critical to prevent artificial oxidation of thiols. Work quickly on ice and consider adding protease inhibitors to the lysis buffer.
-
Assay Specificity: The DTNB reduction assay for TrxR can have background from other cellular reductases like glutathione reductase. The use of a specific TrxR inhibitor is essential for accurate measurement.
-
Alternative Assays: A direct, continuous assay for TrxR activity using selenocystine as a substrate has also been described, which monitors NADPH consumption at 340 nm and may offer greater specificity. For Trx activity, fluorescent assays using eosin-labeled insulin are also available and may provide higher sensitivity.
References
- 1. Coenzyme A protects against ferroptosis via CoAlation of thioredoxin reductase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of the thioredoxin system in multiple diseases: A focus on mechanisms of action in autophagy and ferroptosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse compounds from pleuromutilin lead to a thioredoxin inhibitor and inducer of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Immunogenic Cell Death in Cancer Using Ferroptocide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] Unlike apoptosis, it follows a distinct signaling pathway, making it a promising therapeutic avenue for apoptosis-resistant cancers.[3][4] Recent evidence suggests that ferroptosis can be immunogenic, meaning it can trigger an anti-tumor immune response.[5] This process, known as immunogenic cell death (ICD), is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "find me" and "eat me" signals to the immune system.
Ferroptocide is a potent inducer of ferroptosis. It functions as a small molecule inhibitor of thioredoxin (Trx), a key component of the cellular antioxidant system. By inhibiting Trx, this compound disrupts the cellular redox balance, leading to the accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, culminating in ferroptotic cell death. These application notes provide a comprehensive guide to utilizing this compound for the study of immunogenic cell death in cancer research, complete with detailed experimental protocols and data presentation guidelines.
Mechanism of Action: this compound-Induced Immunogenic Cell Death
This compound's primary mechanism of action is the inhibition of the thioredoxin system, which leads to overwhelming oxidative stress and ferroptosis. The immunogenic nature of this cell death modality stems from the release and exposure of DAMPs from the dying cancer cells.
Data Presentation
To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in clearly structured tables. Below are examples of how to present data for key ICD markers.
Table 1: In Vitro Induction of Ferroptosis with this compound
| Cell Line | This compound Conc. (µM) | Incubation Time (h) | Cell Viability (%) | Lipid ROS (Fold Change) |
| B16-F10 (Murine Melanoma) | 0 (Vehicle) | 24 | 100 ± 5.2 | 1.0 ± 0.1 |
| 1 | 24 | 75 ± 6.1 | 2.5 ± 0.3 | |
| 5 | 24 | 42 ± 4.5 | 5.8 ± 0.6 | |
| 10 | 24 | 15 ± 3.8 | 9.2 ± 1.1 | |
| CT26 (Murine Colon Carcinoma) | 0 (Vehicle) | 24 | 100 ± 4.8 | 1.0 ± 0.2 |
| 1 | 24 | 81 ± 5.5 | 2.1 ± 0.4 | |
| 5 | 24 | 51 ± 6.2 | 4.9 ± 0.7 | |
| 10 | 24 | 22 ± 4.1 | 8.5 ± 0.9 |
Table 2: Quantification of DAMPs Release Induced by this compound
| Cell Line | This compound Conc. (µM) | Extracellular ATP (nM) | HMGB1 Release (ng/mL) | Surface CRT (% Positive Cells) |
| B16-F10 | 0 (Vehicle) | 15 ± 3 | 5 ± 1.2 | 2.1 ± 0.5 |
| 5 | 85 ± 9 | 45 ± 5.3 | 35.4 ± 4.1 | |
| 10 | 150 ± 15 | 82 ± 9.1 | 68.2 ± 7.3 | |
| CT26 | 0 (Vehicle) | 21 ± 4 | 8 ± 1.5 | 3.5 ± 0.8 |
| 5 | 102 ± 11 | 58 ± 6.7 | 41.3 ± 5.2 | |
| 10 | 185 ± 20 | 105 ± 11.4 | 75.1 ± 8.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Induction of Ferroptosis in Cancer Cells
This protocol describes how to induce ferroptosis in cultured cancer cells using this compound.
Materials:
-
Cancer cell line of interest (e.g., B16-F10, CT26)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Ferrostatin-1 (ferroptosis inhibitor, for control)
-
Z-VAD-FMK (pan-caspase inhibitor, for control)
-
Necrosulfonamide (necroptosis inhibitor, for control)
-
96-well and 6-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates (for viability assays) or 6-well plates (for DAMPs analysis) at a density that allows them to reach 70-80% confluency on the day of treatment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.1 µM to 20 µM. Prepare control wells with vehicle (DMSO), Ferrostatin-1 (1 µM), Z-VAD-FMK (20 µM), and Necrosulfonamide (5 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing this compound or control compounds.
-
Incubation: Incubate the cells for a predetermined time, typically ranging from 6 to 24 hours. The optimal incubation time should be determined empirically for each cell line.
-
Assessment of Cell Viability: For cells in 96-well plates, assess cell viability using a standard method such as MTT or a commercial viability kit (e.g., CellTiter-Glo®).
-
Confirmation of Ferroptosis: To confirm that cell death is due to ferroptosis, co-treat cells with this compound and Ferrostatin-1. A rescue of cell viability by Ferrostatin-1 indicates ferroptosis-specific cell death. The lack of rescue by Z-VAD-FMK and Necrosulfonamide will differentiate it from apoptosis and necroptosis.
Protocol 2: Detection of Surface-Exposed Calreticulin (CRT)
This protocol uses flow cytometry to detect the exposure of CRT on the surface of dying cells, a key "eat-me" signal in ICD.
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Anti-Calreticulin antibody (APC-conjugated)
-
Propidium Iodide (PI) or other viability dye
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Gently harvest the cells by scraping (to avoid trypsin-mediated cleavage of surface proteins).
-
Washing: Wash the cells twice with ice-cold FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the APC-conjugated anti-Calreticulin antibody. Incubate for 30-45 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Viability Staining: Resuspend the cells in 200 µL of FACS buffer containing PI.
-
Flow Cytometry: Analyze the cells immediately using a flow cytometer. Gate on the PI-negative (viable) and PI-positive (dead) populations and quantify the percentage of CRT-positive cells in the early-stage dying population.
Protocol 3: Measurement of Extracellular ATP Release
This protocol quantifies the amount of ATP released into the culture medium from dying cells, a crucial "find-me" signal.
Materials:
-
Supernatants from this compound-treated and control cells (from Protocol 1)
-
ATP measurement kit (e.g., ATPlite™ Luminescence Assay System)
-
Luminometer
Procedure:
-
Supernatant Collection: Carefully collect the culture supernatants from the treated cells. Centrifuge at 500 x g for 5 minutes to remove any detached cells.
-
ATP Assay: Perform the ATP assay according to the manufacturer's instructions. This typically involves adding a reagent that generates a luminescent signal in the presence of ATP.
-
Measurement: Measure the luminescence using a luminometer.
-
Quantification: Calculate the concentration of ATP in the supernatants using a standard curve generated with known concentrations of ATP.
Protocol 4: Detection of HMGB1 Release
This protocol measures the release of the nuclear protein HMGB1 into the extracellular space, another important DAMP.
Materials:
-
Supernatants from this compound-treated and control cells (from Protocol 1)
-
HMGB1 ELISA kit
-
Microplate reader
Procedure:
-
Supernatant Collection: Collect and clarify the culture supernatants as described in Protocol 3.
-
ELISA: Perform the HMGB1 ELISA according to the manufacturer's instructions. This involves incubating the supernatants in wells coated with an anti-HMGB1 antibody, followed by detection with a secondary antibody.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the concentration of HMGB1 in the supernatants using a standard curve.
Protocol 5: In Vivo Cancer Vaccination Assay
This protocol assesses the ability of this compound-induced ferroptotic cancer cells to elicit a protective anti-tumor immune response in a mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 for B16-F10 tumors)
-
Cancer cells (e.g., B16-F10)
-
This compound
-
PBS
Procedure:
-
Preparation of Ferroptotic Cells: Treat cancer cells with an optimal concentration of this compound in vitro for a time determined to induce early-stage ferroptosis (e.g., 6-8 hours). Harvest the cells, wash them three times with sterile PBS, and resuspend them in PBS at a concentration of 1 x 10^7 cells/mL.
-
Vaccination: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of the mice. A control group should be injected with vehicle-treated cells.
-
Tumor Challenge: After 7-14 days, challenge the vaccinated and control mice by subcutaneously injecting live, untreated cancer cells (e.g., 5 x 10^5 cells) into the contralateral flank.
-
Tumor Monitoring: Monitor tumor growth in all mice every 2-3 days by measuring tumor volume with calipers.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or show signs of ulceration, according to institutional guidelines. A significant delay in tumor growth or complete tumor rejection in the vaccinated group compared to the control group indicates a successful anti-tumor immune response.
Conclusion
This compound presents a valuable tool for investigating the intersection of ferroptosis and cancer immunity. By inducing a form of cell death that is immunogenic, it offers the potential to not only directly kill cancer cells but also to stimulate a lasting anti-tumor immune response. The protocols outlined in these application notes provide a robust framework for researchers to explore the therapeutic potential of this compound and to further elucidate the mechanisms of immunogenic cell death in cancer. Careful optimization of these protocols for specific experimental systems will be crucial for obtaining reliable and reproducible results.
References
- 1. Immunogenic ferroptosis and where to find it? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMIC-24. FERROPTOSIS INDUCES IMMUNOGENIC CELL DEATH AND SYNERGIZES WITH CD47 BLOCKADE TO REPROGRAM THE GLIOMA MICROENVIRONMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vaccination with early ferroptotic cancer cells induces efficient antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaccination with early ferroptotic cancer cells induces efficient antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ferroptocide in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] This process is distinct from other forms of programmed cell death like apoptosis and is implicated in various pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury.[3][4] The central mechanism of ferroptosis involves the inactivation of the glutathione-dependent lipid peroxide repair enzyme, Glutathione Peroxidase 4 (GPX4). Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS), ultimately culminating in cell death. This reliance of certain cancer cells on GPX4 for survival has made it a promising target for therapeutic intervention.
Ferroptocide is a novel small molecule inducer of ferroptosis, designed for high-throughput screening (HTS) applications to identify new therapeutic agents that modulate this pathway. These application notes provide a comprehensive guide for utilizing this compound in HTS assays, from initial screening to secondary validation experiments.
Mechanism of Action of Ferroptosis Inducers
Ferroptosis can be induced by several classes of small molecules that target different points in the pathway.
-
Class I: System Xc- inhibitors (e.g., Erastin): These compounds block the uptake of cystine, a crucial precursor for the synthesis of glutathione (GSH). Depletion of GSH, an essential cofactor for GPX4, leads to GPX4 inactivation and subsequent lipid peroxidation.
-
Class II: GPX4 Inhibitors (e.g., RSL3): These molecules directly bind to and inhibit the activity of GPX4, leading to a rapid accumulation of lipid peroxides.
-
Class III: Coenzyme Q10 Depleters (e.g., FIN56): These agents induce ferroptosis by depleting coenzyme Q10 and inducing the degradation of GPX4.
-
Class IV: Lipid Peroxidation Inducers: These compounds increase the levels of susceptible polyunsaturated fatty acids or iron, thereby promoting lipid peroxidation.
This compound is a potent, selective, and cell-permeable GPX4 inhibitor, placing it in Class II of ferroptosis inducers. Its mechanism of action is centered on the direct inactivation of GPX4, leading to overwhelming lipid peroxidation and cell death.
Signaling Pathway of GPX4-Mediated Ferroptosis
The following diagram illustrates the central role of GPX4 in preventing ferroptosis and how its inhibition by agents like this compound triggers cell death.
Caption: GPX4 signaling pathway in the regulation of ferroptosis.
High-Throughput Screening (HTS) Assay Workflow
The following diagram outlines a typical HTS workflow to identify modulators of this compound-induced ferroptosis.
Caption: High-throughput screening workflow.
Experimental Protocols
Primary High-Throughput Screening Assay: Cell Viability
This protocol is designed to screen large compound libraries for inhibitors of this compound-induced ferroptosis.
Materials:
-
Cell line susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma)
-
Cell culture medium and supplements
-
This compound
-
Compound library
-
Positive control: Ferrostatin-1 (a ferroptosis inhibitor)
-
Negative control: DMSO
-
384-well white, clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Protocol:
-
Cell Seeding: Seed HT-1080 cells into 384-well plates at a density of 2,000 cells/well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Add 100 nL of test compounds from the library to the assay plates using an acoustic liquid handler. Add Ferrostatin-1 (final concentration 1 µM) to positive control wells and DMSO to negative control wells.
-
This compound Addition: Add 10 µL of a 5X solution of this compound to all wells (except for untreated controls) to achieve a final concentration that induces ~80% cell death (e.g., EC80).
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.
-
Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Secondary Assay: Lipid Peroxidation Measurement
This assay confirms that hit compounds from the primary screen inhibit ferroptosis by preventing lipid peroxidation.
Materials:
-
Hit compounds from the primary screen
-
This compound
-
Ferrostatin-1 (positive control)
-
C11-BODIPY™ 581/591 lipid peroxidation sensor
-
96-well clear-bottom black plates
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with hit compounds at various concentrations for 1 hour. Include wells with this compound alone, this compound + Ferrostatin-1, and vehicle control.
-
This compound Induction: Add this compound to the designated wells.
-
Staining: Add C11-BODIPY™ 581/591 to the cell culture medium at a final concentration of 2.5 µM. Incubate for 30 minutes at 37°C.
-
Data Acquisition: Wash the cells with PBS. Measure the fluorescence intensity using a fluorescence plate reader (oxidized probe at ~510 nm emission, reduced probe at ~590 nm emission). The ratio of green to red fluorescence indicates the level of lipid peroxidation.
Data Presentation
Table 1: Example HTS Assay Parameters for this compound
| Parameter | Value |
| Cell Line | HT-1080 |
| Seeding Density | 2,000 cells/well (384-well) |
| This compound Conc. | EC80 (determined empirically) |
| Compound Conc. | 10 µM |
| Positive Control | Ferrostatin-1 (1 µM) |
| Incubation Time | 24 hours |
| Readout | CellTiter-Glo® Luminescence |
Table 2: Example Data from a Pilot Screen
| Compound | Concentration (µM) | % Inhibition of this compound-induced Cell Death | Lipid Peroxidation (Fold Change vs. Control) |
| This compound | 1 | 0 | 8.2 |
| This compound + Ferrostatin-1 | 1 + 1 | 95 | 1.1 |
| Hit Compound A | 10 | 88 | 1.5 |
| Hit Compound B | 10 | 12 | 7.9 |
Conclusion
This compound serves as a valuable tool for the discovery and characterization of novel modulators of ferroptosis in a high-throughput screening setting. The provided protocols offer a robust framework for identifying and validating compounds that may have therapeutic potential in diseases where ferroptosis plays a critical role. The combination of a primary cell viability screen with a secondary mechanistic assay, such as lipid peroxidation measurement, provides a comprehensive approach to hit identification and validation.
References
- 1. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 3. Recent progress of ferroptosis in cancers and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress of ferroptosis in cancers and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Cell Viability Following Ferroptocide Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] It is morphologically and biochemically distinct from other forms of programmed cell death such as apoptosis and necroptosis.[3][4] The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, particularly cancer.[5] "Ferroptocide" refers to the induction of ferroptosis, often through treatment with small molecules. Accurate and reliable assessment of cell viability following this compound treatment is crucial for basic research and drug development.
These application notes provide a comprehensive overview and detailed protocols for assessing cell viability and characterizing ferroptosis in cultured cells. The protocols are designed to be adaptable for various cell types and experimental setups.
Key Hallmarks of Ferroptosis
A multi-parametric approach is recommended to confidently identify ferroptosis. The key hallmarks to assess are:
-
Loss of Cell Viability: Quantifying the extent of cell death induced by the this compound agent.
-
Lipid Peroxidation: Detecting the accumulation of lipid reactive oxygen species (ROS), a central event in ferroptosis.
-
Iron Accumulation: Measuring the intracellular labile iron pool, which is essential for the generation of lipid peroxides.
I. General Cell Viability Assays
These assays provide a quantitative measure of cell death but are not specific to ferroptosis. Therefore, they should be used in conjunction with ferroptosis-specific assays and inhibitors.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with the this compound agent at various concentrations for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. It is a highly sensitive method suitable for high-throughput screening.
Materials:
-
CellTiter-Glo® Reagent
-
96-well or 384-well opaque-walled plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well or 384-well plate and treat as described in the MTT protocol.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Seed and treat cells as described in the MTT protocol.
-
Collect the cell culture supernatant from each well.
-
Follow the manufacturer's protocol for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures metabolic activity (mitochondrial reductase) | Inexpensive, widely used | Indirect measure of viability, can be affected by metabolic changes |
| CellTiter-Glo® | Measures ATP levels | High sensitivity, suitable for HTS | Indirect measure, requires a luminometer |
| LDH Release | Measures membrane integrity | Non-lytic (measures supernatant), simple | Less sensitive for early-stage cell death |
II. Ferroptosis-Specific Assays
To confirm that cell death is occurring via ferroptosis, it is essential to use assays that measure the specific hallmarks of this pathway, in combination with genetic or pharmacological inhibition.
Protocol 4: Lipid Peroxidation Assay using C11-BODIPY™ 581/591
C11-BODIPY™ 581/591 is a fluorescent probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for the ratiometric detection of lipid peroxidation.
Materials:
-
C11-BODIPY™ 581/591
-
Flow cytometer or fluorescence microscope
-
6-well plates
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the this compound agent for a shorter time course (e.g., 4, 6, or 8 hours). Include vehicle and positive controls (e.g., RSL3). To confirm ferroptosis, include a co-treatment with a ferroptosis inhibitor like Ferrostatin-1 (1 µM).
-
Thirty minutes before the end of the incubation, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C.
-
Harvest the cells (e.g., by trypsinization).
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry, measuring the shift in fluorescence from the red to the green channel. Alternatively, visualize the cells under a fluorescence microscope.
Protocol 5: Intracellular Iron Assay using FerroOrange
FerroOrange is a fluorescent probe that specifically detects intracellular ferrous iron (Fe²⁺).
Materials:
-
FerroOrange
-
Fluorescence microscope or plate reader
-
96-well black, clear-bottom plates
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Treat cells with the this compound agent. Include controls treated with an iron chelator like Deferoxamine (DFO) to confirm iron-dependency.
-
At the end of the treatment period, remove the medium and wash the cells with HBSS.
-
Add FerroOrange solution (prepared according to the manufacturer's protocol) to each well.
-
Incubate for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader (Excitation: ~542 nm, Emission: ~572 nm).
| Assay | Hallmark | Principle | Detection Method |
| C11-BODIPY™ 581/591 | Lipid Peroxidation | Ratiometric fluorescence shift upon oxidation | Flow Cytometry, Fluorescence Microscopy |
| FerroOrange | Iron Accumulation | Fluorescence increase upon binding to Fe²⁺ | Fluorescence Microscopy, Plate Reader |
| Prussian Blue Staining | Iron Accumulation | Stains ferric iron (Fe³⁺) deposits blue | Brightfield Microscopy |
| MDA Assay | Lipid Peroxidation | Colorimetric/Fluorometric detection of malondialdehyde | Spectrophotometry, Fluorometry |
III. Confirmation of Ferroptosis
The gold standard for confirming ferroptosis is to demonstrate that cell death can be rescued by specific inhibitors.
Experimental Design for Confirmation:
-
Induction: Treat cells with a known ferroptosis inducer (e.g., Erastin, RSL3) as a positive control, alongside the test compound (this compound agent).
-
Inhibition: Co-treat cells with the this compound agent and one of the following inhibitors:
-
Ferrostatin-1 (Fer-1) or Liproxstatin-1: Radical-trapping antioxidants that inhibit lipid peroxidation.
-
Deferoxamine (DFO): An iron chelator that reduces the labile iron pool.
-
-
Assessment: Measure cell viability using one of the general viability assays (e.g., CellTiter-Glo®). A significant rescue of cell viability in the presence of the inhibitor confirms that the cell death is ferroptosis.
IV. Signaling Pathways and Experimental Workflow
The following diagrams illustrate the core signaling pathway of ferroptosis and a typical experimental workflow for its assessment.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ferroptosis, a new form of cell death, and its relationships with tumourous diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
Application Notes and Protocols: Solubilizing and Utilizing Ferroptocide for In Vitro and In Vivo Research
Introduction
Ferroptocide is a novel small molecule compound derived from pleuromutilin that has been identified as a potent inducer of ferroptosis, an iron-dependent form of regulated cell death.[1][2] Its mechanism of action involves the inhibition of the thioredoxin (Trx) antioxidant system, leading to the accumulation of lipid-based reactive oxygen species (ROS) and subsequent cell death.[1][2] This unique mechanism makes this compound a valuable tool for studying ferroptosis and a potential candidate for therapeutic development, particularly in oncology.[2]
These application notes provide detailed protocols for the solubilization and application of this compound in both cell culture (in vitro) and animal (in vivo) experimental models. The following sections offer guidance on preparing stable solutions, recommended dosing, and workflows for experimental execution.
Compound Information
This compound is a solid compound with the following properties:
| Property | Details | Reference |
| Formal Name | (2S,3aS,4S,5R,7R,8S,8aS,9R)-octahydro-2,8a-dihydroxy-4,8,9-trimethyl-1-oxo-5-(2,3,5,8-tetrahydro-1,3-dioxo-2-phenyl-1H-triazolo[1,2-a]pyridazin-6-yl)-1H-3a,8-propanoazulen-7-yl ester, 2-chloro-acetic acid | |
| CAS Number | 2505218-38-0 | |
| Molecular Formula | C₃₀H₃₆ClN₃O₇ | |
| Formula Weight | 586.1 g/mol | |
| Purity | ≥90% | |
| Formulation | A solid | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | |
| Storage | Store at -20°C | |
| Stability | ≥ 4 years at -20°C |
Section 1: Mechanism of Action
This compound induces ferroptosis by covalently modifying and inhibiting thioredoxin (Trx), a key component of the cellular antioxidant system. This is distinct from classical ferroptosis inducers like Erastin or RSL3, which primarily target the system Xc- cystine/glutamate antiporter or glutathione peroxidase 4 (GPX4), respectively. Inhibition of the thioredoxin system by this compound leads to an accumulation of oxidative stress and lipid peroxidation, the hallmark of ferroptosis.
Section 2: In Vitro Application Notes and Protocols
For in vitro experiments, proper solubilization of this compound is critical to ensure consistent and reproducible results. Due to its hydrophobicity, a stock solution is typically prepared in an organic solvent like DMSO, which is then diluted to the final working concentration in cell culture media.
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound solid powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM): a. Under sterile conditions, add the appropriate volume of DMSO to the this compound vial to achieve a 10 mM concentration. (For example, to make 1 mL of a 10 mM stock from a 1 mg vial of this compound (MW=586.1), add 170.6 µL of DMSO). b. Vortex thoroughly until the solid is completely dissolved. c. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. d. Store stock aliquots at -20°C.
-
Prepare a Working Solution: a. Thaw a stock solution aliquot at room temperature. b. Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration immediately before adding to cells. For example, to make a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock into the medium. c. Mix gently by inversion or pipetting.
Critical Note: The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤0.1%) and should be consistent across all experimental and control groups, including the vehicle-only control.
Protocol 2: Induction of Ferroptosis in Cultured Cells
This protocol describes a general method for treating adherent cells with this compound to induce ferroptosis.
Materials:
-
Cultured cells seeded in appropriate plates (e.g., 96-well for viability assays)
-
This compound working solution
-
Control compounds: Vehicle (e.g., medium with 0.1% DMSO), Ferrostatin-1 (ferroptosis inhibitor, ~1-2 µM), Trolox (antioxidant), or Deferoxamine (DFO, iron chelator)
-
Assay reagents for measuring cell viability or death (e.g., CellTiter-Glo®, propidium iodide).
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Preparation of Controls: Prepare working solutions for control compounds (e.g., Ferrostatin-1) in the same manner as this compound. If using an inhibitor, it should be added to the cells 30-60 minutes prior to adding this compound.
-
Treatment: a. Remove the old medium from the cell plates. b. Add the medium containing the final concentration of this compound, vehicle, or controls to the respective wells. Studies have shown an IC₅₀ of 1.6 µM in ES-2 cells and effective ferroptosis induction at 5 µM.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). This compound is known to induce rapid cell death.
-
Analysis: Assess cell viability, cell death, lipid peroxidation, or other relevant endpoints using the chosen assay method.
Section 3: In Vivo Application Notes and Protocols
This compound has demonstrated anti-tumor efficacy in murine models, making it relevant for in vivo studies. The formulation must be suitable for systemic administration and minimize solvent toxicity.
Protocol 3: Preparation of this compound for In Vivo Administration
This protocol is adapted from general methods for administering hydrophobic compounds and specific data on this compound.
Materials:
-
This compound solid powder
-
Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or sterile saline (0.9% NaCl)
-
Sterile, low-adhesion tubes
Procedure:
-
Prepare Concentrated Stock: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure complete dissolution.
-
Formulate for Injection: a. For each injection, dilute the DMSO stock into sterile PBS or saline to achieve the final desired dose in an appropriate injection volume (typically 100-200 µL for a mouse). b. The final concentration of DMSO in the injection vehicle should be minimized (e.g., 5-10%) to avoid toxicity. c. Vortex the working solution gently but thoroughly before drawing it into the syringe. The solution may be a suspension or emulsion. Consistent preparation is key.
Example Formulation for a 50 mg/kg Dose:
-
For a 25 g mouse, the total dose is 1.25 mg.
-
If using a 50 mg/mL stock in DMSO, this requires 25 µL of the stock.
-
To prepare a 200 µL injection volume with 12.5% DMSO, mix 25 µL of the stock with 175 µL of sterile PBS.
Protocol 4: Intraperitoneal (i.p.) Administration in a Murine Model
Materials:
-
Prepared this compound injection solution
-
Appropriate size sterile syringes and needles (e.g., 27-30 gauge)
-
Mouse model (e.g., 4T1 tumor-bearing Balb/c mice)
Procedure:
-
Animal Handling: Gently restrain the mouse, exposing the abdomen.
-
Injection: a. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent injury to the bladder or other organs. b. Aspirate slightly to ensure the needle has not entered a blood vessel or organ. c. Slowly inject the full volume of the this compound solution.
-
Dosing Schedule: A previously reported effective dosing schedule is 50 mg/kg administered intraperitoneally twice a week.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions, body weight changes, and tumor growth.
Section 4: Summary of Quantitative Data
| Parameter | Value | Cell Line / Model | Reference |
| In Vitro IC₅₀ (72h) | 1.6 µM | ES-2 (ovarian cancer) | |
| Effective In Vitro Conc. | 5 µM | ES-2 (ovarian cancer) | |
| Effective In Vitro Conc. | 20 µM (for Trx inhibition) | ES-2 (ovarian cancer) | |
| Effective In Vivo Dose | 50 mg/kg | 4T1 murine mammary carcinoma | |
| In Vivo Administration | Intraperitoneal (i.p.), twice weekly | Balb/c mice | |
| Stock Solution Solvent | DMSO, Methanol | N/A | |
| In Vivo Formulation Vehicle | PBS with 5-10% DMSO (recommended) | N/A |
References
Troubleshooting & Optimization
Troubleshooting inconsistent results with Ferroptocide experiments
Welcome to the technical support center for Ferroptocide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent, reproducible results in their ferroptosis experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are not responding to this compound treatment. What are the possible reasons?
A1: A lack of response to this compound can stem from several factors:
-
Cell Line Resistance: Some cell lines exhibit inherent resistance to ferroptosis. This can be due to high endogenous levels of antioxidants (like glutathione), upregulation of protective pathways (such as the GPX4 or FSP1 pathways), or low expression of factors required for ferroptosis (e.g., ACSL4).[1] It is crucial to use a positive control for ferroptosis induction, such as RSL3 or Erastin, to confirm that the ferroptosis pathway is active in your cell line.[2][3][4]
-
Incorrect Compound Concentration: The optimal concentration of this compound is highly cell-line dependent.[1] We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific model. For example, the IC50 in ES-2 ovarian cancer cells is 1.6 µM.
-
Compound Stability and Handling: Improper storage or handling can lead to degradation of this compound. Ensure the compound and its solutions are stored correctly and allowed to equilibrate to room temperature before use.
-
Suboptimal Experimental Conditions: Factors like cell density, passage number, and media composition can influence sensitivity to ferroptosis. It is important to maintain consistent cell culture practices. Do not allow cells to become fully confluent, as this can affect their response.
Q2: I am observing inconsistent results between experiments. How can I improve reproducibility?
A2: Reproducibility issues often arise from minor variations in experimental execution. To improve consistency:
-
Standardize Protocols: Ensure all experimental parameters are consistent, including cell seeding density, treatment duration, and reagent concentrations.
-
Compound Preparation: Prepare fresh stock solutions of this compound regularly. If using frozen aliquots, avoid repeated freeze-thaw cycles. Per the supplier, solutions in DMSO are stable for up to one month at -20°C or six months at -80°C.
-
Control Experiments: Always include positive and negative controls. For validating ferroptosis, co-treatment with a specific ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1) or an iron chelator (e.g., Deferoxamine) should rescue the cell death phenotype induced by this compound.
Q3: How can I be certain that the cell death I am observing is ferroptosis and not another mechanism like apoptosis or necrosis?
A3: Distinguishing ferroptosis from other cell death modalities is critical.
-
Use Specific Inhibitors: The most definitive method is to use inhibitors of different cell death pathways.
-
Ferroptosis inhibitors (e.g., Ferrostatin-1, Deferoxamine) should block cell death induced by this compound.
-
Apoptosis inhibitors (e.g., pan-caspase inhibitors like Z-VAD-FMK) should not block the cell death.
-
Necroptosis inhibitors (e.g., Necrostatin-1) should also have no effect.
-
-
Biochemical Hallmarks: Measure the key biochemical features of ferroptosis, which include the accumulation of lipid reactive oxygen species (ROS) and iron dependency. Assays for lipid peroxidation (e.g., C11-BODIPY) are essential.
-
Morphological Analysis: Under transmission electron microscopy (TEM), ferroptotic cells exhibit distinct morphological changes, such as mitochondrial shrinkage, increased mitochondrial membrane density, and reduced or absent cristae, without the chromatin condensation characteristic of apoptosis.
Quantitative Data Summary
For effective experimental design, refer to the following tables for recommended starting concentrations and storage conditions.
Table 1: Recommended Concentrations for In Vitro Experiments
| Compound | Class | Typical Working Concentration | Reference Cell Line | Reference |
| This compound | Ferroptosis Inducer (Trx Inhibitor) | 1 - 20 µM | ES-2 | |
| Erastin | Ferroptosis Inducer (System Xc- Inhibitor) | 5 - 10 µM | HT-1080 | |
| RSL3 | Ferroptosis Inducer (GPX4 Inhibitor) | 1 - 2 µM | HT-1080 | |
| Ferrostatin-1 | Ferroptosis Inhibitor | 0.5 - 2 µM | ES-2 | |
| Deferoxamine (DFO) | Iron Chelator / Ferroptosis Inhibitor | 50 - 100 µM | ES-2 |
Table 2: Compound Storage and Stability
| Compound | Form | Storage Temperature | Stability | Source |
| This compound | Solid Powder | -20°C | ≥ 4 years | |
| This compound | Stock Solution in DMSO | -20°C | Up to 1 month | |
| This compound | Stock Solution in DMSO | -80°C | Up to 6 months |
Note: Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least 1 hour.
Experimental Protocols & Troubleshooting Workflows
General Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing issues with this compound experiments.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
This compound Mechanism of Action
This compound induces ferroptosis by inhibiting the thioredoxin (Trx) system, leading to an accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation.
References
Identifying and mitigating off-target effects of Ferroptocide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ferroptocides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for common ferroptosis inducers?
Ferroptosis is a form of iron-dependent regulated cell death driven by lipid peroxidation.[1] Small molecule inducers of ferroptosis, often referred to as "ferroptocides," typically function by disrupting the cell's antioxidant defense systems. The two most common classes of ferroptosis-inducing compounds (FINs) are:
-
Class I FINs (e.g., Erastin): These compounds inhibit the system Xc- cystine/glutamate antiporter.[2] This blockage prevents the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[3] Depletion of GSH inactivates glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides, leading to their accumulation and subsequent cell death.[4]
-
Class II FINs (e.g., RSL3): These compounds directly inhibit GPX4 without depleting GSH levels.[1] RSL3 covalently binds to the active site of GPX4, leading to its inactivation and the accumulation of lethal lipid reactive oxygen species (ROS).
Q2: My ferroptosis inducer is causing cell death, but it's not rescued by iron chelators. Is this still ferroptosis?
While ferroptosis is defined as an iron-dependent process, some compounds can induce cell death with features of ferroptosis that are not rescued by iron chelation, suggesting potential off-target effects or the engagement of alternative cell death pathways. For instance, studies have shown that at higher concentrations, the effects of RSL3 cannot be rescued by ferroptosis inhibitors. Similarly, Erastin, when combined with other agents, has been reported to induce iron-independent oxidative cell death.
Troubleshooting Steps:
-
Confirm with multiple ferroptosis inhibitors: Test if the cell death can be rescued by other specific ferroptosis inhibitors like Ferrostatin-1 or Liproxstatin-1.
-
Assess lipid peroxidation: Measure lipid ROS levels using probes like C11-BODIPY 581/591. If lipid peroxidation is not observed, the cell death is likely not ferroptotic.
-
Evaluate other cell death markers: Check for markers of apoptosis (e.g., caspase activation) or necroptosis (e.g., MLKL phosphorylation) to rule out other cell death modalities. RSL3, for example, has been observed to trigger pyroptosis in some cancer cells.
Q3: I'm observing unexpected cellular phenotypes with Erastin treatment. What could be the cause?
Erastin is known to have multiple targets beyond the system Xc- antiporter, which can lead to a range of cellular effects. Known off-target effects of Erastin include:
-
VDAC2/3 binding: Erastin can bind to the voltage-dependent anion channels 2 and 3 on the outer mitochondrial membrane, altering mitochondrial metabolism.
-
p53 activation: Erastin can induce a ROS-dependent activation of the p53 tumor suppressor protein, which can further contribute to cell death.
-
Metabolic reprogramming: Erastin treatment can lead to significant changes in cellular metabolism, including alterations in the tricarboxylic acid (TCA) cycle.
These off-target activities can contribute to the observed cellular phenotypes and should be considered when interpreting experimental results.
Troubleshooting Guides
Issue 1: Inconsistent results with RSL3 treatment
Potential Cause: RSL3 is known to have off-target effects, particularly on other selenoproteins.
Background: While RSL3 is a potent and widely used GPX4 inhibitor, recent studies have shown that it can also inhibit other selenoproteins, such as thioredoxin reductase 1 (TXNRD1). This broader inhibition of antioxidant proteins can lead to a more potent induction of oxidative stress than GPX4 inhibition alone, potentially causing variability in experimental outcomes depending on the cellular context and the expression levels of these off-target proteins.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent RSL3 results.
Recommended Actions:
-
Validate GPX4 Dependence: Overexpress GPX4 in your cell line of interest. If the cell death induced by RSL3 is rescued, it suggests the effect is primarily on-target.
-
Perform Cellular Thermal Shift Assay (CETSA): CETSA can be used to confirm the direct binding of RSL3 to GPX4 and other potential off-targets in intact cells. A shift in the thermal stability of a protein in the presence of the compound indicates a direct interaction.
-
Quantitative Proteomics: Employ chemical proteomics with a clickable or biotinylated analog of RSL3 to pull down binding partners from cell lysates. Subsequent mass spectrometry analysis can identify both on- and off-target proteins.
-
Validate Off-Target Engagement: Once potential off-targets are identified, use techniques like siRNA-mediated knockdown or specific inhibitors for those targets to determine their contribution to the observed phenotype.
Issue 2: High background or non-specific cell death
Potential Cause: The ferroptocide may have direct chemical reactivities or induce off-target toxicities at the concentration used.
Background: Many small molecules can exhibit off-target antioxidant or iron-chelating activities. Furthermore, high concentrations of ferroptosis inducers can lead to cell death that is not rescuable by specific ferroptosis inhibitors, indicating a shift towards non-specific toxicity.
Troubleshooting Workflow:
Caption: Workflow to troubleshoot non-specific toxicity.
Recommended Actions:
-
Dose-Response and Time-Course Experiments: Determine the optimal concentration and incubation time for your this compound to induce ferroptosis with minimal non-specific toxicity.
-
In Vitro Chemical Reactivity Assays:
-
DPPH Assay: To test for radical-trapping antioxidant activity.
-
Ferrozine Assay: To test for iron-chelating properties.
-
-
Use Structurally Dissimilar Compounds: If off-target effects are suspected, confirm key findings using a different this compound that targets the same pathway but has a different chemical structure.
Data Presentation
Table 1: On-Target and Off-Target Activities of Common Ferroptosis Inducers
| Ferroptosis Inducer | On-Target(s) | Known Off-Target(s) | Key Experimental Considerations |
| Erastin | System Xc- | VDAC2, VDAC3, p53 activation | Can induce iron-independent cell death at high concentrations. Effects on mitochondrial metabolism should be considered. |
| RSL3 | GPX4 | Other selenoproteins (e.g., TXNRD1) | Potency may be influenced by the expression levels of off-target selenoproteins. Can trigger pyroptosis in some cell lines. |
| FIN56 | GPX4 degradation, Coenzyme Q10 depletion | Not well characterized | Acts through a distinct mechanism from RSL3 and Erastin. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of a this compound to its intended target (and potential off-targets) in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the this compound at various concentrations or a single, effective concentration. Include a vehicle-treated control (e.g., DMSO).
-
Heat Shock: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction (containing folded proteins) from the aggregated, denatured proteins by centrifugation at high speed.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction. This can be done by Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Quantitative Proteomics for Off-Target Identification
Objective: To identify the on- and off-target proteins of a this compound on a proteome-wide scale.
Methodology:
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Probe Synthesis: Synthesize a chemical probe by modifying the this compound with a tag (e.g., biotin or a clickable alkyne group) that allows for affinity purification.
-
Cell Treatment and Lysis: Treat cells with the tagged this compound. For competitive profiling, pre-incubate cells with an excess of the untagged compound before adding the tagged probe. Lyse the cells under non-denaturing conditions.
-
Affinity Purification: Incubate the cell lysate with streptavidin beads (for biotin tags) or perform a click chemistry reaction followed by affinity purification to capture the probe-bound proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specific binders. Digest the captured proteins into peptides using trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to controls. In competitive profiling, true targets will show reduced binding to the probe in the presence of the competitor compound.
Caption: Workflow for identifying off-targets using quantitative proteomics.
Signaling Pathway
Core Ferroptosis Pathway and Points of Intervention
Caption: Simplified ferroptosis pathway and targets of common inducers.
References
- 1. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Optimizing Ferroptocide treatment duration for maximal effect
Welcome to the technical support center for ferroptosis induction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when inducing ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for erastin and RSL3?
A1: Erastin and RSL3 are two of the most common small molecule inducers of ferroptosis, but they act through different mechanisms:
-
Erastin is a Class I ferroptosis-inducing compound.[1] It inhibits system Xc-, a cystine/glutamate antiporter on the cell membrane.[2][3] This blockage prevents the uptake of cystine, a crucial precursor for the synthesis of glutathione (GSH).[1][2] The resulting depletion of GSH inactivates the antioxidant enzyme glutathione peroxidase 4 (GPX4), leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death.
-
RSL3 is a Class II ferroptosis-inducing compound that directly inhibits the activity of GPX4 without depleting GSH levels. By directly targeting GPX4, RSL3 leads to a rapid accumulation of toxic lipid peroxides, initiating the ferroptotic cascade.
Q2: How do I determine the optimal concentration and duration of ferroptocide treatment for my specific cell line?
A2: The optimal concentration and treatment duration are highly cell-line dependent and must be determined empirically. We recommend a two-step approach:
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Dose-Response Curve: First, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of your this compound (e.g., erastin, RSL3) in your cell line. A typical starting range for many GPX4 inhibitors is 10 nM to 10 µM.
-
Time-Course Experiment: Once the IC50 is determined, perform a time-course experiment using the IC50 concentration to identify the optimal treatment duration. Typical incubation times range from 24 to 72 hours. Assess cell viability and key ferroptosis markers at different time points (e.g., 6, 12, 24, 48 hours).
Q3: What are the key hallmarks to confirm that cell death is occurring via ferroptosis?
A3: To confirm ferroptosis, a multi-faceted approach is recommended, combining biochemical and genetic/pharmacological methods:
-
Biochemical Markers:
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Increased lipid peroxidation (can be measured using C11-BODIPY 581/591).
-
Depletion of intracellular glutathione (GSH).
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Inactivation or downregulation of GPX4.
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Accumulation of intracellular iron.
-
-
Pharmacological Validation:
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Rescue of cell death by ferroptosis-specific inhibitors such as ferrostatin-1 or liproxstatin-1.
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Rescue of cell death by iron chelators like deferoxamine (DFO).
-
-
Morphological Changes:
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Mitochondrial shrinkage with increased membrane density and reduced or vanished cristae, observable via transmission electron microscopy (TEM).
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Cells are not dying or showing a weak response to the this compound. | 1. Cell Line Resistance: Some cell lines are inherently resistant to ferroptosis due to high endogenous antioxidant levels or compensatory pathways. 2. Suboptimal Compound Concentration: The concentration of the this compound may be too low for the specific cell line. 3. Incorrect Treatment Duration: The incubation time may be too short for ferroptosis to be induced. 4. Compound Degradation: The ferroptosis inducer may have degraded due to improper storage or handling. | 1. Confirm Sensitivity: Test the compound on a known sensitive cell line (e.g., HT-1080) to ensure its activity. 2. Optimize Concentration: Perform a dose-response experiment to determine the IC50 for your cell line. 3. Optimize Duration: Conduct a time-course experiment to identify the optimal treatment window. 4. Use Fresh Compound: Purchase fresh reagents and aliquot them to avoid repeated freeze-thaw cycles. |
| High background or inconsistent results in the lipid peroxidation assay (e.g., C11-BODIPY). | 1. Probe Concentration: The concentration of the fluorescent probe may be too high, leading to non-specific staining. 2. Incubation Time: The incubation time with the probe may be too long or too short. 3. Cell Health: Unhealthy or dying cells (due to other reasons) can exhibit increased fluorescence. | 1. Titrate Probe: Optimize the C11-BODIPY concentration (a common range is 1-10 µM). 2. Optimize Staining Time: Adjust the incubation time with the probe (typically 30-60 minutes). 3. Include Controls: Always include vehicle-treated (negative) and a known positive control (e.g., RSL3) to establish a baseline and a maximum signal window. Use ferroptosis inhibitors (e.g., ferrostatin-1) to confirm the specificity of the lipid ROS signal. |
| No significant change in GPX4 protein levels after treatment. | 1. Mechanism of Action: Class I inducers like erastin primarily deplete GSH to inactivate GPX4, which may not always lead to a change in total GPX4 protein levels. Class II inducers like RSL3 directly inhibit GPX4 activity. 2. Timing of Measurement: Changes in protein expression may be time-dependent. | 1. Measure GPX4 Activity: Instead of or in addition to western blotting for total protein, perform a GPX4 activity assay. 2. Time-Course Western Blot: Analyze GPX4 protein levels at multiple time points post-treatment. |
| Results are not reproducible. | 1. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered sensitivity. 2. Seeding Density: Inconsistent cell seeding density can affect the response to treatment. 3. Reagent Variability: Batch-to-batch variation in reagents or compounds. | 1. Use Low Passage Cells: Maintain a consistent and low passage number for your experiments. 2. Standardize Seeding: Ensure a consistent cell seeding density across all experiments. 3. Quality Control Reagents: Use high-quality reagents and test new batches before use in large-scale experiments. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Common Ferroptosis Inducers
| Compound | Class | Mechanism of Action | Typical Concentration Range (in vitro) | Reference |
| Erastin | Class I | Inhibits system Xc- | 1 - 20 µM | |
| RSL3 | Class II | Directly inhibits GPX4 | 0.01 - 1 µM | |
| FIN56 | Class II | Reduces GPX4 protein levels and inhibits CoQ10 synthesis | 0.1 - 5 µM | |
| L-Buthionine-(S,R)-Sulfoximine (BSO) | Class I | Inhibits γ-glutamylcysteine synthetase, depleting GSH | 100 µM - 1 mM |
Table 2: Common Assays for Monitoring Ferroptosis
| Assay | Principle | Detection Method | Expected Change |
| Cell Viability (e.g., CCK-8, MTT) | Reduction of a tetrazolium salt by metabolically active cells. | Microplate Reader | Decrease |
| Lipid Peroxidation (C11-BODIPY 581/591) | Fluorescent probe that shifts from red to green upon oxidation of its polyunsaturated butadienyl portion. | Flow Cytometry or Fluorescence Microscopy | Increase in green fluorescence |
| Glutathione (GSH) Levels | Detection of free thiols in cell lysates. | Luminescence or Colorimetric Microplate Reader | Decrease |
| GPX4 Protein Expression | Quantification of GPX4 protein levels. | Western Blot | Variable (may decrease or remain unchanged) |
| GPX4 Activity | Measures the rate of NADPH consumption during the GPX4-catalyzed reduction of a substrate. | Spectrophotometer (Absorbance at 340 nm) | Decrease |
| Intracellular Iron | Fluorescent probes that chelate iron and emit a signal. | Flow Cytometry or Fluorescence Microscopy | Increase |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (CCK-8)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution of the this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 8-10 points).
-
Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2x compound dilutions to the respective wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or on glass-bottom dishes. Treat the cells with the this compound at the desired concentration and for the optimal duration determined previously. Include vehicle control, positive control (e.g., RSL3), and a co-treatment with a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1) as controls.
-
Probe Staining: Thirty to sixty minutes before the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Cell Harvesting and Washing (for Flow Cytometry): Gently trypsinize and collect the cells. Wash the cells twice with ice-cold PBS.
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze immediately. The oxidized probe will fluoresce in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Wash the cells twice with PBS and add fresh medium or PBS. Immediately visualize the cells. Oxidized lipids will show green fluorescence.
-
Protocol 3: Western Blot for GPX4 Expression
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply an ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Core signaling pathway of ferroptosis induction.
Caption: Workflow for optimizing treatment duration.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Overcoming Cellular Resistance to Ferroptosis
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating cellular resistance to ferroptosis. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My ferroptosis inducer (e.g., Erastin, RSL3) is not causing cell death in my cancer cell line. What are the possible reasons?
A1: Resistance to ferroptosis inducers is a common observation and can be multifactorial. The primary reasons often involve the upregulation of anti-ferroptotic pathways.[1][2] Key factors include:
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High expression of System xc- (SLC7A11): This antiporter imports cystine for glutathione (GSH) synthesis. Elevated levels of SLC7A11 can lead to increased GSH, which is a crucial cofactor for GPX4, the key enzyme that detoxifies lipid peroxides.[2][3]
-
Overexpression or high activity of GPX4: Glutathione peroxidase 4 (GPX4) is the central regulator of ferroptosis, reducing lipid hydroperoxides to non-toxic lipid alcohols.[4] Increased GPX4 levels or activity can effectively neutralize the lipid reactive oxygen species (ROS) that drive ferroptosis.
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Activation of the NRF2 pathway: The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Its activation can lead to the upregulation of several anti-ferroptotic genes, including those involved in GSH synthesis and iron metabolism.
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FSP1-CoQ10 pathway activation: Ferroptosis Suppressor Protein 1 (FSP1) can reduce coenzyme Q10 (CoQ10), which then acts as a potent radical-trapping antioxidant to halt lipid peroxidation, functioning independently of the GPX4 pathway.
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Alterations in iron metabolism: Cells may adapt to reduce the labile iron pool, the catalytically active form of iron that participates in the Fenton reaction to generate ROS. This can be achieved by increasing iron storage in ferritin or upregulating iron export via ferroportin.
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Changes in lipid metabolism: A decrease in the abundance of polyunsaturated fatty acids (PUFAs) in cellular membranes can make cells more resistant to lipid peroxidation and, consequently, ferroptosis.
Q2: How can I confirm that the cell death I am observing is indeed ferroptosis and not another form of cell death like apoptosis or necrosis?
A2: To specifically identify ferroptosis, a multiparametric approach is recommended, combining pharmacological inhibition with the detection of key biochemical hallmarks.
-
Pharmacological Inhibition: The observed cell death should be preventable by co-treatment with specific ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1 (which are radical-trapping antioxidants). It should not be significantly rescued by apoptosis inhibitors (e.g., Z-VAD-FMK) or necroptosis inhibitors (e.g., necrostatin-1).
-
Biochemical Hallmarks:
-
Lipid Peroxidation: A key feature of ferroptosis is the accumulation of lipid ROS. This can be measured using fluorescent probes like C11-BODIPY 581/591.
-
GSH Depletion: Ferroptosis induced by agents like Erastin is often preceded by the depletion of intracellular glutathione (GSH).
-
Iron Accumulation: An increase in the intracellular labile iron pool can be a trigger for ferroptosis.
-
Q3: What are some effective combination strategies to overcome ferroptosis resistance in cancer cells?
A3: Combining ferroptosis inducers with other therapeutic agents can synergistically enhance cancer cell killing and overcome resistance. Promising strategies include:
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Chemotherapy: Conventional chemotherapeutic agents like cisplatin have been shown to induce ferroptosis by depleting GSH. Combining cisplatin with Erastin has demonstrated synergistic effects in overcoming tumor resistance.
-
Radiotherapy: Ionizing radiation can induce ferroptosis by promoting the generation of ROS and upregulating ACSL4, an enzyme involved in lipid metabolism that sensitizes cells to ferroptosis.
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Targeted Therapy: Inhibitors of specific signaling pathways, such as the Wnt pathway, can modulate the expression of ferroptosis-related genes like GPX4 and sensitize cells to ferroptosis inducers.
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Immunotherapy: Inducing ferroptosis in tumor cells can release damage-associated molecular patterns (DAMPs) that may enhance anti-tumor immune responses.
Troubleshooting Guides
Issue 1: Inconsistent results with C11-BODIPY 581/591 staining for lipid peroxidation.
| Possible Cause | Troubleshooting Step |
| Probe Oxidation | Prepare fresh probe solution for each experiment. Protect from light and minimize time between preparation and use. |
| Suboptimal Probe Concentration | Titrate the C11-BODIPY concentration to determine the optimal signal-to-noise ratio for your specific cell line and experimental conditions. |
| Cell Density | Ensure consistent cell seeding density, as this can affect cellular metabolism and susceptibility to oxidative stress. |
| Photobleaching | Minimize exposure of stained cells to light during imaging. Use appropriate filter sets and acquisition settings on the microscope or flow cytometer. |
| Fixation Issues | For microscopy, if fixation is required, use fresh paraformaldehyde (PFA) and optimize fixation time. Note that fixation can sometimes alter lipid structures. Live-cell imaging is often preferred. |
Issue 2: No significant depletion of GSH observed after treatment with Erastin.
| Possible Cause | Troubleshooting Step |
| Cell Line Resistance | The cell line may have a highly active NRF2 pathway or other compensatory mechanisms that maintain GSH levels. Consider using a direct GPX4 inhibitor like RSL3. |
| Assay Sensitivity | Ensure your GSH assay is sensitive enough to detect changes. Compare results from colorimetric and fluorometric assays. |
| Timing of Measurement | GSH depletion is an early event in Erastin-induced ferroptosis. Perform a time-course experiment to identify the optimal time point for measuring GSH levels. |
| Drug Inactivity | Verify the activity of your Erastin stock. Test it on a known ferroptosis-sensitive cell line as a positive control. |
Quantitative Data Summary
Table 1: Commonly Used Ferroptosis Inducers and Inhibitors
| Compound | Target/Mechanism of Action | Typical Working Concentration | Reference |
| Erastin | Inhibits System xc- (SLC7A11), leading to GSH depletion. | 1-10 µM | |
| RSL3 | Directly inhibits GPX4 activity. | 100 nM - 1 µM | |
| FIN56 | Induces GPX4 degradation and depletes CoQ10. | 1-10 µM | |
| Ferrostatin-1 | Radical-trapping antioxidant that inhibits lipid peroxidation. | 100 nM - 1 µM | |
| Liproxstatin-1 | Radical-trapping antioxidant that inhibits lipid peroxidation. | 20-100 nM | |
| Deferoxamine (DFO) | Iron chelator that reduces the labile iron pool. | 10-100 µM |
Key Experimental Protocols
Protocol 1: Detection of Lipid Peroxidation using C11-BODIPY 581/591
Principle: The fluorescent probe C11-BODIPY 581/591 is incorporated into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.
Materials:
-
Cells of interest
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Ferroptosis inducer (e.g., RSL3)
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Ferroptosis inhibitor (e.g., Ferrostatin-1)
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C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO)
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Culture medium
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Phosphate-buffered saline (PBS)
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Flow cytometer or fluorescence microscope
Procedure:
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Cell Seeding: Seed cells in a suitable format (e.g., 6-well plate for flow cytometry, glass-bottom dish for microscopy) and allow them to adhere overnight.
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Treatment: Treat cells with the ferroptosis inducer, inhibitor, or vehicle control for the desired duration. Include a positive control (inducer alone) and a rescue condition (inducer + inhibitor).
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Probe Loading:
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Prepare a working solution of C11-BODIPY 581/591 (e.g., 1-5 µM) in pre-warmed culture medium.
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Remove the treatment medium from the cells and wash once with PBS.
-
Add the C11-BODIPY working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis (Flow Cytometry):
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Wash the cells twice with PBS.
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Harvest the cells using trypsin and resuspend in PBS.
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Analyze the cells on a flow cytometer, detecting the green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE-Texas Red channel).
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Quantify the shift in fluorescence in the treated populations compared to controls.
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-
Imaging (Fluorescence Microscopy):
-
Wash the cells twice with PBS.
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Add fresh medium or PBS for imaging.
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Image the cells using appropriate filter sets for green and red fluorescence.
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Quantify the fluorescence intensity in different channels.
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Protocol 2: Measurement of Intracellular Glutathione (GSH)
Principle: This protocol utilizes a commercially available GSH assay kit, which typically involves a colorimetric or fluorometric reaction to quantify the total GSH content or the ratio of reduced (GSH) to oxidized (GSSG) glutathione.
Materials:
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Cells of interest
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Ferroptosis inducer (e.g., Erastin)
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Commercial GSH/GSSG assay kit (e.g., from Cayman Chemical, Abcam, or similar)
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Microplate reader
Procedure:
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Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 96-well) and treat with the ferroptosis inducer and controls as described in Protocol 1.
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Cell Lysis: Following treatment, lyse the cells according to the manufacturer's instructions provided with the GSH assay kit. This typically involves washing the cells with PBS and then adding a lysis buffer.
-
Assay Performance:
-
Follow the specific steps outlined in the kit's manual. This usually involves adding reagents to the cell lysates that react with GSH to produce a measurable signal (color or fluorescence).
-
Prepare a standard curve using the provided GSH standard to allow for the quantification of GSH in the samples.
-
-
Data Acquisition and Analysis:
-
Read the absorbance or fluorescence on a microplate reader at the wavelength specified in the kit's protocol.
-
Calculate the GSH concentration in each sample by comparing the readings to the standard curve.
-
Normalize the GSH levels to the protein concentration of each sample to account for differences in cell number.
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Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways mediating cellular resistance to ferroptosis.
References
Addressing solubility and stability issues of Ferroptocide in aqueous media
Welcome to the technical support center for Ferroptocide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the common challenges of solubility and stability of this compound in aqueous media for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inducer of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[1][2] It has demonstrated anti-tumor activity and can induce oxidative stress, leading to G2/M cell cycle arrest.[2] The direct molecular target of this compound has been identified as the thioredoxin (TXN) system.[1][3] By inhibiting the thioredoxin system, this compound disrupts the cellular antioxidant defense, leading to an accumulation of lipid peroxides and subsequent cell death.
Q2: I am having trouble dissolving this compound. What is the recommended solvent?
A2: this compound is a hydrophobic compound and is sparingly soluble in aqueous buffers. The recommended solvent for preparing stock solutions is high-quality, anhydrous dimethyl sulfoxide (DMSO). While specific quantitative solubility data is not widely published, it is known to be soluble in DMSO. For cell culture experiments, the final concentration of DMSO in the media should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q3: My this compound solution appears to have precipitated after dilution in my cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
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Vortexing: Ensure the diluted solution is vortexed thoroughly immediately after adding the DMSO stock to the aqueous medium.
-
Warm the medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Two-step dilution: First, dilute the DMSO stock in a small volume of serum-containing medium, vortex well, and then add this intermediate dilution to the final volume of your culture medium.
-
Lower the final concentration: If precipitation persists, you may need to work with lower final concentrations of this compound.
Q4: How should I store my this compound stock solution and for how long is it stable?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term storage. While specific stability data for this compound is not available, it is general practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. It is recommended to use freshly prepared dilutions in aqueous media for experiments and not to store aqueous solutions for more than a day.
Q5: How can I confirm that the cell death I am observing is due to ferroptosis induced by this compound?
A5: To confirm that this compound is inducing ferroptosis, you can perform co-treatment experiments with known inhibitors of ferroptosis. The cell death should be rescued by:
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Iron chelators: such as deferoxamine (DFO).
-
Lipophilic antioxidants: such as Trolox or ferrostatin-1.
Conversely, inhibitors of other cell death pathways, such as the apoptosis inhibitor Z-VAD-FMK, should not rescue the cells from this compound-induced death.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Media | Poor aqueous solubility of this compound. | Pre-warm media to 37°C before adding the stock solution. Vortex vigorously immediately after dilution. Consider a two-step dilution process. Reduce the final concentration of this compound. |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage or handling. Inconsistent cell seeding density. | Aliquot DMSO stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. Ensure consistent cell confluence and seeding density for all experiments. |
| High Background Cell Death in Control (DMSO only) | DMSO toxicity. | Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%. Run a DMSO-only control to assess solvent toxicity for your specific cell line. |
| No or Low Cell Death Observed | Sub-optimal concentration of this compound. Cell line may be resistant to ferroptosis. | Perform a dose-response experiment to determine the optimal concentration for your cell line. The EC50 for ES-2 cells is 1.6 µM, and concentrations around 10 µM have been used for other cell lines. Confirm that your cell line is sensitive to other ferroptosis inducers like erastin or RSL3. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous dimethyl sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
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Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
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Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
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Protocol for Treating Cells with this compound
-
Materials:
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Cultured cells in multi-well plates
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This compound stock solution (10 mM in DMSO)
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Pre-warmed complete cell culture medium
-
-
Procedure:
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Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
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On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
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Prepare a series of dilutions of the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
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Include a vehicle control (medium with the same final concentration of DMSO).
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Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
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Assess cell viability using a suitable method (e.g., CellTiter-Glo®, MTS assay, or live/dead cell imaging).
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Protocol for Validating Ferroptosis Induction
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Materials:
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Cultured cells in multi-well plates
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This compound stock solution
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Stock solutions of ferroptosis inhibitors (e.g., ferrostatin-1, Trolox, deferoxamine)
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Pre-warmed complete cell culture medium
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-
Procedure:
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Seed cells as described above.
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Pre-treat the cells with the ferroptosis inhibitors for 1-2 hours before adding this compound.
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Add this compound at a pre-determined effective concentration to the inhibitor-containing wells.
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Include controls for this compound alone, inhibitor alone, and vehicle (DMSO) alone.
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Incubate for the desired duration.
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Assess cell viability. A rescue of cell viability in the presence of the inhibitor confirms ferroptosis-specific cell death.
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Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Highly Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Likely Soluble | May be used as an alternative to DMSO, but solubility might be lower. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Sparingly Soluble | Direct dissolution is not recommended. Dilute from a stock solution in an organic solvent. |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Line | Effective Concentration (EC50 / Tested) | Reference |
| ES-2 (human ovarian cancer) | 1.6 µM (EC50) | |
| HCT 116 (human colon cancer) | 10 µM (tested) | |
| A549 (human lung cancer) | 10 µM (tested) |
Visual Guides
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting guide for this compound experiments.
References
Best practices for long-term storage of Ferroptocide stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Ferroptocide stock solutions, along with troubleshooting guidance and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For optimal solubility and stability, it is recommended to dissolve this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2]
Q2: What are the ideal long-term storage conditions for this compound stock solutions?
For long-term preservation of potency, this compound stock solutions prepared in DMSO should be stored at -80°C.[1][3] It is advisable to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can lead to degradation and precipitation of the compound.[4]
Q3: How long can I store this compound stock solutions?
The stability of your this compound stock solution is dependent on the storage temperature. The following table summarizes the recommended storage durations based on available data.
| Storage Temperature | Recommended Maximum Storage Duration | Solvent |
| -80°C | Up to 6 months | DMSO |
| -20°C | Up to 1 month | DMSO |
| 4°C | Up to 2 weeks | DMSO |
Table 1: Recommended Storage Conditions for this compound Stock Solutions in DMSO.
Q4: Is it necessary to aliquot my this compound stock solution?
Yes, creating single-use aliquots is a critical best practice. This minimizes the exposure of the entire stock to temperature fluctuations associated with repeated freeze-thaw cycles, which can compromise the compound's stability and lead to inconsistent experimental results.
Q5: My this compound stock solution appears to have a precipitate after thawing. What should I do?
Precipitation can occur when a concentrated stock solution is thawed. To redissolve the precipitate, gently warm the vial to room temperature and vortex the solution thoroughly. If the precipitate does not dissolve, it may indicate that the concentration is too high for the solvent at that temperature, or that the compound has degraded.
Q6: The color of my this compound stock solution has changed. Is it still usable?
A change in the color of the stock solution may be an indication of chemical degradation. If you observe discoloration, it is recommended to discard the solution and prepare a fresh stock from solid this compound to ensure the integrity of your experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of biological activity or inconsistent results | - Degradation of this compound due to improper storage (e.g., wrong temperature, multiple freeze-thaw cycles).- Incorrect final concentration in the assay. | - Confirm that the stock solution was stored at the recommended temperature in tightly sealed, light-protected vials.- Always use freshly prepared dilutions for your experiments.- Prepare a new stock solution from solid this compound and verify its activity using a functional assay. |
| Precipitate observed in the stock solution after thawing | - The concentration of this compound may exceed its solubility at lower temperatures.- The solvent may have absorbed moisture, reducing solubility. | - Gently warm the solution to room temperature and vortex to redissolve the precipitate.- If the precipitate persists, consider preparing a new stock solution at a slightly lower concentration.- Ensure the use of anhydrous DMSO for stock preparation. |
| Discoloration of the stock solution | - Degradation of the this compound compound. | - Discard the discolored solution immediately.- Prepare a fresh stock solution from the solid compound.- Ensure the storage container is made of an inert material that does not react with the solvent or this compound. |
Table 2: Troubleshooting Common Issues with this compound Stock Solutions.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
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Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least one hour.
-
Reconstitution: Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly to ensure the complete dissolution of the this compound powder.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed, and clearly labeled amber vials or vials wrapped in aluminum foil to protect from light.
-
Storage: Immediately store the aliquots at -80°C for long-term storage.
Protocol for Assessing the Stability of this compound Stock Solution
This protocol outlines a method to evaluate the stability of your stored this compound stock solution over time using a cell-based viability assay.
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Cell Seeding: Seed a cancer cell line known to be sensitive to this compound (e.g., ES-2 cells) in a 96-well plate at a predetermined optimal density.
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Preparation of Standards:
-
Prepare a fresh stock solution of this compound in DMSO to serve as a positive control (Time 0).
-
Thaw one aliquot of your stored this compound stock solution that you wish to test.
-
-
Serial Dilutions: Perform serial dilutions of both the fresh and the stored this compound stock solutions in the appropriate cell culture medium to achieve a range of final concentrations for generating a dose-response curve. Remember to keep the final DMSO concentration below 0.5%.
-
Cell Treatment: Treat the seeded cells with the different concentrations of fresh and stored this compound. Include a vehicle control (medium with the same final concentration of DMSO).
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Incubation: Incubate the plate for a predetermined duration (e.g., 24-48 hours) under standard cell culture conditions.
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Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
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Data Analysis:
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Plot the cell viability against the log of the this compound concentration for both the fresh and stored stocks.
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Calculate the EC50 (half-maximal effective concentration) value for each curve.
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A significant increase in the EC50 value of the stored stock compared to the fresh stock indicates a loss of potency and degradation.
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Visual Guides
Caption: Recommended workflow for preparing, storing, and troubleshooting this compound stock solutions.
Caption: Simplified signaling pathway of this compound-induced ferroptosis through Thioredoxin inhibition.
References
Navigating Ferroptosis: A Technical Guide to Minimizing Experimental Variability with Ferroptocide
Technical Support Center
For researchers, scientists, and drug development professionals investigating the novel anti-cancer agent Ferroptocide, this technical support center provides essential guidance to ensure robust and reproducible experimental outcomes. This compound, a potent inducer of ferroptosis, offers a promising avenue for cancer therapy, but like all powerful research tools, requires careful handling and optimized protocols to minimize experimental variability. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of the natural product pleuromutilin and functions as a potent inhibitor of thioredoxin (Trx).[1] By inhibiting Trx, this compound disrupts the cellular antioxidant defense system, leading to an accumulation of reactive oxygen species (ROS) and subsequent iron-dependent lipid peroxidation, the hallmark of ferroptosis.
Q2: How should I store and handle this compound?
A2: For long-term storage, this compound should be kept as a solid at -20°C, where it is stable for at least four years.[1] Stock solutions can be prepared in DMSO or methanol.[1] For use in cell culture, it is recommended to prepare fresh dilutions from the stock solution for each experiment to avoid degradation. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.1%.[2][3]
Q3: What is the recommended concentration range for using this compound?
A3: The effective concentration of this compound is highly dependent on the cell line being used. As a starting point, a dose-response experiment is crucial to determine the optimal concentration for your specific model. For example, in ES-2 ovarian cancer cells, this compound has an IC50 of 1.6 µM and effectively induces ferroptosis at 5 µM.
Q4: How can I confirm that the cell death I observe is ferroptosis?
A4: To confirm that this compound is inducing ferroptosis, co-treatment with specific inhibitors is essential. The observed cell death should be rescued by the iron chelator deferoxamine (DFO) or a lipophilic antioxidant such as ferrostatin-1. Conversely, inhibitors of other cell death pathways, like the pan-caspase inhibitor Z-VAD-FMK (for apoptosis), should not prevent cell death induced by this compound.
Troubleshooting Guide
Experimental variability can arise from several factors. This guide provides solutions to common issues encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in cell viability assays | Inconsistent cell seeding density: Cell confluency can significantly impact susceptibility to ferroptosis. | Ensure uniform cell seeding across all wells. It is recommended to use a consistent and low passage number of cells. |
| Compound instability: this compound in solution may degrade over time, especially at room temperature or in aqueous media. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Minimize the time the compound spends in solution before being added to cells. | |
| Variable incubation times: The timing of treatment and assay readout is critical for reproducible results. | Adhere strictly to a consistent incubation time for both this compound treatment and the viability assay itself. | |
| No or low induction of ferroptosis | Cell line resistance: Not all cell lines are equally sensitive to ferroptosis inducers. | Test a panel of cell lines to identify a sensitive model. Perform a dose-response experiment to ensure an adequate concentration of this compound is being used. |
| Presence of antioxidants in media: Components in fetal bovine serum (FBS) can have antioxidant properties, interfering with ferroptosis induction. | Consider reducing the serum concentration or using a serum-free medium during the experiment. | |
| Incorrect compound concentration: The concentration of this compound may be too low to induce a significant effect. | Perform a thorough dose-response analysis to determine the optimal effective concentration for your specific cell line. | |
| Inconsistent lipid peroxidation measurements | Assay sensitivity: The chosen assay may not be sensitive enough to detect changes in lipid ROS. | Consider using a highly sensitive fluorescent probe such as C11-BODIPY 581/591 for flow cytometry or fluorescence microscopy. |
| Timing of measurement: Lipid peroxidation is an early event in ferroptosis. | Optimize the time point for measuring lipid ROS after this compound treatment. A time-course experiment is recommended. | |
| Inconsistent Western blot results | Poor antibody quality: The primary antibodies for ferroptosis markers may not be specific or sensitive enough. | Validate your antibodies using positive and negative controls. Refer to the literature for recommended antibodies for key markers like GPX4 and ACSL4. |
| Suboptimal protein extraction or loading: Inconsistent sample preparation can lead to variable results. | Ensure consistent protein extraction procedures and quantify protein concentration accurately before loading equal amounts onto the gel. |
Experimental Protocols
Protocol 1: Determining the Effective Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line.
Materials:
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Adherent cancer cell line of interest
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96-well cell culture plates
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This compound
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DMSO (cell culture grade)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density that will not reach full confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
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Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A typical starting concentration range could be from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
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Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
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Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
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MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Detection of Lipid Peroxidation using C11-BODIPY 581/591
This protocol describes how to measure lipid reactive oxygen species (ROS), a key indicator of ferroptosis, using the fluorescent probe C11-BODIPY 581/591 and flow cytometry.
Materials:
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Cells of interest
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6-well cell culture plates
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This compound
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Ferrostatin-1 (as a negative control)
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C11-BODIPY 581/591 probe (stock solution in DMSO)
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Phosphate-buffered saline (PBS)
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Trypsin-EDTA
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Flow cytometer
Procedure:
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Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (determined from the viability assay) for an optimized time (e.g., 6-24 hours). Include a vehicle control and a co-treatment control with this compound and Ferrostatin-1 (e.g., 1 µM).
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Probe Staining: Thirty minutes before the end of the treatment period, add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-5 µM. Incubate for 30 minutes at 37°C in the dark.
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Cell Harvesting: Wash the cells twice with PBS. Harvest the cells using trypsin-EDTA and then wash them again with cold PBS.
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Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them immediately on a flow cytometer. The C11-BODIPY 581/591 probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides. An increase in the green fluorescence intensity indicates an increase in lipid peroxidation.
Protocol 3: Western Blot Analysis of Ferroptosis Markers
This protocol details the detection of key ferroptosis-related proteins, such as GPX4 (glutathione peroxidase 4) and ACSL4 (acyl-CoA synthetase long-chain family member 4), by western blotting.
Materials:
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Cells of interest
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6-well cell culture plates
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This compound
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE equipment and reagents
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-β-actin)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
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Imaging system
Procedure:
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Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound for the desired time. After treatment, wash the cells with cold PBS and lyse them on ice with RIPA buffer.
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Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
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Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the protein bands using an imaging system.
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Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin). A decrease in GPX4 expression and an increase in ACSL4 expression are often observed during ferroptosis.
Visualizing Key Pathways and Workflows
To further aid in understanding the experimental processes, the following diagrams illustrate the mechanism of this compound and a general experimental workflow.
Caption: Mechanism of this compound-induced ferroptosis.
References
Potential interactions of Ferroptocide with common cell culture media components
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Ferroptocide in cell culture experiments. The information is tailored for researchers, scientists, and drug development professionals to help anticipate and address potential issues related to the interaction of this compound with common cell culture media components.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell death?
A1: this compound is a small molecule inhibitor of thioredoxin (Trx), a key enzyme in the cellular antioxidant system.[1] By inhibiting both cytosolic and mitochondrial thioredoxin, this compound disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent iron-dependent lipid peroxidation. This process culminates in a specific form of regulated cell death known as ferroptosis. The induction of ferroptosis by this compound can be blocked by iron chelators like deferoxamine (DFO), lipophilic antioxidants such as Trolox and ferrostatin-1.[1][2]
Q2: My cells are not responding to this compound treatment, or the effective concentration is much higher than reported. What could be the issue?
A2: Several factors related to your cell culture media can interfere with the activity of this compound. These include:
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Antioxidants in Media Supplements: Many common media supplements, such as Fetal Bovine Serum (FBS) and specialized formulations like B27, contain antioxidants. These antioxidants can neutralize the reactive oxygen species (ROS) generated by this compound, thereby inhibiting the induction of ferroptosis.
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High Cysteine/Cystine Concentration: Cysteine is a precursor for the synthesis of glutathione (GSH), a critical cofactor for the enzyme Glutathione Peroxidase 4 (GPX4). GPX4 is the primary enzyme that detoxifies lipid peroxides. High levels of cysteine or its oxidized form, cystine, in the media can boost intracellular GSH levels, thereby counteracting the effects of this compound.
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Presence of Iron Chelators: Some media components or supplements may have iron-chelating properties, which would directly inhibit ferroptosis, as it is an iron-dependent process.
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High Cell Density: At high cell densities, the depletion of essential nutrients and the accumulation of metabolic byproducts can alter the cellular redox state and sensitivity to ferroptosis inducers.
Q3: Can components of the basal media itself, like DMEM or RPMI-1640, interact with this compound?
A3: Yes, components of the basal media can influence the efficacy of this compound.
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Amino Acids: As mentioned, cysteine and cystine are key players. Additionally, glutamine metabolism is closely linked to ferroptosis. High concentrations of these amino acids in the media can modulate the cellular response to this compound.
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Vitamins: Some vitamins, such as Vitamin E (often found in supplements), are potent lipid-soluble antioxidants and can directly inhibit ferroptosis by scavenging lipid peroxyl radicals.
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pH and Buffering: The stability and activity of small molecules can be pH-dependent. Ensure your media is properly buffered and the pH is maintained within the optimal range for your cells and the compound.
Q4: Is this compound stable in aqueous cell culture media?
A4: this compound is a pleuromutilin derivative.[1] Some derivatives of this class have shown limited chemical stability in aqueous solutions or in the presence of certain reactive species.[3] While specific stability data for this compound in various cell culture media is not extensively published, it is plausible that its reactive moieties could interact with nucleophilic components in the media over time, potentially leading to its degradation. It is recommended to prepare fresh stock solutions and dilute them into the media immediately before treating the cells.
Q5: How does serum (FBS) in the culture media affect this compound's activity?
A5: Fetal Bovine Serum (FBS) is a complex mixture that can significantly impact this compound's effectiveness.
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Binding to Albumin: Small molecules can bind to albumin, the most abundant protein in serum. This binding can reduce the free, active concentration of this compound available to the cells.
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Antioxidant Content: Serum contains various antioxidants that can counteract the oxidative stress induced by this compound.
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Lipid Content: Serum is a source of lipids, which could potentially alter the composition of cellular membranes and their susceptibility to peroxidation.
Troubleshooting Guides
Problem 1: Inconsistent or No Induction of Ferroptosis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Antioxidants in Media/Supplements | Culture cells in a serum-free medium or a medium with reduced serum concentration for the duration of the this compound treatment. Alternatively, use a defined medium with known concentrations of antioxidants. | Increased sensitivity of cells to this compound, with cell death observed at lower concentrations. |
| High Cysteine/Cystine Levels | Use a custom media formulation with lower concentrations of cysteine and cystine. Alternatively, compare results in different basal media (e.g., DMEM vs. RPMI-1640) which have varying amino acid concentrations. | Enhanced this compound-induced cell death due to reduced glutathione synthesis capacity. |
| Compound Instability | Prepare fresh dilutions of this compound from a DMSO stock immediately before each experiment. Avoid storing this compound in aqueous media for extended periods. | More consistent and reproducible results between experiments. |
| Cell Line Resistance | Some cell lines are inherently more resistant to ferroptosis. Confirm the expression of key ferroptosis-related proteins like GPX4 and thioredoxin. Use a positive control for ferroptosis induction, such as RSL3 or Erastin. | Determine if the lack of response is specific to this compound or a general resistance to ferroptosis. |
Problem 2: High Variability Between Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Media/Supplement Batches | Use the same lot of basal media and serum for a set of related experiments. If this is not possible, pre-test new lots for their effect on ferroptosis induction. | Reduced variability in the effective concentration of this compound and the extent of cell death. |
| Variations in Cell Seeding Density | Maintain a consistent cell seeding density across all experiments. Ensure cells are in the logarithmic growth phase when treated. | More uniform cellular response to this compound treatment. |
| Light Exposure | Protect this compound stock solutions and treated plates from excessive light exposure, as some compounds are light-sensitive. | Minimized compound degradation and more reliable experimental outcomes. |
Experimental Protocols
Protocol 1: Testing the Impact of Serum on this compound Efficacy
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Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
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Media Preparation: Prepare two sets of media: one with your standard concentration of FBS (e.g., 10%) and another with a reduced concentration (e.g., 1%) or no FBS (serum-free).
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This compound Treatment: Prepare a serial dilution of this compound in both media types.
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Cell Treatment: Remove the overnight culture medium and replace it with the media containing the different concentrations of this compound.
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Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
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Viability Assay: Assess cell viability using a suitable method, such as MTT, CellTiter-Glo, or live/dead staining.
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Data Analysis: Compare the dose-response curves of this compound in the presence and absence (or reduced concentration) of serum.
Protocol 2: Assessing the Role of Cysteine in this compound-Induced Ferroptosis
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Media Formulation: Prepare two versions of your basal medium: one with the standard concentration of L-cysteine and L-cystine, and another with these amino acids omitted or at a significantly reduced concentration.
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Cell Culture: Culture your cells in both media formulations for a short period to allow for adaptation before the experiment.
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Experimental Setup: Seed cells in 96-well plates with their respective media and allow them to attach.
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This compound Treatment: Treat the cells with a range of this compound concentrations in their respective media.
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Endpoint Measurement: After the desired incubation time, measure cell viability and, if possible, intracellular glutathione levels and lipid peroxidation (e.g., using C11-BODIPY).
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Analysis: Compare the effects of this compound in the presence and absence of cysteine/cystine to determine their impact on ferroptosis induction.
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism and media interactions.
Caption: Troubleshooting workflow for this compound experiments.
References
Optimizing Combinatorial Drug Studies with Ferroptocide: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing Ferroptocide in combinatorial drug studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges and provide clarity on experimental design and data interpretation.
Troubleshooting Guide
This section addresses common issues that may arise during experiments involving this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| 1. Why am I not observing the expected level of cell death with this compound treatment? | Cell Line Resistance: Some cancer cell lines exhibit intrinsic resistance to ferroptosis due to high expression of antioxidant proteins (e.g., GPX4, FSP1) or low levels of polyunsaturated fatty acids (PUFAs) in their cell membranes.[1] Suboptimal Concentration: The effective concentration of this compound can vary significantly between cell lines. Incorrect Reagent Preparation/Storage: Improper handling of this compound can lead to degradation and loss of activity. | Confirm Ferroptosis Sensitivity: Test your cell line with well-characterized ferroptosis inducers like RSL3 or erastin.[2] Perform a Dose-Response Curve: Determine the EC50 of this compound in your specific cell line by treating with a range of concentrations (e.g., 0.1 µM to 50 µM). Ensure Proper Handling: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
| 2. How can I confirm that the observed cell death is indeed ferroptosis? | Off-Target Effects: At high concentrations, any compound can induce non-specific toxicity. Activation of Other Cell Death Pathways: The experimental conditions might be triggering other forms of cell death, such as apoptosis or necroptosis. | Use Ferroptosis Inhibitors: Co-treatment with a specific ferroptosis inhibitor, such as ferrostatin-1 (1-2 µM) or liproxstatin-1 (100-200 nM), should rescue the cells from this compound-induced death.[1][2] Use Other Pathway Inhibitors: Co-treatment with inhibitors of apoptosis (e.g., Z-VAD-FMK) or necroptosis (e.g., necrostatin-1) should not prevent cell death if it is primarily ferroptotic. Measure Lipid Peroxidation: A key hallmark of ferroptosis is the accumulation of lipid reactive oxygen species (ROS). This can be measured using fluorescent probes like C11-BODIPY 581/591.[3] |
| 3. My lipid peroxidation assay (e.g., C11-BODIPY) results are inconsistent. | Probe Instability: C11-BODIPY is light-sensitive and can be prone to auto-oxidation. Inappropriate Cell Density: Cell density can affect nutrient availability and the cellular response to oxidative stress. Incorrect Timing of Measurement: The peak of lipid peroxidation can be transient. | Protect Probe from Light: Prepare and handle the C11-BODIPY solution in the dark or under dim lighting. Optimize Cell Seeding: Ensure a consistent and optimal cell seeding density for your experiments. Perform a Time-Course Experiment: Measure lipid peroxidation at multiple time points after this compound treatment to identify the optimal window for detection. |
| 4. I am having difficulty interpreting the synergy between this compound and another drug. | Incorrect Experimental Design: A proper dose-response matrix is required to accurately assess synergy. Inappropriate Synergy Model: Different models (e.g., Bliss, Loewe, ZIP) can give different interpretations of synergy. The Chou-Talalay method, which calculates a Combination Index (CI), is widely used. | Design a Dose-Response Matrix: Test a range of concentrations of each drug alone and in combination. Use the Chou-Talalay Method: Calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Utilize software like CompuSyn for automated calculation. |
| 5. The combination of this compound and my drug of interest is showing antagonism. | Drug Interaction: The two drugs may have opposing effects on a shared signaling pathway. Altered Drug Metabolism: One drug may alter the metabolism or uptake of the other, reducing its efficacy. | Review Drug Mechanisms: Investigate the known mechanisms of action of both drugs to identify potential antagonistic interactions. Consider Sequential Dosing: Instead of simultaneous administration, a sequential dosing regimen (e.g., pretreating with one drug before adding the second) may yield synergistic effects. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the use of this compound in combinatorial drug studies.
1. What is this compound and what is its mechanism of action?
This compound is a small molecule that induces a form of regulated cell death called ferroptosis. Its primary mechanism of action is the inhibition of the thioredoxin (Trx) antioxidant system. The thioredoxin system plays a crucial role in maintaining cellular redox balance by reducing oxidized proteins. By inhibiting this system, this compound leads to an accumulation of reactive oxygen species (ROS), which in turn promotes the iron-dependent peroxidation of lipids, a key event in ferroptosis.
2. Why is this compound a promising candidate for combinatorial drug studies?
Many cancer therapies, particularly chemotherapy and radiation, induce oxidative stress. By inhibiting a key antioxidant system, this compound can lower the threshold for cell death, potentially sensitizing cancer cells to these conventional treatments. Furthermore, inducing ferroptosis is a novel strategy to overcome resistance to traditional apoptosis-inducing chemotherapies. Studies have shown that other ferroptosis inducers synergize with drugs like cisplatin and docetaxel to enhance their anti-cancer effects.
3. How do I design an experiment to test the synergy between this compound and another drug?
A standard approach is to use a dose-response matrix. This involves testing a range of concentrations of this compound alone, the other drug alone, and combinations of the two at various concentration ratios. Cell viability is then measured, and the data is used to calculate a Combination Index (CI) using the Chou-Talalay method.
4. What are the key assays to perform in a combinatorial study with this compound?
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Cell Viability Assay: To determine the effect of the drug combination on cell proliferation and survival. Common assays include MTT, MTS, and CellTiter-Glo.
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Lipid Peroxidation Assay: To confirm the induction of ferroptosis. The C11-BODIPY 581/591 assay is a widely used method for this purpose.
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Western Blotting: To analyze the expression levels of key proteins involved in ferroptosis, such as GPX4, SLC7A11, and markers of oxidative stress.
5. What is a representative example of synergistic data with a ferroptosis inducer?
The following table provides an illustrative example of how to present data from a synergistic interaction between a ferroptosis inducer and a chemotherapeutic agent in a hypothetical cancer cell line.
| Treatment | IC50 (µM) | Combination Index (CI) at 50% Effect | Synergy Interpretation |
| This compound alone | 5.0 | - | - |
| Chemotherapy Drug X alone | 2.5 | - | - |
| This compound + Chemotherapy Drug X (1:1 ratio) | 1.25 (of each drug) | 0.75 | Synergy (CI < 1) |
Note: This is a representative example. Actual values will vary depending on the cell line and drugs used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
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This compound and other drug(s) of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, the other drug, and their combinations in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol is for measuring lipid ROS, a hallmark of ferroptosis, using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound and other relevant compounds (e.g., ferrostatin-1)
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound and/or other compounds for the desired duration.
-
Towards the end of the treatment period, add C11-BODIPY 581/591 to each well to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Harvest the cells using trypsin or a cell scraper.
-
Resuspend the cells in PBS.
-
Analyze the cells immediately using a flow cytometer. The oxidized C11-BODIPY probe will emit green fluorescence (FITC channel), while the reduced form will emit red fluorescence (PE-Texas Red channel). An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits the thioredoxin system, leading to increased ROS, lipid peroxidation, and ultimately ferroptosis.
Experimental Workflow for Synergy Analysis
Caption: A logical workflow for assessing the synergy between this compound and another drug.
References
Technical Support Center: A Troubleshooting Guide for Ferroptosis-Based Assays
Welcome to the technical support center for researchers engaged in ferroptosis-based assays. This guide is designed to provide solutions to common challenges encountered during experimental procedures, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Lipid Peroxidation Assays (e.g., C11-BODIPY, TBARS)
Q1: I am not observing an increase in lipid peroxidation after treating my cells with a ferroptosis inducer (e.g., Erastin, RSL3). What could be the reason?
A1: Several factors could contribute to a lack of detectable lipid peroxidation. Consider the following troubleshooting steps:
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Cell Line Sensitivity: Not all cell lines are equally susceptible to ferroptosis.[1] Ensure your chosen cell line is known to be sensitive to this pathway. Some cell lines may possess compensatory mechanisms that protect them from lipid peroxidation.[1]
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Inducer Concentration and Incubation Time: The concentration of the inducer and the incubation time are critical. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[1][2]
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Compound Stability and Solubility: Ensure that your ferroptosis inducer is stored correctly and is fully dissolved in a suitable solvent like DMSO before use.[1] For instance, Gpx4-IN-9 should be stored at -20°C as a powder and for shorter periods in a solvent at -80°C.
-
Presence of Antioxidants: Antioxidants present in the cell culture medium, such as those from fetal bovine serum (FBS), can interfere with the induction of lipid peroxidation. Consider using a serum-free or reduced-serum medium during the experiment.
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Assay Sensitivity: The assay you are using may not be sensitive enough to detect the changes in your experimental setup. Fluorescent probes like C11-BODIPY are generally more sensitive than colorimetric assays like the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Q2: My C11-BODIPY 581/591 assay results show high background fluorescence or inconsistent readings. How can I improve this?
A2: High background and variability in C11-BODIPY assays can be addressed by optimizing the following:
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Staining Concentration and Time: A common starting point for C11-BODIPY staining is 1-2 µM for 30 minutes at 37°C. However, it is crucial to titrate the dye concentration to find the optimal level for your cells.
-
Washing Steps: Ensure thorough washing with PBS or HBSS after staining to remove any unbound dye, which can contribute to high background.
-
Probe Oxidation: Be aware that general reactive oxygen species (ROS), not just lipid ROS, can cause oxidation of the C11-BODIPY probe. To distinguish between general ROS and lipid peroxidation, consider using other probes like CellROX or MitoSOX in parallel experiments.
-
Gating Strategy for Flow Cytometry: For flow cytometry analysis, it is important to use a proper gating strategy. This should include gating on live, single cells before analyzing the C11-BODIPY signal. Upon oxidation, the fluorescence of the probe shifts from the red to the green channel.
-
Positive Controls: Always include a positive control, such as cells treated with a known inducer of lipid peroxidation like RSL3 or Erastin, to validate the assay procedure.
Q3: The results from my TBARS assay are highly variable and show a high background. What are the common pitfalls of this assay?
A3: The TBARS assay, which measures malondialdehyde (MDA), is known for its potential for non-specific signals. Here’s how to troubleshoot common issues:
-
Sample Preparation: To prevent further oxidation, prepare samples on ice and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Reaction Conditions: The incubation time and temperature of the reaction with thiobarbituric acid (TBA) are critical. A common protocol involves heating at 95°C for 60 minutes. Consistency across all samples is key.
-
Interfering Substances: The TBARS assay can react with other molecules in complex biological samples, leading to non-specific results. Simple TBA tests are often considered flawed for human tissues and body fluids unless calibrated against more specific assays.
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Alternative Methods: For more reliable quantification of lipid peroxidation byproducts, consider using more specific methods like HPLC-based detection of MDA or measuring 4-hydroxynonenal (4-HNE) protein adducts.
Glutathione (GSH) and Glutathione Peroxidase 4 (GPX4) Assays
Q1: My measured GSH/GSSG ratio is very low, even in control cells. What could be causing this?
A1: A common issue in glutathione assays is the artificial oxidation of GSH to its oxidized form, GSSG, during sample preparation. This can lead to a significant underestimation of the GSH/GSSG ratio.
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Sample Handling: GSH is highly susceptible to auto-oxidation. All sample preparation steps should be performed on ice.
-
Deproteinization and GSH Masking: The order of adding reagents is critical. To prevent artificial GSH oxidation, an alkylating agent like N-ethylmaleimide (NEM) should be added before sample acidification and deproteinization. Adding NEM after or along with the acid is incorrect as NEM does not react efficiently with GSH under acidic conditions, and GSH will have already been oxidized.
-
Reagent Stability: Key components of enzymatic recycling assays, such as glutathione reductase (GR) and NADPH, are sensitive and can degrade if not stored properly. Always prepare fresh reagents and check their expiration dates.
Q2: I am not seeing any GPX4 activity, or the activity is very low in my assay.
A2: Low or absent GPX4 activity can be due to several factors:
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Assay Principle: Most GPX4 activity assays are indirect, measuring the consumption of NADPH, which is fluorescent. A decrease in fluorescence indicates GPX4 activity.
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Presence of Other Oxidoreductases: When using whole-cell lysates, other enzymes can interfere with the assay. Using affinity-purified GPX4 can provide a more specific measurement.
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Substrate Specificity: GPX4 specifically reduces lipid hydroperoxides. Ensure you are using an appropriate substrate, such as purified 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine hydroperoxide (PCOOH), for a specific assay.
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Inhibitors in Sample: Your sample may contain endogenous or introduced inhibitors of GPX4.
-
Enzyme Inactivity: Ensure the recombinant GPX4 (if used) or the GPX4 in your lysate is active. Include a positive control to verify the assay components are working.
Cellular Iron Assays
Q1: The iron concentration in my samples is undetectable or very low.
A1: Low iron detection can be due to the sample type, preparation, or assay sensitivity.
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Sample Dilution: You may be using a sample that is too dilute. Try using a higher volume or a more concentrated sample.
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Sample Type: Normal serum iron levels are typically in the range of 10-40 µM. Cell lysates may have lower concentrations. For instance, HeLa cells contain approximately 0.9-1 pg of iron per cell.
-
Iron Release: Iron needs to be released from carrier proteins. This is typically achieved by using an acidic assay buffer. Ensure your homogenization or lysis procedure is sufficient to release the iron.
-
Fresh Samples: It is recommended to use fresh samples. If storage is necessary, snap-freeze the samples in liquid nitrogen and store them at -80°C.
Q2: My samples turned cloudy or turbid after adding the iron probe.
A2: Turbidity in iron assays is a common problem, especially with liver and serum samples, and is often caused by lipoproteins.
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Adding a Detergent: To clear the turbidity, you can add a small amount of 1 M SDS (to a final concentration that does not interfere with the assay) to the sample wells after the initial reaction step and before the final incubation.
Summary of Experimental Parameters
| Parameter | Assay | Recommended Range/Value | Reference |
| Inducer Concentration | Ferroptosis Induction | Cell-line dependent, typically nM to µM range. | |
| Incubation Time | Ferroptosis Induction | 6 - 72 hours, cell-line and inducer dependent. | |
| C11-BODIPY Staining | Lipid Peroxidation | 1 - 10 µM for 30 - 60 minutes at 37°C. | |
| TBARS Reaction | Lipid Peroxidation | 95°C for 60 minutes. | |
| Ferrostatin-1 (Inhibitor) | Ferroptosis Rescue | 1 µM is a common concentration. | |
| Deferoxamine (Inhibitor) | Ferroptosis Rescue | 100 µM is a common concentration. |
Experimental Protocols
Protocol 1: Lipid Peroxidation Assay using C11-BODIPY 581/591
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Cell Seeding: Plate cells in a suitable format (e.g., 12-well or 96-well plate) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentration of a ferroptosis inducer (e.g., RSL3, Erastin) or vehicle control (e.g., DMSO). Include a positive control. Incubate for the desired time (e.g., 6-24 hours).
-
Staining: Prepare a working solution of C11-BODIPY 581/591 in pre-warmed serum-free medium or HBSS at a final concentration of 1-2 µM. Remove the medium from the cells, wash once with PBS, and add the staining solution. Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS or HBSS to remove excess dye.
-
Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry. In its reduced state, the dye fluoresces in the red channel (~590 nm), and upon oxidation by lipid peroxides, its fluorescence shifts to the green channel (~510 nm).
Protocol 2: Glutathione (GSH/GSSG) Assay
-
Sample Collection: Collect cultured cells by centrifugation. For tissue samples, homogenize in a suitable buffer on ice.
-
GSH Masking (for GSSG measurement): To prevent artificial oxidation of GSH, add an alkylating agent like N-ethylmaleimide (NEM) to the sample before deproteinization.
-
Deproteinization: Lyse cells and deproteinize the sample using an acid such as 5% 5-sulfosalicylic acid (SSA) or metaphosphoric acid (MPA). Centrifuge to pellet the precipitated proteins.
-
Assay Reaction: The supernatant can be used in an enzymatic recycling assay. These assays typically use glutathione reductase (GR) to reduce GSSG to GSH. The total GSH then reacts with a chromogen like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.
-
Calculation: A standard curve is generated using known concentrations of GSH. The concentration of total glutathione (tGSH) and GSSG (in NEM-treated samples) can be determined. The concentration of reduced GSH is calculated as: [GSH] = [tGSH] - (2 x [GSSG]).
Protocol 3: Cellular Ferrous Iron (Fe²⁺) Assay
-
Sample Preparation: Homogenize tissue (e.g., 10 mg) or cells (e.g., 1-2 x 10⁶) in 4-10 volumes of ice-cold Iron Assay Buffer. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to remove insoluble material. The supernatant is used for the assay.
-
Standard Curve Preparation: Prepare a standard curve using a provided iron standard, typically diluted in the assay buffer to generate a range of known concentrations.
-
Assay Reaction: Add samples and standards to a 96-well plate. For total iron measurement, an iron reducer is added to convert Fe³⁺ to Fe²⁺.
-
Probe Addition: Add a colorimetric iron probe (e.g., Ferene S) to all wells. This probe reacts with Fe²⁺ to produce a colored complex.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes). Measure the absorbance at the appropriate wavelength (e.g., 593 nm).
-
Calculation: Subtract the background reading (blank) from all sample and standard readings. Determine the iron concentration in the samples based on the standard curve.
Visualizing Key Processes
To aid in understanding the underlying mechanisms and experimental designs, the following diagrams illustrate the core ferroptosis signaling pathway and a general experimental workflow.
Caption: Core signaling pathways in ferroptosis induction and inhibition.
Caption: A general experimental workflow for studying ferroptosis.
References
Technical Support Center: Cell-line Specific Responses to Ferroptosis Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cell-line specific responses to ferroptosis-inducing treatments.
Troubleshooting Guide
Researchers may encounter a variety of issues during ferroptosis experiments. This guide provides potential causes and solutions for common problems.
| Problem | Potential Causes | Recommended Solutions |
| High variability in cell death between replicates | - Inconsistent cell seeding density.- Uneven drug distribution in wells.- Edge effects in multi-well plates.- Contamination (e.g., mycoplasma). | - Ensure a single-cell suspension and uniform seeding.- Mix well contents thoroughly after adding compounds.- Avoid using outer wells of plates or fill them with sterile media/PBS.- Regularly test cell lines for mycoplasma contamination. |
| Ferroptosis inducer (e.g., erastin, RSL3) shows no effect or low efficacy | - Cell line is resistant to ferroptosis.- Incorrect drug concentration.- Drug degradation.- Low expression of key ferroptosis mediators (e.g., ACSL4).[1][2] | - Confirm cell line sensitivity from literature or perform a dose-response experiment with a known sensitive cell line as a positive control.- Perform a dose-response curve to determine the optimal concentration.- Aliquot and store drugs at the recommended temperature, protected from light.- Verify the expression of key ferroptosis-related genes/proteins (e.g., ACSL4, GPX4) in your cell line.[1][2] |
| Inconsistent results with ferroptosis inhibitors (e.g., ferrostatin-1, deferoxamine) | - Inhibitor added too late.- Insufficient inhibitor concentration.- Inhibitor instability. | - Add the inhibitor either before or at the same time as the ferroptosis inducer.- Perform a dose-response experiment to find the optimal inhibitor concentration.- Prepare fresh inhibitor solutions for each experiment. |
| High background in lipid peroxidation assays | - Autofluorescence of cells or media.- Probe concentration is too high.- Phototoxicity from excessive light exposure during imaging. | - Include an unstained control to measure background fluorescence.- Optimize the concentration of the fluorescent probe.- Minimize light exposure and use appropriate filter sets. |
| No change in lipid peroxidation despite observing cell death | - The cell death observed may not be ferroptosis.- The assay time point is not optimal for detecting lipid peroxidation.- The chosen assay is not sensitive enough. | - Confirm ferroptosis using specific inhibitors like ferrostatin-1.[3]- Perform a time-course experiment to identify the peak of lipid peroxidation.- Consider using a more sensitive probe, such as C11-BODIPY 581/591. |
Frequently Asked Questions (FAQs)
Q1: Why do different cell lines show varying sensitivity to the same ferroptosis inducer?
A1: Cell-line specific sensitivity to ferroptosis is influenced by multiple factors, including:
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Expression of key proteins: The expression levels of essential proteins in the ferroptosis pathway, such as Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) and Glutathione Peroxidase 4 (GPX4), are critical. High ACSL4 expression is often correlated with sensitivity, while high GPX4 expression can confer resistance.
-
Metabolic state: The overall metabolic state of the cell, including iron metabolism, lipid composition, and the capacity for glutathione (GSH) synthesis, plays a crucial role.
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Antioxidant systems: The activity of antioxidant systems, such as the NRF2 pathway, can protect cells from lipid peroxidation and thus confer resistance to ferroptosis.
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Tumor suppressor status: The status of tumor suppressors like p53 can modulate ferroptosis sensitivity. p53 can promote ferroptosis by repressing the expression of SLC7A11, a key component of the cystine/glutamate antiporter.
Q2: What are the different mechanisms of action for common ferroptosis inducers like erastin and RSL3?
A2: Erastin and RSL3 induce ferroptosis through distinct mechanisms:
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Erastin is a Class I ferroptosis inducer that inhibits system Xc-, the cystine/glutamate antiporter. This blockage of cystine uptake leads to depletion of intracellular cysteine, a precursor for the antioxidant glutathione (GSH). The resulting GSH depletion inactivates GPX4, leading to the accumulation of lipid peroxides.
-
RSL3 is a Class II ferroptosis inducer that directly and covalently binds to and inhibits the enzyme GPX4. This direct inhibition of GPX4's ability to reduce lipid hydroperoxides leads to their rapid accumulation and subsequent cell death.
Q3: How can I confirm that the cell death I am observing is indeed ferroptosis?
A3: To confirm ferroptosis, you should observe the following hallmarks:
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Inhibition by specific inhibitors: The cell death should be preventable by co-treatment with ferroptosis-specific inhibitors like the radical-trapping antioxidants ferrostatin-1 or liproxstatin-1, or the iron chelator deferoxamine (DFO).
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Accumulation of lipid reactive oxygen species (ROS): A key feature of ferroptosis is the accumulation of lipid peroxides. This can be measured using fluorescent probes such as C11-BODIPY 581/591.
-
Iron dependency: The cell death should be iron-dependent. This can be confirmed by the rescue effect of iron chelators.
Q4: Can a cell line be resistant to erastin but sensitive to RSL3, or vice versa?
A4: Yes, this is possible due to their different mechanisms of action. A cell line might be resistant to erastin if it has alternative ways to maintain intracellular cysteine and GSH levels, or if it has a highly active NRF2 antioxidant response. However, it may still be sensitive to RSL3, which directly inhibits GPX4, bypassing the need for GSH depletion. Conversely, a cell line with very high GPX4 expression or activity might be more resistant to direct inhibition by RSL3.
Q5: What is the role of p53 in ferroptosis?
A5: The tumor suppressor p53 has a complex, often pro-ferroptotic role. Wild-type p53 can enhance ferroptosis sensitivity by transcriptionally repressing SLC7A11, which limits cystine import and subsequent GSH synthesis. However, p53 can also have context-dependent inhibitory effects on ferroptosis. Activation of p53 alone is generally not sufficient to induce ferroptosis directly but can sensitize cells to ferroptosis inducers.
Quantitative Data on Cell Line Responses
The sensitivity of different cancer cell lines to ferroptosis inducers can vary significantly. The following table summarizes the responses of several cell lines to erastin and RSL3.
| Cell Line | Cancer Type | Ferroptosis Inducer | IC50 / EC50 | Reference |
| HT-1080 | Fibrosarcoma | Erastin | ~5-10 µM | |
| HT-1080 | Fibrosarcoma | RSL3 | ~100-200 nM | |
| 786-O | Renal Cell Carcinoma | RSL3 | <1 µmol/L | |
| Calu-1 | Non-small Cell Lung Carcinoma | RSL3 | <1 µmol/L | |
| NCI-H23 | Non-small Cell Lung Carcinoma | RSL3 | <1 µmol/L | |
| A2780 | Ovarian Cancer | Erastin | ~5-10 µM | |
| A2780 | Ovarian Cancer | RSL3 | ~0.1-0.5 µM | |
| HCC4006 | Lung Adenocarcinoma | Erastin | >10 µM (Resistant) | |
| HCC4006 | Lung Adenocarcinoma | RSL3 | >1 µM (Resistant) |
Note: IC50/EC50 values are approximate and can vary based on experimental conditions such as cell density, media composition, and assay duration.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for assessing cell viability following treatment with ferroptosis inducers and inhibitors.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
Ferroptosis inducers (e.g., erastin, RSL3)
-
Ferroptosis inhibitors (e.g., ferrostatin-1, deferoxamine)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ferroptosis inducers and/or inhibitors in complete medium.
-
Remove the medium from the wells and add the medium containing the treatment compounds. Include appropriate vehicle controls. For inhibitor experiments, add the inhibitor shortly before or at the same time as the inducer.
-
Incubate the plate for the desired treatment duration (e.g., 24-48 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol is for the detection of lipid ROS, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
6- or 12-well tissue culture plates
-
Ferroptosis inducers and inhibitors
-
C11-BODIPY 581/591 dye (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with ferroptosis inducers and/or inhibitors for the desired time.
-
Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells by flow cytometry. The oxidized probe will fluoresce in the green channel (e.g., FITC), while the reduced probe will fluoresce in the red channel (e.g., PE-Texas Red). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Alternatively, visualize the cells under a fluorescence microscope.
Visualizations
Signaling Pathways in Ferroptosis
Caption: Core signaling pathways leading to ferroptosis and points of intervention by erastin and RSL3.
Experimental Workflow for Assessing Ferroptosis
Caption: A typical experimental workflow for inducing and measuring ferroptosis in cell culture.
Troubleshooting Logic for Failed Ferroptosis Induction
References
Validation & Comparative
Confirming Ferroptosis: A Comparative Guide to Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases. Distinguishing ferroptosis from other cell death modalities such as apoptosis and necroptosis is crucial for accurate research and effective therapeutic development. This guide provides a comparative overview of key experimental approaches to confirm that a "ferroptocide"—any agent inducing this specific cell death pathway—indeed triggers ferroptosis.
Core Principles of Ferroptosis Confirmation
The validation of ferroptosis hinges on demonstrating three core hallmarks:
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Iron-Dependence : The cell death process is contingent on the presence of intracellular labile iron.
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Lipid Peroxidation : The accumulation of lipid reactive oxygen species (ROS) is a central executioner of ferroptotic cell death.
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GPX4 Inactivation or Overwhelm : The process is often initiated by the inhibition or depletion of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.
Experimental confirmation, therefore, relies on a multi-pronged approach involving pharmacological inhibition, and direct measurement of these biochemical and cellular hallmarks.
Pharmacological Modulation: The First Line of Inquiry
A common and effective initial step to characterize this compound-induced cell death is the use of specific inducers and inhibitors. The expected outcomes of these interventions are summarized below.
Table 1: Expected Outcomes of Pharmacological Modulation in Ferroptosis
| Compound Class | Example Compound(s) | Mechanism of Action | Expected Effect on this compound-Induced Cell Death |
| Ferroptosis Inducers (Positive Controls) | Erastin, RSL3 | Erastin inhibits the cystine/glutamate antiporter (System Xc-), leading to glutathione (GSH) depletion. RSL3 directly inhibits GPX4.[1][2] | Induces cell death with hallmarks of ferroptosis. |
| Ferroptosis Inhibitors (Lipid ROS Scavengers) | Ferrostatin-1, Liproxstatin-1 | Potent radical-trapping antioxidants that specifically inhibit lipid peroxidation.[1] | Rescues or significantly reduces cell death. |
| Ferroptosis Inhibitors (Iron Chelators) | Deferoxamine (DFO) | Binds to and sequesters intracellular labile iron, preventing its participation in Fenton reactions that generate ROS.[3][4] | Rescues or significantly reduces cell death. |
| Apoptosis Inhibitors | Z-VAD-FMK | A pan-caspase inhibitor. | Does not inhibit this compound-induced cell death. |
| Necroptosis Inhibitors | Necrostatin-1 | An inhibitor of RIPK1 kinase activity. | Does not inhibit this compound-induced cell death. |
Comparative Analysis of Key Experimental Assays
To provide robust evidence, pharmacological approaches should be complemented by direct measurement of the biochemical hallmarks of ferroptosis. The following table compares common experimental methods.
Table 2: Comparison of Experimental Assays for Ferroptosis Confirmation
| Hallmark | Assay | Principle | Pros | Cons |
| Lipid Peroxidation | C11-BODIPY 581/591 | A fluorescent probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion by lipid peroxides. Can be quantified by flow cytometry or fluorescence microscopy. | Highly sensitive for lipid ROS. Allows for single-cell analysis and quantification. | Can be prone to photobleaching. Requires specialized equipment (flow cytometer or fluorescence microscope). |
| Malondialdehyde (MDA) Assay | Measures MDA, a stable end-product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored or fluorescent product. | Relatively simple and inexpensive. Can be performed with a standard plate reader. | Less specific than fluorescent probes, as MDA can be generated through other cellular processes. Measures a downstream product, which may not reflect the initial burst of lipid ROS. | |
| Iron Accumulation | Prussian Blue Staining | A histochemical stain where ferric iron (Fe³⁺) reacts with potassium ferrocyanide to form a blue precipitate (Prussian blue). | Simple, inexpensive, and provides qualitative visualization of iron deposits in cells and tissues. | Not quantitative. Stains non-heme iron and may not accurately reflect the labile iron pool involved in ferroptosis. |
| Fluorescent Iron Probes (e.g., FerroOrange) | Fluorescent probes that specifically chelate intracellular ferrous iron (Fe²⁺), leading to an increase in fluorescence intensity. | Allows for quantification of the labile iron pool. Can be used in live cells for dynamic measurements. | Can be susceptible to artifacts from other metals or changes in cellular pH. | |
| GPX4 Activity/Expression | GPX4 Activity Assay | Measures the enzymatic activity of GPX4, often through a coupled reaction where the oxidation of NADPH is monitored by a decrease in absorbance at 340 nm. | Provides a direct functional readout of GPX4. | Can be complex to perform and may require specialized reagents or kits. |
| Western Blot for GPX4 | Measures the protein expression level of GPX4. | A standard and widely available technique. | Does not provide information on the enzymatic activity of GPX4, which is the critical factor in ferroptosis. | |
| Cell Viability | MTT/CCK-8 Assay | Colorimetric assays that measure the metabolic activity of viable cells. | High-throughput and relatively inexpensive. Provide quantitative data on cell death. | Not specific to ferroptosis and can be confounded by changes in cellular metabolism. |
Signaling Pathways and Experimental Workflow
To visualize the intricate process of ferroptosis and the experimental logic for its confirmation, the following diagrams are provided.
Figure 1. Simplified Signaling Pathway of Ferroptosis. This diagram illustrates the central role of GPX4, iron, and lipid ROS in ferroptosis, and the points of intervention for common inducers and inhibitors.
Detailed Experimental Protocols
1. Lipid Peroxidation Assay using C11-BODIPY 581/591 and Flow Cytometry
-
Principle: The fluorescent probe C11-BODIPY 581/591 incorporates into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from ~591 nm (red) to ~510 nm (green). The ratio of green to red fluorescence is proportional to the extent of lipid peroxidation.
-
Protocol:
-
Seed cells in a multi-well plate and treat with the this compound and/or inhibitors for the desired time.
-
In the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells using a flow cytometer with excitation at 488 nm and emission detection in both the green (~510-530 nm) and red (~580-610 nm) channels.
-
Calculate the ratio of green to red fluorescence intensity to quantify lipid peroxidation.
-
2. Malondialdehyde (MDA) Assay
-
Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically at ~532 nm.
-
Protocol:
-
Treat cells as described above and harvest.
-
Lyse the cells in a suitable lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.
-
Centrifuge the lysate to remove cellular debris.
-
Mix the supernatant with the TBA reagent and incubate at 95°C for 60 minutes.
-
Cool the samples on ice and measure the absorbance at 532 nm using a microplate reader.
-
Quantify MDA levels using a standard curve generated with an MDA standard.
-
3. Intracellular Iron Detection by Prussian Blue Staining
-
Principle: This histochemical method detects ferric iron (Fe³⁺). In the presence of an acidic solution of potassium ferrocyanide, ferric iron forms a bright blue precipitate called Prussian blue.
-
Protocol:
-
Grow cells on coverslips and treat as desired.
-
Fix the cells with 4% paraformaldehyde.
-
Wash the cells with PBS.
-
Prepare a fresh working solution by mixing equal parts of 2% hydrochloric acid and 2% potassium ferrocyanide.
-
Incubate the cells in the working solution for 20-30 minutes at room temperature.
-
Wash the cells with distilled water.
-
Counterstain with a nuclear dye like Nuclear Fast Red.
-
Mount the coverslips on microscope slides and visualize the blue iron deposits using a light microscope.
-
4. GPX4 Activity Assay
-
Principle: The activity of GPX4 is measured indirectly in a coupled enzyme reaction. GPX4 reduces a substrate (e.g., cumene hydroperoxide) using GSH, which is converted to its oxidized form (GSSG). Glutathione reductase (GR) then recycles GSSG back to GSH using NADPH as a cofactor. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.
-
Protocol:
-
Prepare cell lysates from treated and control cells.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add the cell lysate, assay buffer, NADPH, GSH, and GR.
-
Initiate the reaction by adding the GPX4 substrate (e.g., cumene hydroperoxide).
-
Immediately measure the absorbance at 340 nm kinetically over several minutes using a microplate reader.
-
Calculate the GPX4 activity based on the rate of decrease in absorbance.
-
5. Cell Viability Assay (CCK-8)
-
Principle: The Cell Counting Kit-8 (CCK-8) assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate and treat with the this compound and/or inhibitors.
-
At the end of the treatment period, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
By employing a combination of these pharmacological and biochemical assays, researchers can confidently and accurately confirm whether a compound of interest induces cell death via ferroptosis. This rigorous validation is essential for advancing our understanding of this unique cell death pathway and for the development of novel therapeutic strategies.
References
Validating Ferroptocide's Ferroptotic Mechanism Using Ferrostatin-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the ferroptotic mechanism of a novel inducer, "Ferroptocide," using the well-characterized ferroptosis inhibitor, ferrostatin-1. We will objectively compare the performance of ferrostatin-1 with other alternatives and provide supporting experimental data and detailed protocols to aid in your research.
Introduction to Ferroptosis and its Inhibition
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1][2] This process is distinct from other cell death pathways like apoptosis and is implicated in various pathological conditions, making it a promising target for therapeutic intervention.[3]
The validation of a compound's ability to induce ferroptosis relies on demonstrating that its cytotoxic effects can be specifically rescued by inhibitors of this pathway. Ferrostatin-1 (Fer-1) is a potent and selective synthetic antioxidant that acts as a radical-trapping agent, preventing lipid peroxidation and thereby inhibiting ferroptosis.[4] Its ability to rescue cells from a cytotoxic agent is a key piece of evidence confirming the agent's mechanism as a ferroptosis inducer.
"this compound" is a novel small molecule, derived from the natural product pleuromutilin, that has been identified as a potent inducer of ferroptosis. Unlike canonical inducers like erastin and RSL3, this compound is reported to act by inhibiting thioredoxin, a key component of the cellular antioxidant system. This guide will detail the experimental steps to validate this ferroptotic mechanism using ferrostatin-1.
Core Principle: Rescue Experiment
The central experimental design to validate this compound's mechanism involves a "rescue" experiment. In this setup, cells are treated with this compound to induce cell death. A parallel group of cells is pre-treated with ferrostatin-1 before the addition of this compound. If this compound induces cell death via ferroptosis, ferrostatin-1 will prevent this effect, leading to a significant increase in cell viability compared to cells treated with this compound alone.
Comparative Efficacy of Ferroptosis Inhibitors
While ferrostatin-1 is a widely used and effective tool, several other inhibitors with different mechanisms of action can also be employed to confirm the ferroptotic pathway. Understanding their distinct mechanisms provides a more robust validation.
| Inhibitor | Mechanism of Action | Typical Working Concentration | Key Features |
| Ferrostatin-1 | Radical-trapping antioxidant; prevents lipid peroxidation. | 0.1 - 10 µM | Potent and specific inhibitor of ferroptosis. |
| Liproxstatin-1 | Radical-trapping antioxidant; similar to ferrostatin-1. | 0.05 - 1 µM | Highly potent, often used as a benchmark inhibitor. |
| Deferoxamine (DFO) | Iron chelator; removes iron required for the Fenton reaction and lipid peroxidation. | 10 - 100 µM | Confirms the iron-dependent nature of cell death. |
| Vitamin E (α-tocopherol) | Natural lipophilic antioxidant; scavenges lipid peroxyl radicals. | 10 - 50 µM | Less potent than synthetic inhibitors but a relevant biological antioxidant. |
Experimental Protocols
Here, we provide detailed protocols for the key experiments required to validate the ferroptotic mechanism of this compound.
Cell Viability Assay (Seeding and Treatment)
This assay quantifies the extent of cell death induced by this compound and the rescue effect of ferrostatin-1.
Materials:
-
Ferroptosis-sensitive cell line (e.g., HT-1080 fibrosarcoma, ES-2 ovarian cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Ferrostatin-1 (and other inhibitors for comparison)
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Inhibitor Pre-treatment: The next day, pre-treat the designated wells with ferrostatin-1 or other inhibitors at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
This compound Treatment: Add this compound at a range of concentrations to the wells, including those pre-treated with inhibitors.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24-72 hours), as determined by initial time-course experiments with this compound.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability. Plot dose-response curves to calculate IC50 values for this compound in the presence and absence of inhibitors.
Lipid ROS Measurement (C11-BODIPY 581/591 Assay)
This assay directly measures lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
Cells cultured in 6-well plates or chamber slides
-
This compound
-
Ferrostatin-1
-
C11-BODIPY 581/591 fluorescent probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound with or without pre-treatment with ferrostatin-1 as described in the cell viability assay.
-
Probe Loading: Towards the end of the treatment period, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Cell Harvesting and Washing (for Flow Cytometry): Gently detach the cells, wash them with PBS, and resuspend in fresh PBS.
-
Imaging (for Microscopy): Wash the cells with PBS and add fresh medium or PBS for imaging.
-
Data Acquisition:
-
Flow Cytometry: Analyze the cells on a flow cytometer. The oxidized C11-BODIPY probe will fluoresce in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Capture images using appropriate filter sets for the oxidized (green) and reduced (red) forms of the probe.
-
-
Data Analysis: Quantify the shift in fluorescence to determine the level of lipid ROS.
Data Presentation
The quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Effect of Ferrostatin-1 on this compound-Induced Cytotoxicity
| Cell Line | Treatment | IC50 (µM) |
| ES-2 | This compound | [Insert experimental value] |
| This compound + Ferrostatin-1 (1 µM) | [Insert experimental value] | |
| HT-1080 | This compound | [Insert experimental value] |
| This compound + Ferrostatin-1 (1 µM) | [Insert experimental value] |
Table 2: Comparative Efficacy of Ferroptosis Inhibitors in Rescuing this compound-Induced Cell Death
| Inhibitor (Concentration) | Cell Viability (%) with this compound (at IC50) |
| Vehicle Control | 50% |
| Ferrostatin-1 (1 µM) | [Insert experimental value] |
| Liproxstatin-1 (0.5 µM) | [Insert experimental value] |
| Deferoxamine (50 µM) | [Insert experimental value] |
Table 3: Quantification of Lipid ROS Production
| Treatment | Fold Change in C11-BODIPY Oxidation (Green/Red Ratio) |
| Vehicle Control | 1.0 |
| This compound (IC50) | [Insert experimental value] |
| This compound + Ferrostatin-1 | [Insert experimental value] |
Visualizing the Validation Workflow and Underlying Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental logic and the signaling pathways involved.
Caption: Experimental workflow for validating this compound's mechanism.
Caption: Ferroptosis pathway showing this compound's action and Ferrostatin-1's inhibition.
Caption: Logical framework for validating this compound's mechanism.
Conclusion
By following the experimental protocols and data analysis frameworks outlined in this guide, researchers can rigorously validate the ferroptotic mechanism of novel inducers like this compound. The use of ferrostatin-1 as a primary tool, supported by comparative analysis with other inhibitors, provides a robust and reliable approach to characterizing new players in the ferroptosis pathway. This, in turn, will accelerate the development of novel therapeutics targeting this critical cell death process.
References
- 1. Diverse compounds from pleuromutilin lead to a thioredoxin inhibitor and inducer of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The application of approaches in detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Ferroptosis Inducers: Ferroptocide vs. Erastin and RSL3
For researchers, scientists, and drug development professionals, understanding the nuances of ferroptosis-inducing agents is critical for advancing cancer therapy and other disease research. This guide provides a comprehensive comparison of a novel inducer, Ferroptocide, with the two most well-established ferroptosis-inducing compounds, erastin and RSL3.
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Its discovery has opened new avenues for therapeutic intervention, particularly in cancers resistant to traditional apoptotic cell death. Erastin and RSL3 have been pivotal tools in elucidating the mechanisms of ferroptosis.[3] More recently, this compound has emerged as a potent inducer with a distinct mechanism of action, offering new possibilities for research and clinical applications.[1]
Mechanism of Action: A Tale of Three Pathways
The primary distinction between these three compounds lies in their molecular targets and the pathways they initiate to induce ferroptosis.
Erastin , a class 1 ferroptosis-inducing compound (FIN), acts by inhibiting the cystine/glutamate antiporter, known as system Xc-. This transporter is responsible for importing extracellular cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). By blocking cystine uptake, erastin leads to GSH depletion. GSH is an essential cofactor for Glutathione Peroxidase 4 (GPX4), the key enzyme that neutralizes lipid hydroperoxides. The depletion of GSH results in the indirect inactivation of GPX4, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death.
RSL3 , a class 2 FIN, bypasses the need for GSH depletion by directly and covalently inhibiting GPX4. This direct inactivation of the primary defense against lipid peroxidation leads to a rapid and potent induction of ferroptosis.
This compound , in contrast, induces ferroptosis through a novel mechanism: the inhibition of thioredoxin (Trx). The thioredoxin system is another major antioxidant pathway in the cell. By inhibiting thioredoxin, this compound disrupts the cellular redox balance, leading to an increase in oxidative stress and subsequent lipid peroxidation, culminating in ferroptotic cell death. This distinct mechanism makes this compound a valuable tool for studying ferroptosis in contexts where cells may be resistant to GPX4 or system Xc- inhibition.
Figure 1. Signaling pathways of Erastin, RSL3, and this compound in inducing ferroptosis.
Quantitative Efficacy: A Comparative Overview
Direct, head-to-head comparisons of the half-maximal inhibitory concentration (IC50) values for this compound, erastin, and RSL3 across a broad panel of cell lines under identical experimental conditions are not yet widely available in the published literature. However, by compiling data from various studies, a general picture of their relative potencies can be formed. It is important to note that IC50 values are highly dependent on the cell line and the experimental conditions, such as the duration of treatment.
| Compound | Cell Line | IC50 (72h) | Reference |
| This compound (P18) | ES-2 (Ovarian Cancer) | 0.5 µM | |
| A549 (Lung Cancer) | 1.8 µM | ||
| HCT116 (Colon Cancer) | 2.1 µM | ||
| Mia PaCa-2 (Pancreatic Cancer) | 0.9 µM | ||
| Primary Peritoneal Carcinoma | 0.7 µM | ||
| Erastin | HT-1080 (Fibrosarcoma) | ~5-10 µM | |
| PANC-1 (Pancreatic Cancer) | ~10 µM | ||
| A549 (Lung Cancer) | ~5-10 µM | ||
| RSL3 | HT-1080 (Fibrosarcoma) | ~0.1-0.5 µM | |
| A549 (Lung Cancer) | ~0.5 µM | ||
| MCF7 (Breast Cancer) | >2 µM (Resistant) |
Note: The IC50 values for erastin and RSL3 are representative values from the literature and may vary significantly between studies. The data for this compound is from a single study.
From the available data, RSL3 generally appears to be the most potent of the three in sensitive cell lines, often exhibiting sub-micromolar IC50 values. This compound also demonstrates potent, sub-micromolar to low-micromolar activity across a range of cancer cell lines. Erastin typically requires higher concentrations to induce ferroptosis.
Experimental Protocols
Accurate and reproducible assessment of ferroptosis induction is crucial. Below are detailed methodologies for key experiments used to evaluate the efficacy of this compound, erastin, and RSL3.
Cell Viability Assay (e.g., AlamarBlue or MTT Assay)
This assay quantifies the metabolic activity of cells, which is proportional to the number of viable cells.
Figure 2. General workflow for a cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, erastin, or RSL3. Include a vehicle control (e.g., DMSO). For rescue experiments, co-treat with a ferroptosis inhibitor such as ferrostatin-1 (1 µM) or an iron chelator like deferoxamine (100 µM).
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours).
-
Viability Reagent: Add AlamarBlue or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Signal Measurement: Measure the fluorescence (AlamarBlue) or absorbance (MTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Lipid Peroxidation Assay (e.g., C11-BODIPY 581/591)
This assay directly measures the accumulation of lipid ROS, a hallmark of ferroptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with the ferroptosis inducer for a shorter time course (e.g., 1-8 hours).
-
Probe Staining: Add the C11-BODIPY 581/591 probe (final concentration 1-5 µM) to the cell culture medium and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with PBS to remove excess probe.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. Upon oxidation, the fluorescence of the C11-BODIPY probe shifts from red to green.
-
Quantification: Quantify the shift in fluorescence to determine the level of lipid peroxidation.
Thioredoxin Activity Assay
This assay is specifically relevant for assessing the mechanism of action of this compound.
Protocol:
-
Cell Lysis: Treat cells with this compound or a vehicle control, then lyse the cells to obtain cell lysates.
-
Assay Reaction: Use a commercially available thioredoxin activity assay kit. The assay typically involves the reduction of DTNB (5,5'-dithiobis (2-nitrobenzoic acid)) by thioredoxin reductase to TNB, which can be measured spectrophotometrically at 412 nm. The presence of an active thioredoxin system will result in a color change.
-
Measurement: Measure the absorbance at 412 nm over time.
-
Analysis: The rate of increase in absorbance is proportional to the thioredoxin activity. Compare the activity in lysates from this compound-treated cells to the vehicle control.
Summary and Conclusion
This compound, erastin, and RSL3 are all potent inducers of ferroptosis but operate through distinct mechanisms. Erastin acts indirectly by depleting GSH, RSL3 directly inhibits GPX4, and this compound introduces a new paradigm by targeting the thioredoxin system. This mechanistic diversity is a significant advantage for the field, as it provides a broader range of tools to induce ferroptosis, potentially overcoming resistance mechanisms that may arise from targeting a single pathway.
While direct, comprehensive comparative efficacy data is still emerging, initial studies suggest that this compound is a potent inducer of ferroptosis with broad activity across various cancer cell lines. Its novel mechanism of action and potential for immunogenic cell death induction make it a highly promising compound for further investigation in cancer therapy and other diseases where ferroptosis plays a role. Researchers should carefully consider the specific molecular context of their experimental system when choosing the most appropriate ferroptosis inducer.
References
Validating the Inhibition of Thioredoxin by Ferroptocide in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ferroptocide, a novel covalent inhibitor of thioredoxin (TXN), with other established thioredoxin system inhibitors. We present supporting experimental data and detailed protocols for validating the inhibition of thioredoxin in a cellular environment, enabling researchers to effectively evaluate and utilize these compounds in their studies.
Introduction to this compound and Thioredoxin Inhibition
This compound is a small molecule that has been identified as a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] Mechanistic studies have revealed that this compound exerts its pro-ferroptotic effect by directly targeting and inhibiting thioredoxin (TXN), a key component of the cellular antioxidant system.[1] The thioredoxin system, which also includes thioredoxin reductase (TXNRD) and NADPH, plays a crucial role in maintaining cellular redox homeostasis by reducing oxidized proteins and detoxifying reactive oxygen species (ROS).[2][3] Inhibition of this system leads to an accumulation of ROS, lipid peroxidation, and ultimately, ferroptotic cell death.[4]
Comparative Analysis of Thioredoxin Inhibitors
This compound distinguishes itself from other thioredoxin system inhibitors through its direct and covalent modification of thioredoxin. The following table summarizes the characteristics of this compound in comparison to other commonly used inhibitors that target the thioredoxin system.
| Inhibitor | Target(s) | Mechanism of Action | Cellular Effects | Reference |
| This compound | Thioredoxin (TXN) | Covalently modifies active site cysteines (C32, C35) and C73. | Induces rapid ferroptosis, increases ROS and lipid peroxidation. | |
| Auranofin | Thioredoxin Reductase (TXNRD) | Inhibits the seleno-cysteine residue in the active site of TXNRD. | Induces apoptosis and ferroptosis, disrupts redox balance. | |
| PX-12 (1-methylpropyl 2-imidazolyl disulfide) | Thioredoxin (TXN) | Reversibly inhibits TXN through disulfide exchange. | Induces apoptosis, inhibits cell proliferation. | |
| PMX464 | Thioredoxin (TXN) | Irreversible inhibitor of TXN. | Induces apoptosis. |
Quantitative Comparison of Inhibitor Potency
The efficacy of this compound in inhibiting thioredoxin activity has been quantitatively compared to other known inhibitors in cellular lysates.
| Compound | Concentration | Cell Line | % Inhibition of Thioredoxin Activity | Reference |
| This compound | 20 µM | ES-2 | ~75% | |
| PMX464 | 50 µM | ES-2 | ~40% | |
| PX-12 | 50 µM | ES-2 | ~25% |
Experimental Protocols for Validating Thioredoxin Inhibition
Several robust methods can be employed to validate the engagement and inhibition of thioredoxin by compounds like this compound in a cellular setting.
Thioredoxin Activity Assay
This assay directly measures the enzymatic activity of thioredoxin in cell lysates following treatment with an inhibitor.
Protocol:
-
Cell Lysis: Treat cells with the desired concentration of the inhibitor (e.g., this compound) for a specified time. Harvest and lyse the cells in a suitable buffer to obtain the soluble protein fraction.
-
Assay Reaction: The activity of thioredoxin is typically measured using an insulin reduction assay. In this assay, thioredoxin reduces insulin, and the resulting free thiol groups are detected by their reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product (TNB) that can be measured spectrophotometrically at 412 nm.
-
Data Analysis: Compare the rate of TNB formation in lysates from inhibitor-treated cells to that of vehicle-treated (e.g., DMSO) control cells. The percentage of inhibition is calculated based on the reduction in activity.
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to demonstrate the covalent modification of the thioredoxin active site by an inhibitor.
Protocol:
-
Inhibitor Pre-treatment: Treat cells with the inhibitor (e.g., this compound) or vehicle control.
-
Probe Incubation: Following pre-treatment, incubate the cells with a broad-spectrum cysteine-reactive probe that contains a reporter tag (e.g., a fluorophore or biotin). This probe will label the active site cysteines of thioredoxin that are not already blocked by the inhibitor.
-
Lysis and Visualization: Lyse the cells and separate the proteins by SDS-PAGE. The labeling of thioredoxin by the probe can be visualized by in-gel fluorescence scanning or by streptavidin blotting if a biotinylated probe is used. A decrease in probe labeling in the inhibitor-treated sample compared to the control indicates covalent modification of the target by the inhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.
Protocol:
-
Treatment: Treat intact cells with the test compound (e.g., this compound) or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Detection: Analyze the amount of soluble thioredoxin remaining at each temperature by Western blotting.
-
Data Analysis: Binding of the compound to thioredoxin will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control. This is visualized as a shift in the melting curve of the protein.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Diverse compounds from pleuromutilin lead to a thioredoxin inhibitor and inducer of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thioredoxin system mediates redox-induced cell death in human colon cancer cells: Implications for the mechanism of action of anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ALDH16A1 mediated thioredoxin lysosomal degradation to enhance ferroptosis susceptibility in SMARCA4-deficient NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative study of the speed of cell death: Ferroptocide vs. other inducers
A comparative analysis of the kinetics of regulated cell death (RCD) is crucial for researchers in cell biology and drug development. The speed at which a cell dies can have significant implications for tissue homeostasis, inflammation, and the efficacy of therapeutic interventions. This guide provides a comparative overview of the speed of ferroptosis versus other major RCD pathways: apoptosis, necroptosis, and pyroptosis. The information is supported by experimental data, detailed protocols, and visual diagrams of the core signaling pathways.
Overview of Regulated Cell Death Pathways
Regulated cell death is a genetically controlled process essential for development, tissue maintenance, and eliminating damaged or infected cells[1][2]. Dysregulation of these pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders[1][3]. The primary RCD pathways discussed here—ferroptosis, apoptosis, necroptosis, and pyroptosis—are distinct in their molecular mechanisms, morphology, and, critically, their kinetics[4].
-
Ferroptosis is a unique iron-dependent form of cell death characterized by the lethal accumulation of lipid peroxides.
-
Apoptosis is a well-characterized, non-inflammatory form of programmed cell death involving caspase activation.
-
Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is mediated by receptor-interacting protein kinases (RIPKs).
-
Pyroptosis is a highly inflammatory form of cell death dependent on caspases and the gasdermin protein family, leading to cell lysis.
Comparative Kinetics of Cell Death
The time from induction to the final stages of cell death varies significantly between different RCD pathways. This is influenced by the cell type, the nature and concentration of the stimulus, and the specific molecular machinery involved. The following table summarizes quantitative data on the speed of different cell death modalities from various studies.
| Cell Death Modality | Inducer & Concentration | Cell Line | Time to Onset / Significant Death |
| Ferroptosis | Erastin (1 µM) | HT22 Neuronal Cells | ~8 hours for significant NO, ROS, and lipid-ROS accumulation |
| Ferroptosis | Erastin (5 µM) | RD Rhabdomyosarcoma Cells | 24 hours for significant cell death |
| Ferroptosis | Sorafenib (20 µM) | SKHep1 Hepatocellular Carcinoma | 30-60 minutes for initial phosphorylation changes |
| Apoptosis | Staurosporine (0.5 µM) | U937 Macrophages | Caspase-3 activity peaks around 4-8 hours |
| Apoptosis | Staurosporine (1 µM) | PaTu 8988t Pancreatic Cancer | Significant apoptosis observed from 3 to 24 hours |
| Apoptosis | Staurosporine (0.5 µM) | Septo-hippocampal cultures | 32% cell death at 24 hours, 50% at 72 hours |
| Necroptosis | TNF-α (10 ng/mL) + Z-VAD-FMK (10 µM) | L929 Fibrosarcoma Cells | Most cells become necrotic within 3 hours |
| Necroptosis | TNF-α + Z-IETD-FMK | MC3T3-E1 Osteoblasts | Significant cell death observed at 12 and 24 hours |
| Pyroptosis | LPS (10 ng/ml) + ATP (3 mM) | J774 Macrophages | Significant LDH release (cell lysis) within 1-2 hours |
| Pyroptosis | LPS (100 ng/mL) | RAW264.7 Macrophages | Significant pyroptosis observed in a dose-dependent manner |
From the data, a general trend emerges:
-
Pyroptosis and Necroptosis are typically rapid forms of cell death, often occurring within a few hours, consistent with their lytic and inflammatory nature.
-
Apoptosis generally proceeds at a moderate pace, with key molecular events like caspase activation occurring over several hours.
-
Ferroptosis kinetics can be variable. While initial signaling events can be detected early, the execution phase leading to widespread cell death often takes longer, extending over many hours.
Signaling Pathways and Mechanisms
The distinct kinetics of each pathway are a direct result of their unique signaling cascades.
Ferroptosis Pathway
Ferroptosis is triggered by the inhibition of the cystine/glutamate antiporter (System Xc-) or the inactivation of Glutathione Peroxidase 4 (GPX4). This leads to the depletion of glutathione (GSH), an essential antioxidant, causing an iron-dependent accumulation of lethal lipid reactive oxygen species (ROS) and subsequent cell death.
Apoptosis Pathway
Apoptosis is executed by caspases and can be initiated via two main routes. The extrinsic pathway is triggered by external ligands binding to death receptors. The intrinsic pathway is initiated by internal stress signals, leading to the release of cytochrome c from mitochondria.
Necroptosis Pathway
Necroptosis is a form of programmed necrosis initiated by death receptors like TNFR1. When caspase-8 is inhibited, RIPK1 and RIPK3 are activated, forming a complex called the necrosome. This complex phosphorylates MLKL, which then oligomerizes and translocates to the plasma membrane, causing its rupture.
Pyroptosis Pathway
Pyroptosis is initiated by the activation of inflammasomes in response to pathogenic or endogenous danger signals. The inflammasome activates inflammatory caspases (caspase-1/4/5/11), which cleave Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell lysis and the release of inflammatory cytokines.
Experimental Protocols
Accurate measurement of cell death kinetics is fundamental to comparative studies. A generalized workflow is presented below, followed by specific protocols for inducing each type of cell death.
General Experimental Workflow
This workflow outlines the key steps for a time-course experiment to compare the kinetics of different cell death inducers.
Protocol 1: Induction of Ferroptosis with Erastin
-
Cell Seeding: Plate cells (e.g., HT22 or PANC1) in a suitable format (e.g., 96-well plate for imaging or 6-well plate for flow cytometry) and allow them to adhere overnight.
-
Preparation of Inducer: Prepare a stock solution of Erastin in DMSO. Dilute to the final desired concentration (e.g., 1-10 µM) in pre-warmed cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing Erastin. Include a vehicle control (DMSO) and a ferroptosis inhibitor control (e.g., Ferrostatin-1).
-
Time-Course Analysis: At each designated time point (e.g., 4, 8, 12, 16, 24 hours), measure cell death using one of the methods described below.
Protocol 2: Induction of Apoptosis with Staurosporine
-
Cell Seeding: Plate cells as described above.
-
Preparation of Inducer: Prepare a stock solution of Staurosporine in DMSO. Dilute to the final desired concentration (e.g., 0.5-1 µM) in pre-warmed cell culture medium.
-
Treatment: Replace the culture medium with the Staurosporine-containing medium. Include a vehicle control (DMSO).
-
Time-Course Analysis: At each time point (e.g., 2, 4, 6, 12, 24 hours), assess cell death. Apoptosis can be confirmed by measuring caspase-3/7 activation or through Annexin V staining.
Protocol 3: Induction of Necroptosis with TNF-α and z-VAD-FMK
-
Cell Seeding: Plate cells (e.g., L929) as described above.
-
Preparation of Inducers: Prepare stock solutions of TNF-α (in PBS with BSA) and a pan-caspase inhibitor like z-VAD-FMK (in DMSO).
-
Treatment: Pre-treat cells with z-VAD-FMK (e.g., 20 µM) for 30-60 minutes to ensure caspase inhibition. Then, add TNF-α to the final concentration (e.g., 10-20 ng/mL). Include controls for vehicle, TNF-α alone, and z-VAD-FMK alone.
-
Time-Course Analysis: Necroptosis is often rapid. Measure cell death at early time points (e.g., 1, 2, 3, 4, 6, 8 hours) using a membrane integrity assay like PI staining or LDH release.
Protocol 4: Induction of Pyroptosis with LPS and Nigericin
-
Cell Seeding: Plate macrophages (e.g., J774A.1 or bone marrow-derived macrophages) as described above.
-
Priming (Signal 1): Treat cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours. This step primes the inflammasome by upregulating NLRP3 and pro-IL-1β expression.
-
Activation (Signal 2): After priming, add Nigericin (e.g., 5-10 µM) to the culture medium. Nigericin is an ionophore that activates the NLRP3 inflammasome.
-
Time-Course Analysis: Pyroptosis is very rapid. Measure cell lysis via LDH release or PI uptake at short intervals (e.g., 15, 30, 60, 90, 120 minutes) after adding Nigericin.
Methods for Measuring Cell Death Kinetics
-
Live-Cell Imaging: Use a fluorescent dye that enters cells upon membrane rupture (e.g., SYTOX Green, Propidium Iodide). An automated microscope can capture images at regular intervals, allowing for the direct quantification of dead cells over time.
-
Flow Cytometry: At each time point, harvest cells and stain with Annexin V (detects apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD (detects cells with compromised membranes). This method can distinguish between different stages of cell death.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme released upon plasma membrane damage. At each time point, collect the cell culture supernatant and measure LDH activity using a commercially available kit. This is a reliable method for quantifying lytic cell death like necroptosis and pyroptosis.
References
- 1. The Mechanisms of Regulated Cell Death: Structural and Functional Proteomic Pathways Induced or Inhibited by a Specific Protein—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting regulated cell death pathways in cancers for effective treatment: a comprehensive review [frontiersin.org]
- 4. Frontiers | Targeting Cell Death: Pyroptosis, Ferroptosis, Apoptosis and Necroptosis in Osteoarthritis [frontiersin.org]
Confirming Ferroptosis: A Comparative Guide to Biomarkers Induced by Erastin, RSL3, and FINO2
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases. The ability to reliably induce and confirm ferroptosis is paramount for advancing research and developing novel therapeutics. This guide provides an objective comparison of key biomarkers for confirming ferroptosis induced by three commonly used ferroptocides: Erastin, RSL3, and FINO2. We present supporting experimental data, detailed protocols for biomarker assessment, and visual guides to the underlying signaling pathways.
Distinguishing Ferroptocide Mechanisms
Understanding the distinct mechanisms of action of common ferroptosis inducers is crucial for selecting and interpreting the appropriate biomarkers.
-
Erastin (Class 1 Ferroptosis Inducer): Erastin inhibits the system Xc- cystine/glutamate antiporter, leading to a depletion of intracellular cysteine. Cysteine is a critical precursor for the synthesis of glutathione (GSH), an essential cofactor for the antioxidant enzyme Glutathione Peroxidase 4 (GPX4). The resulting GSH depletion inactivates GPX4, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1][2]
-
RSL3 (Class 2 Ferroptosis Inducer): RAS-selective lethal 3 (RSL3) directly and covalently binds to the active site of GPX4, thereby inhibiting its enzymatic activity.[1][3] This direct inhibition bypasses the need for GSH depletion, leading to a rapid accumulation of lipid peroxides.
-
FINO2 (Ferroptosis-Inducing Endoperoxide): FINO2 induces ferroptosis through a dual mechanism. It indirectly inhibits GPX4 activity and directly oxidizes intracellular ferrous iron (Fe²⁺), which contributes to the generation of lipid ROS through Fenton chemistry.[4] Unlike erastin, FINO2 does not cause significant GSH depletion.
Comparative Analysis of Key Ferroptosis Biomarkers
The following tables summarize the expected quantitative changes in key biomarkers in response to treatment with Erastin, RSL3, and FINO2, based on published experimental data. These values can vary depending on the cell type, experimental conditions, and assay used.
Table 1: Lipid Peroxidation Markers
| Biomarker | Assay | Inducer | Expected Change (Fold Change vs. Control) | Reference |
| Lipid ROS | C11-BODIPY | Erastin | Significant Increase | |
| RSL3 | Significant Increase | |||
| FINO2 | Significant Increase (often greater than Erastin) | |||
| Malondialdehyde (MDA) | TBARS Assay | Erastin | Increase | N/A |
| RSL3 | Increase | N/A | ||
| FINO2 | Increase | N/A |
Table 2: Glutathione and GPX4 Status
| Biomarker | Assay | Inducer | Expected Change | Reference |
| Intracellular GSH | DTNB-based Assay | Erastin | ~3-fold Decrease | |
| RSL3 | No significant change | |||
| FINO2 | No significant change | |||
| GPX4 Protein Level | Western Blot | Erastin | Minor decrease | |
| RSL3 | Significant decrease | |||
| FINO2 | Minor decrease |
Table 3: Iron Metabolism Markers
| Biomarker | Assay | Inducer | Expected Change | Reference |
| Labile Iron Pool (Fe²⁺) | Fluorescent Probes | Erastin | Increase | |
| RSL3 | Increase | |||
| FINO2 | Increase (due to direct oxidation) | |||
| Transferrin Receptor (TFRC) | Western Blot/qPCR | RSL3 | Increase |
Table 4: Gene and Protein Expression Markers
| Biomarker | Assay | Inducer | Expected Change | Reference |
| CHAC1 mRNA | qPCR | Erastin | ~7-fold Increase | |
| FINO2 | ~7-fold Increase | |||
| PTGS2 (COX-2) mRNA | qPCR | RSL3 | Significant Increase | |
| Erastin | No significant change | |||
| FINO2 | No significant change | |||
| ACSL4 Protein Level | Western Blot | Erastin/RSL3 | Upregulation often correlates with sensitivity | N/A |
| LPCAT3 Protein Level | Western Blot | Erastin/RSL3 | Upregulation often correlates with sensitivity | N/A |
Experimental Protocols
1. Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol is adapted for fluorescence microscopy or flow cytometry to detect lipid ROS.
-
Materials:
-
Cells of interest
-
Culture medium
-
Ferroptosis inducers (Erastin, RSL3, FINO2)
-
C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., 96-well plate for microscopy, 6-well plate for flow cytometry) and allow them to adhere overnight.
-
Treat cells with the desired concentration of ferroptosis inducer for the appropriate duration (e.g., 6-24 hours). Include a vehicle-treated control.
-
Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 1-5 µM in culture medium.
-
Remove the medium containing the ferroptosis inducer and add the C11-BODIPY working solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Add fresh PBS or culture medium to the cells.
-
Immediately analyze the cells by fluorescence microscopy or flow cytometry.
-
Microscopy: Oxidized C11-BODIPY fluoresces green (Ex/Em ~488/510 nm), while the reduced form fluoresces red (Ex/Em ~581/590 nm). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Use appropriate channels (e.g., FITC for green, PE for red) to quantify the shift in fluorescence.
-
-
2. Malondialdehyde (MDA) Assay (TBARS Method)
This colorimetric assay quantifies MDA, a stable end-product of lipid peroxidation.
-
Materials:
-
Cell or tissue lysates
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation
-
MDA standard
-
Microplate reader
-
-
Procedure:
-
Harvest cells and prepare cell lysates by sonication or freeze-thaw cycles in a suitable lysis buffer containing BHT.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Prepare MDA standards.
-
To each sample and standard, add an equal volume of TBA reagent dissolved in an acidic solution (e.g., TCA).
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice for 10 minutes to stop the reaction.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a new microplate.
-
Measure the absorbance at 532 nm using a microplate reader.
-
Calculate the MDA concentration in the samples based on the standard curve.
-
3. Glutathione (GSH) Assay (DTNB-based)
This assay measures the total intracellular GSH concentration.
-
Materials:
-
Cell lysates
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Glutathione reductase
-
NADPH
-
GSH standard
-
Deproteinization agent (e.g., metaphosphoric acid)
-
Microplate reader
-
-
Procedure:
-
Harvest cells and lyse them in a deproteinizing buffer.
-
Centrifuge the lysate to remove precipitated proteins.
-
Prepare a GSH standard curve.
-
In a 96-well plate, add the sample supernatant and standards.
-
Add a reaction mixture containing DTNB, glutathione reductase, and NADPH to each well.
-
The glutathione reductase recycles oxidized glutathione (GSSG) back to GSH, which then reacts with DTNB to produce a yellow product, 5-thio-2-nitrobenzoic acid (TNB).
-
Measure the rate of TNB formation by reading the absorbance at 412 nm over several minutes using a microplate reader in kinetic mode.
-
Calculate the GSH concentration in the samples based on the standard curve.
-
4. Labile Iron Pool (Fe²⁺) Assay (Ferrozine-based)
This colorimetric assay quantifies the amount of intracellular ferrous iron.
-
Materials:
-
Cell lysates
-
Ferrozine iron reagent
-
Reducing agent (e.g., ascorbic acid) to convert Fe³⁺ to Fe²⁺ for total iron measurement (optional)
-
Iron standard (e.g., FeCl₂)
-
Microplate reader
-
-
Procedure:
-
Harvest cells and prepare an acidic cell lysate to release iron from proteins.
-
Centrifuge the lysate to pellet debris.
-
Prepare an iron standard curve.
-
Add the sample supernatant and standards to a 96-well plate.
-
Add the ferrozine reagent to each well. Ferrozine forms a colored complex with Fe²⁺.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate the Fe²⁺ concentration in the samples based on the standard curve.
-
Signaling Pathways and Experimental Workflows
References
- 1. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptotic therapy in cancer: benefits, side effects, and risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Ferroptocide: A Head-to-Head Comparison with Other Thioredoxin Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of key cellular pathways is paramount. The thioredoxin system, a critical regulator of cellular redox homeostasis, has emerged as a promising target for therapeutic intervention in a range of diseases, including cancer. In this guide, we provide a comprehensive side-by-side comparison of Ferroptocide, a novel thioredoxin inhibitor, with other established inhibitors, supported by experimental data and detailed protocols.
The thioredoxin (Trx) system, comprising thioredoxin, thioredoxin reductase (TrxR), and NADPH, plays a pivotal role in maintaining a reducing intracellular environment and regulating numerous signaling pathways.[1] Its dysregulation is implicated in various pathologies, making inhibitors of this system valuable research tools and potential drug candidates. This compound has been identified as a potent inducer of ferroptosis, a form of iron-dependent cell death, through its direct inhibition of thioredoxin.[2]
Mechanism of Action: A Tale of Covalent Modification
This compound exerts its inhibitory effect through a distinct mechanism. Experimental evidence reveals that this compound covalently modifies the active site cysteine residues (Cys32 and Cys35) of thioredoxin, as well as an adjacent cysteine (Cys73).[2] This irreversible binding inactivates thioredoxin, disrupting its ability to reduce downstream protein targets and leading to an accumulation of reactive oxygen species (ROS), ultimately triggering ferroptosis.[2][3]
In contrast, other well-known thioredoxin system inhibitors target different components or employ different mechanisms:
-
Auranofin , an FDA-approved anti-rheumatic drug, primarily inhibits thioredoxin reductase (TrxR) by targeting its active site selenocysteine residues. This disrupts the entire thioredoxin system by preventing the regeneration of reduced, active thioredoxin.
-
PX-12 is an irreversible inhibitor of thioredoxin-1 (Trx-1) that acts by thio-alkylating a cysteine residue (Cys73) outside of the conserved active site. This modification allosterically inhibits Trx-1 activity.
Quantitative Comparison of Inhibitor Potency
A direct comparison of the inhibitory potency of these compounds is crucial for experimental design. While specific IC50 values for this compound's direct inhibition of purified thioredoxin are not yet publicly available, studies have demonstrated its superior potency in cellular and biochemical assays compared to other known thioredoxin inhibitors.
| Inhibitor | Target | IC50 / Ki | Cell Line / Condition | Citation |
| This compound | Thioredoxin | More potent than PX-12 and PMX464 | ES-2 cell lysate and in vitro biochemical assay | |
| Auranofin | Thioredoxin Reductase (human cytosolic) | IC50: 20 nM, Ki: 4 nM | Purified enzyme | |
| PX-12 | Thioredoxin-1 | Ki: 30.8 µM | Competitive inhibition of Trx-1 reduction by TR | |
| PX-12 | Cell Growth | IC50: 1.9 µM | MCF-7 cells | |
| PX-12 | Cell Growth | IC50: 2.9 µM | HT-29 cells |
Note: IC50 and Ki values can vary depending on the experimental conditions, assay type, and the specific isoform of the target protein. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
The inhibition of the thioredoxin system triggers a cascade of cellular events. Understanding these pathways and the experimental methods to study them is essential for researchers.
Thioredoxin System and Ferroptosis Induction
The following diagram illustrates the central role of the thioredoxin system and how its inhibition by this compound leads to ferroptosis.
Caption: Inhibition of the Thioredoxin System Leading to Ferroptosis.
Experimental Workflow: Assessing Thioredoxin Reductase Activity
A common method to assess the activity of thioredoxin reductase in cell lysates or with purified enzyme is the 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reduction assay.
Caption: Workflow for the DTNB-based Thioredoxin Reductase Activity Assay.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are essential.
Thioredoxin Reductase (TrxR) Activity Assay (DTNB Method)
This assay measures the NADPH-dependent reduction of DTNB to 5-thio-2-nitrobenzoic acid (TNB) by TrxR, which can be monitored by the increase in absorbance at 412 nm.
Materials:
-
Cell lysate or purified TrxR
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 10 mM EDTA
-
NADPH solution (4 mg/mL in Assay Buffer)
-
DTNB solution (10 mM in ethanol)
-
Thioredoxin inhibitor (e.g., this compound, Auranofin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare cell lysates by sonication or freeze-thaw cycles in assay buffer. Centrifuge to remove cell debris.
-
In a 96-well plate, add in the following order:
-
Assay Buffer
-
Cell lysate or purified enzyme
-
NADPH solution
-
Thioredoxin inhibitor at desired concentrations (or vehicle control)
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the DTNB solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
Calculate the rate of TNB formation (slope of the linear portion of the absorbance curve). The specific activity of TrxR is expressed as nmol of TNB formed per minute per mg of protein.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
Thioredoxin inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the thioredoxin inhibitor for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay utilizes a fluorescent probe to measure lipid peroxidation in live cells.
Materials:
-
Cells cultured on glass-bottom dishes or in a 96-well plate
-
Thioredoxin inhibitor (e.g., this compound)
-
C11-BODIPY 581/591 dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with the thioredoxin inhibitor for the desired time.
-
Load the cells with C11-BODIPY 581/591 (typically 1-10 µM) for 30-60 minutes at 37°C.
-
Wash the cells with fresh medium or PBS.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the oxidized (green fluorescence) and reduced (red fluorescence) forms of the dye. Alternatively, analyze the cells by flow cytometry.
-
Quantify lipid peroxidation by measuring the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.
Conclusion
This compound represents a potent and specific inhibitor of thioredoxin, inducing a distinct form of cell death known as ferroptosis. Its covalent modification of thioredoxin's active site cysteines sets it apart from other inhibitors like Auranofin and PX-12. The quantitative and qualitative data presented in this guide, along with detailed experimental protocols, provide a solid foundation for researchers to explore the therapeutic potential and cellular effects of targeting the thioredoxin system. Further investigation into the precise pharmacokinetics and in vivo efficacy of this compound will be crucial in translating these promising preclinical findings into novel therapeutic strategies.
References
A Comparative Guide to Ferroptocide and Other Ferroptosis Inducers in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic strategy for cancer. A variety of small molecules, known as ferroptosis inducers (FINs), have been identified, each with distinct mechanisms of action. This guide provides a comprehensive cross-validation of the effects of a novel FIN, Ferroptocide, in comparison to the well-established inducers, erastin and RSL3, across different cancer cell lines.
Mechanism of Action: A Tale of Three Pathways
This compound, erastin, and RSL3 induce ferroptosis through distinct molecular mechanisms, offering complementary approaches to target cancer cell vulnerabilities.
-
This compound: Targeting the Thioredoxin System this compound is a novel ferroptosis inducer that functions as an inhibitor of thioredoxin (Trx), a key component of the cellular antioxidant system.[1] By inhibiting thioredoxin, this compound disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, culminating in ferroptotic cell death.[1] Notably, this compound's mechanism is independent of glutathione peroxidase 4 (GPX4), the target of RSL3.[1]
-
Erastin: Inhibiting System Xc⁻ Erastin triggers ferroptosis by inhibiting system Xc⁻, a cystine/glutamate antiporter.[2] This inhibition depletes intracellular cysteine, a crucial precursor for the synthesis of glutathione (GSH).[2] The resulting GSH depletion leads to the inactivation of GPX4, an enzyme that utilizes GSH to neutralize lipid peroxides, thereby causing their accumulation and inducing ferroptosis.
-
RSL3: Directly Inhibiting GPX4 RSL3 acts as a direct and potent inhibitor of GPX4. By covalently binding to the active site of GPX4, RSL3 incapacitates the cell's primary defense against lipid peroxidation, leading to the rapid accumulation of lipid ROS and the execution of ferroptosis.
Signaling Pathway Overview
The distinct mechanisms of these three ferroptosis inducers converge on the central event of lipid peroxidation. The following diagram illustrates their points of intervention in the ferroptosis signaling pathway.
Caption: Mechanisms of this compound, Erastin, and RSL3.
Comparative Efficacy in Cancer Cell Lines
The cytotoxic effects of this compound, erastin, and RSL3 have been evaluated in various cancer cell lines. While direct head-to-head comparisons across a broad panel in a single study are limited, the available data allows for a cross-study analysis of their potency.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ES-2 | Ovarian Cancer | Not explicitly stated, but effective at inducing cell death | |
| HCT 116 | Colorectal Cancer | Not explicitly stated, but effective at inducing cell death | |
| A549 | Lung Cancer | Not explicitly stated, but effective at inducing cell death |
Note: Specific IC50 values for this compound are not yet widely published. The compound has been shown to be a fast-acting and robust inducer of ferroptosis.
Table 2: IC50 Values of Erastin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-1080 | Fibrosarcoma | ~5-10 | |
| Calu-1 | Lung Cancer | ~5-10 | |
| DU-145 | Prostate Cancer | ~5 | |
| Various Luminal Breast Cancer Lines | Breast Cancer | >50 (largely ineffective) | |
| NCI/ADR-RES | Ovarian Cancer | ~10 | |
| MCF-7/MXR | Breast Cancer | ~10 |
Table 3: IC50 Values of RSL3 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-1080 | Fibrosarcoma | ~0.1-0.2 | |
| Various Luminal Breast Cancer Lines | Breast Cancer | 0.02 - >2 (variable) | |
| NCI/ADR-RES | Ovarian Cancer | ~0.1 | |
| MCF-7/MXR | Breast Cancer | ~0.1 | |
| NSCLC Cell Lines | Lung Cancer | Variable, correlated with GPX4 expression |
Comparative Insights:
-
Potency: RSL3 generally exhibits the highest potency, with IC50 values often in the nanomolar to low micromolar range. Erastin is typically less potent, with effective concentrations in the mid-micromolar range. While specific IC50 values for this compound are not yet broadly available, it is described as a "fast-acting, robust pro-ferroptotic agent," suggesting high efficacy.
-
Cell Line Specificity: The sensitivity of cancer cell lines to different ferroptosis inducers is highly variable and often depends on the expression levels of their respective targets. For instance, luminal breast cancer cell lines, which have high GPX4 expression, are particularly sensitive to RSL3 but resistant to erastin. The efficacy of RSL3 in non-small cell lung cancer (NSCLC) cells also correlates with GPX4 expression levels.
-
Speed of Action: this compound is reported to induce cell death more rapidly and robustly compared to erastin and RSL3 in HCT 116 and A549 cell lines.
Experimental Protocols
Accurate and reproducible assessment of ferroptosis is critical for cross-validating the effects of different inducers. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Workflow:
Caption: Cell viability assay workflow.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, erastin, or RSL3. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (typically 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C. For MTT, a solubilization solution (e.g., DMSO) must be added to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 values.
Lipid Peroxidation Assay (MDA Assay)
This assay quantifies malondialdehyde (MDA), a stable end-product of lipid peroxidation.
Workflow:
Caption: Lipid peroxidation (MDA) assay workflow.
Protocol:
-
Cell Treatment: Treat cells with this compound, erastin, or RSL3 for the desired time.
-
Cell Lysis: Harvest and lyse the cells in an appropriate lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate for normalization.
-
TBA Reaction: Mix the cell lysate with a solution of thiobarbituric acid (TBA) in an acidic environment.
-
Incubation: Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cooling and Centrifugation: Cool the samples on ice and centrifuge to remove any precipitate.
-
Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.
-
Quantification: Calculate the MDA concentration from a standard curve prepared with known concentrations of MDA.
Intracellular Iron Assay
This assay measures the concentration of ferrous (Fe²⁺) and/or total iron within the cells.
Protocol:
-
Cell Preparation: Treat cells with the respective FINs. After treatment, wash the cells with ice-cold PBS and homogenize them in an iron assay buffer.
-
Sample Preparation: Centrifuge the homogenate to remove insoluble material and collect the supernatant.
-
Iron Release: The acidic assay buffer facilitates the release of iron from carrier proteins.
-
Colorimetric Reaction:
-
Total Iron (Fe²⁺ + Fe³⁺): Add an iron reducer to the samples to convert all Fe³⁺ to Fe²⁺.
-
Ferrous Iron (Fe²⁺): Add assay buffer without the reducer.
-
-
Probe Addition: Add a colorimetric iron probe (e.g., Ferene S) that reacts with Fe²⁺ to produce a colored complex.
-
Incubation: Incubate the samples at room temperature or 37°C, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 593 nm).
-
Quantification: Determine the iron concentration using a standard curve prepared with known concentrations of an iron standard.
Conclusion
This compound represents a promising new tool for inducing ferroptosis in cancer cells through a distinct mechanism of thioredoxin inhibition. Its rapid and robust action may offer advantages over existing FINs like erastin and RSL3. However, the sensitivity of different cancer cell lines to each of these inducers is highly context-dependent, underscoring the importance of biomarker-driven therapeutic strategies. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound and to identify the cancer types that are most likely to respond to this novel agent. The detailed protocols provided in this guide will aid researchers in conducting rigorous and reproducible cross-validation studies.
References
Safety Operating Guide
Proper Disposal of Ferroptocide: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the handling and disposal of ferroptocide is critical for ensuring a safe laboratory environment. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
This compound, a compound known to induce ferroptosis, a form of regulated cell death, requires careful handling and disposal due to its cytotoxic nature. As a hazardous chemical, all materials that come into contact with this compound should be treated as hazardous waste to protect laboratory personnel and the environment. Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling
Before beginning any work with this compound, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) protocols. While a specific, publicly available SDS for "this compound" (CAS Number: 2505218-38-0) was not found, the product information from suppliers indicates it should be considered hazardous. General safety precautions for cytotoxic compounds should be strictly followed.
Always handle this compound in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure. Personal Protective Equipment (PPE) is mandatory and should include a lab coat, safety goggles, and chemical-resistant gloves.
Segregation and Collection of this compound Waste
Proper segregation of waste at the point of generation is a critical step in safe disposal. This compound waste should be categorized as cytotoxic waste and must be kept separate from other waste streams.
| Waste Category | Description of Waste | Recommended Container |
| Solid Waste | Contaminated PPE (gloves, lab coats), bench paper, plasticware (pipette tips, tubes), and any other solid materials that have come into contact with this compound. | Labeled, leak-proof, puncture-resistant container, often color-coded (e.g., yellow or purple) for cytotoxic waste.[1] |
| Liquid Waste | Unused or expired this compound solutions, contaminated buffers, and media. | Labeled, leak-proof, and chemically compatible container. Do not mix with other chemical waste streams. |
| Sharps Waste | Needles, syringes, scalpels, and glass (vials, slides) contaminated with this compound. | Labeled, puncture-proof sharps container specifically designated for cytotoxic sharps waste.[2] |
Container Labeling and Storage: All waste containers must be clearly labeled with "Cytotoxic Waste" or "Hazardous Waste" and should indicate the contents. Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by trained EHS personnel. Do not overfill containers; they should be sealed when they are about three-quarters full to prevent spills.
Disposal Procedures
The final disposal of this compound waste must be conducted in accordance with local, state, and federal regulations. The most common and recommended method for the destruction of cytotoxic waste is high-temperature incineration.
Step-by-Step Disposal Protocol:
-
Segregate Waste: At the point of generation, place all this compound-contaminated materials into the appropriate, labeled waste container as detailed in the table above.
-
Secure Containers: Ensure all containers are securely sealed to prevent leakage.
-
Arrange for Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. This is typically handled by the EHS department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution.
Decontamination of Work Surfaces:
Following any work with this compound, thoroughly decontaminate all surfaces. A multi-step cleaning process is recommended:
-
Initial Cleaning: Use a detergent solution to wipe down the work area.
-
Rinsing: Wipe the surface with a clean, damp cloth to remove any detergent residue.
-
Disinfection/Sanitization: Use a 70% ethanol or other appropriate disinfectant to wipe down the area.
All cleaning materials used in this process must be disposed of as solid cytotoxic waste.
Experimental Workflow for this compound Waste Management
The following diagram outlines the general workflow for the proper management and disposal of waste generated during experiments involving this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
Disclaimer: This document provides general guidance. Researchers must consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and adhere to all protocols established by their institution's Environmental Health and Safety (EHS) department.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
